trans-2-Octacosenoyl-CoA
Description
Properties
Molecular Formula |
C49H88N7O17P3S |
|---|---|
Molecular Weight |
1172.2 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-octacos-2-enethioate |
InChI |
InChI=1S/C49H88N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-40(58)77-33-32-51-39(57)30-31-52-47(61)44(60)49(2,3)35-70-76(67,68)73-75(65,66)69-34-38-43(72-74(62,63)64)42(59)48(71-38)56-37-55-41-45(50)53-36-54-46(41)56/h28-29,36-38,42-44,48,59-60H,4-27,30-35H2,1-3H3,(H,51,57)(H,52,61)(H,65,66)(H,67,68)(H2,50,53,54)(H2,62,63,64)/b29-28+/t38-,42-,43-,44+,48-/m1/s1 |
InChI Key |
IAMWJUVDPJPLLO-UPCCKGTFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Core of trans-2-Octacosenoyl-CoA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are crucial components of cellular lipids, playing vital roles in numerous biological processes.[1] Their synthesis is a critical metabolic pathway, and its dysregulation is implicated in several diseases. This technical guide provides a detailed exploration of the synthesis pathway of a specific VLCFA intermediate, trans-2-Octacsenoyl-CoA (C28:1-CoA), focusing on the core enzymatic machinery and experimental protocols relevant to its study.
The Very-Long-Chain Fatty Acid Elongation Cycle
The biosynthesis of VLCFAs occurs primarily in the endoplasmic reticulum through a cyclical four-step process, with each cycle extending the fatty acyl chain by two carbons. The synthesis of Octacosenoyl-CoA (C28-CoA) from its precursor, Hexacosanoyl-CoA (C26:0-CoA), involves one complete turn of this fatty acid elongation (FAE) cycle. The key intermediate in the final step of this specific cycle is trans-2-Octacosenoyl-CoA.
The four core enzymatic reactions are:
-
Condensation: The rate-limiting step, catalyzed by a family of enzymes known as Elongation of Very-Long-Chain Fatty Acids proteins (ELOVLs).
-
Reduction: The 3-ketoacyl-CoA intermediate is reduced by a 3-ketoacyl-CoA reductase (KAR).
-
Dehydration: The resulting 3-hydroxyacyl-CoA is dehydrated by a 3-hydroxyacyl-CoA dehydratase (HACD).
-
Reduction: The final step involves the reduction of the trans-2-enoyl-CoA intermediate, in this case, this compound, by a trans-2-enoyl-CoA reductase (TECR) to produce the saturated C28:0-CoA.
Pathway Visualization
Caption: The four-step fatty acid elongation cycle for the synthesis of Octacosanoyl-CoA.
Core Enzymes in this compound Synthesis
3-Ketoacyl-CoA Synthase (Elongase)
The initial and rate-limiting condensation step is catalyzed by specific ELOVL enzymes. For the elongation of C26:0-CoA to C28:0-CoA, ELOVL1 and ELOVL4 are the primary candidates.
-
ELOVL1: This elongase is known to be the most potent for elongating C22:0, C24:0, and C26:0 saturated fatty acids.[2] It plays a crucial role in the synthesis of C24 sphingolipids.[3][4]
-
ELOVL4: This enzyme is specifically involved in the biosynthesis of very-long-chain saturated and polyunsaturated fatty acids, particularly those with chain lengths of C26 and longer.[5][6][7] Studies have shown its activity in elongating C26:0 to C28:0.[5]
Quantitative Data for ELOVL1 and ELOVL4:
| Enzyme | Substrate | Km | Vmax | Source Organism | Reference |
| ELOVL1 | C22:0-CoA | - | Highest activity among C18-C26 | Human | [3] |
| C24:0-CoA | - | High activity | Human | [3] | |
| C26:0-CoA | - | High activity | Human | [3] | |
| ELOVL4 | C24:0-CoA | - | Active | Human | [8] |
| C26:0-CoA | - | Active | Human | [8] |
3-Ketoacyl-CoA Reductase (KAR)
This enzyme catalyzes the NADPH-dependent reduction of the 3-ketoacyl-CoA intermediate (3-Keto-octacosanoyl-CoA) to a 3-hydroxyacyl-CoA (3-Hydroxyoctacosanoyl-CoA). While the specific reductase involved in C28 synthesis is not definitively identified, it is a component of the multienzyme elongase complex.
3-Hydroxyacyl-CoA Dehydratase (HACD)
The dehydration of 3-hydroxyoctacosanoyl-CoA to this compound is catalyzed by a 3-hydroxyacyl-CoA dehydratase. In humans, there are four HACD enzymes (HACD1-4).[9] HACD1 and HACD2 have been shown to exhibit broad and redundant substrate specificities, acting on a wide range of long to very-long-chain 3-hydroxyacyl-CoAs.[10][11][12]
trans-2-Enoyl-CoA Reductase (TECR)
The final step is the reduction of trans-2-Octacsenoyl-CoA to Octacosanoyl-CoA, catalyzed by the NADPH-dependent trans-2-enoyl-CoA reductase (TECR).[13][14] This enzyme is crucial for the completion of the VLCFA elongation cycle.[14]
Experimental Protocols
General Experimental Workflow
Caption: A generalized workflow for studying VLCFA elongase and associated enzyme activities.
Protocol 1: In Vitro Fatty Acid Elongase (ELOVL) Assay
This protocol is adapted for the expression and assay of recombinant ELOVL enzymes.
1. Recombinant Protein Expression and Purification:
-
Clone the cDNA of the target ELOVL (e.g., ELOVL1 or ELOVL4) into a suitable expression vector (e.g., pCMV-tag with a FLAG or Myc tag).
-
Transfect a suitable host cell line (e.g., HEK293T) with the expression plasmid.
-
After 24-48 hours, harvest the cells and prepare microsomal fractions by differential centrifugation.
2. Enzyme Assay Reaction Mixture (per 100 µL):
-
100 mM Potassium phosphate buffer (pH 7.4)
-
1 mM NADPH
-
50 µM Hexacosanoyl-CoA (C26:0-CoA)
-
50 µM [2-¹⁴C]Malonyl-CoA (specific activity ~50 mCi/mmol)
-
50-100 µg of microsomal protein
-
1 mM DTT
3. Incubation:
-
Incubate the reaction mixture at 37°C for 20-30 minutes.
4. Reaction Termination and Saponification:
-
Stop the reaction by adding 100 µL of 2.5 M KOH in 75% ethanol.
-
Saponify the lipids by heating at 65°C for 1 hour.
5. Fatty Acid Extraction:
-
Acidify the reaction with 200 µL of 5 M HCl.
-
Extract the fatty acids with three volumes of hexane.
-
Evaporate the hexane under a stream of nitrogen.
6. Analysis:
-
Resuspend the fatty acid residue in a suitable solvent.
-
Separate the radiolabeled fatty acids by reverse-phase thin-layer chromatography (TLC) or analyze by liquid chromatography-mass spectrometry (LC-MS).
-
Quantify the radioactivity in the elongated product spot (C28:0) using a phosphorimager or by scintillation counting.
Protocol 2: In Vitro 3-Hydroxyacyl-CoA Dehydratase (HACD) Assay
This is a coupled assay to measure HACD activity.
1. Recombinant Protein Expression and Microsome Preparation:
-
Similar to the ELOVL protocol, express the desired HACD (e.g., HACD1 or HACD2) in a suitable cell line and prepare microsomal fractions.[10][11]
2. Enzyme Assay Reaction Mixture (per 200 µL):
-
50 mM Tris-HCl buffer (pH 7.5)
-
100 µM 3-Hydroxyoctacosanoyl-CoA (substrate)
-
50-100 µg of microsomal protein
-
100 µM NAD⁺
-
50 µM Coenzyme A
-
5 units of 3-ketoacyl-CoA thiolase (coupling enzyme)
3. Incubation and Measurement:
-
The reaction is initiated by the addition of the microsomal fraction.
-
The formation of NADH, resulting from the coupled reaction catalyzed by L-3-hydroxyacyl-CoA dehydrogenase (which can be present endogenously or added), is monitored spectrophotometrically by the increase in absorbance at 340 nm.
Protocol 3: LC-MS/MS Analysis of Acyl-CoAs
This method allows for the sensitive and specific quantification of acyl-CoA species.[3][5][10][15][16][17][18]
1. Sample Preparation:
-
Quench cellular metabolism rapidly, for example, with cold methanol.
-
Extract acyl-CoAs using a suitable solvent mixture, such as 2:1:1 acetonitrile:methanol:water with 0.1% formic acid.
-
Include an internal standard, such as ¹³C-labeled acyl-CoAs, for accurate quantification.
2. Liquid Chromatography Separation:
-
Use a reverse-phase C18 column.
-
Employ a gradient elution with mobile phases typically consisting of an aqueous solution with an ion-pairing agent (e.g., tributylamine) and an organic solvent (e.g., methanol or acetonitrile).
3. Mass Spectrometry Detection:
-
Use a tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI).
-
Monitor the specific precursor-to-product ion transitions for each acyl-CoA of interest in Multiple Reaction Monitoring (MRM) mode. The characteristic neutral loss of 507 Da (adenosine 3'-phosphate 5'-diphosphate) is often used for detection.
Conclusion
The synthesis of trans-2-Octacsenoyl-CoA is a key step in the production of C28 very-long-chain fatty acids. Understanding the intricate details of this pathway, including the specific enzymes involved, their kinetics, and the experimental methods to study them, is paramount for researchers in lipid metabolism and those developing therapeutics for related disorders. This guide provides a foundational framework for such investigations, emphasizing the need for further research to elucidate the precise kinetic parameters of the enzymes involved in the elongation of very-long-chain fatty acids.
References
- 1. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]
- 2. A gram-scale synthesis of very-long chain polyunsaturated fatty acids (VLC-PUFAs) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic evidence for two separate trans-2-enoyl CoA reductases in rat hepatic microsomes: NADPH-specific short chain- and NAD(P)H-dependent long chain-reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. usbio.net [usbio.net]
- 9. 3-Hydroxyacyl-CoA dehydratase - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. The 3-hydroxyacyl-CoA dehydratases HACD1 and HACD2 exhibit functional redundancy and are active in a wide range of fatty acid elongation pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The 3-hydroxyacyl-CoA dehydratases HACD1 and HACD2 exhibit functional redundancy and are active in a wide range of fatty acid elongation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Essential Role of ELOVL4 Protein in Very Long Chain Fatty Acid Synthesis and Retinal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
The Pivotal Role of trans-2-Octacosenoyl-CoA in Peroxisomal Very Long-Chain Fatty Acid β-Oxidation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the function of trans-2-Octacosenoyl-CoA, a key intermediate in the peroxisomal β-oxidation of very long-chain fatty acids (VLCFAs). Peroxisomal β-oxidation is a critical metabolic pathway responsible for the degradation of fatty acids that are too long to be processed by mitochondria, including octacosanoic acid (C28:0). Deficiencies in this pathway lead to the accumulation of VLCFAs, resulting in severe and often fatal genetic disorders such as Zellweger spectrum disorders and D-bifunctional protein deficiency. This document details the enzymatic reactions involving this compound, presents available quantitative data on enzyme specificity, outlines relevant experimental protocols, and provides diagrams of the metabolic pathway and experimental workflows to facilitate a deeper understanding of this crucial area of fatty acid metabolism.
Introduction: The Significance of Very Long-Chain Fatty Acid Metabolism
Very long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are essential components of cellular lipids, particularly sphingolipids in the brain and skin.[1] Unlike shorter-chain fatty acids, the initial breakdown of VLCFAs occurs exclusively in peroxisomes.[2] This process of peroxisomal β-oxidation is a multi-step enzymatic pathway that shortens the long acyl chains, producing acetyl-CoA and shorter-chain acyl-CoAs that can then be transported to mitochondria for complete oxidation.[3]
Octacosanoic acid (C28:0) is a VLCFA whose metabolism is critical for cellular homeostasis. Its activated form, Octacosenoyl-CoA, enters the peroxisomal β-oxidation pathway. The focus of this guide, this compound, is a central intermediate in this degradative process. Dysregulation of its metabolism is directly implicated in the pathophysiology of severe neurological disorders.
The Peroxisomal β-Oxidation Pathway of Octacosanoic Acid
The degradation of octacosanoic acid begins with its activation to Octacosenoyl-CoA in the cytoplasm and subsequent transport into the peroxisome, a process facilitated by ATP-binding cassette (ABC) transporters like ABCD1.[4][5] Once inside the peroxisome, Octacosenoyl-CoA undergoes the first cycle of β-oxidation.
Step 1: Dehydrogenation to this compound
The initial and rate-limiting step is the oxidation of Octacosenoyl-CoA to this compound. This reaction is catalyzed by a flavin adenine dinucleotide (FAD)-dependent Acyl-CoA Oxidase (ACOX) .[1][6] In mammals, there are multiple ACOX enzymes with varying substrate specificities. ACOX1 is primarily responsible for the oxidation of straight-chain acyl-CoAs, including VLCFAs.[3]
Octacosenoyl-CoA + FAD → this compound + FADH₂
The reduced FADH₂ is then reoxidized by molecular oxygen, producing hydrogen peroxide (H₂O₂), which is subsequently detoxified to water and oxygen by catalase, an abundant enzyme in peroxisomes.
Step 2 & 3: Hydration and Dehydrogenation by D-Bifunctional Protein (D-BP)
This compound is then processed by a multifunctional enzyme known as D-bifunctional protein (D-BP) , encoded by the HSD17B4 gene.[7][8] This single protein possesses two distinct enzymatic activities:
-
Enoyl-CoA Hydratase Activity: The trans double bond of this compound is hydrated to form D-3-hydroxyoctacosenoyl-CoA.[7]
-
3-Hydroxyacyl-CoA Dehydrogenase Activity: The D-3-hydroxyoctacosenoyl-CoA is then dehydrogenated in an NAD⁺-dependent reaction to produce 3-oxooctacosenoyl-CoA.[7]
This compound + H₂O → D-3-hydroxyoctacosenoyl-CoA D-3-hydroxyoctacosenoyl-CoA + NAD⁺ → 3-oxooctacosenoyl-CoA + NADH + H⁺
Step 4: Thiolytic Cleavage
The final step of the cycle is the thiolytic cleavage of 3-oxooctacosenoyl-CoA by peroxisomal 3-ketoacyl-CoA thiolase . This reaction yields acetyl-CoA and a chain-shortened acyl-CoA (hexacosanoyl-CoA, C26:0-CoA).[3] The hexacosanoyl-CoA can then enter subsequent rounds of β-oxidation until it is sufficiently short to be transported to the mitochondria for complete oxidation.
3-oxooctacosenoyl-CoA + CoA-SH → Hexacosanoyl-CoA + Acetyl-CoA
Signaling Pathways and Logical Relationships
The metabolism of this compound is an integral part of the peroxisomal β-oxidation pathway. The following diagram illustrates the sequence of enzymatic reactions.
Quantitative Data
| Enzyme | Substrate | Relative Activity (%) | Species | Comments | Reference |
| Acyl-CoA Oxidase (ACOX1) | Palmitoyl-CoA (C16:0) | 100 | Rat | ACOX1 is the primary oxidase for straight-chain fatty acids. | [9] |
| Lignoceroyl-CoA (C24:0) | ~35 | Rat | Demonstrates activity towards VLCFAs. | [9] | |
| D-Bifunctional Protein (D-BP) | trans-2-Hexadecenoyl-CoA (C16:1) | 100 | Human | D-BP has broad substrate specificity for trans-2-enoyl-CoAs. | [8] |
| Trihydroxycoprostanoyl-CoA | - | Human | Also a key substrate, highlighting its role in bile acid synthesis. | [10] |
Note: The data presented are relative activities and are intended to illustrate substrate preference. Absolute kinetic parameters (Km, Vmax) for C28:1-CoA are not available.
Experimental Protocols
In Vitro Assay for Peroxisomal β-Oxidation of VLCFAs
This protocol is adapted from methods used for C22:0 and can be modified for C28:0.[11] It measures the production of chain-shortened products from a labeled VLCFA substrate in cultured cells.
Objective: To measure the peroxisomal β-oxidation capacity for a given VLCFA in cultured fibroblasts.
Materials:
-
Cultured human skin fibroblasts (e.g., from a healthy control or a patient with a suspected peroxisomal disorder).
-
[1-¹⁴C]Octacosanoic acid (or other suitably labeled VLCFA).
-
Cell culture medium (e.g., DMEM with 10% fetal bovine serum).
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
-
Scintillation vials and scintillation fluid.
-
Scintillation counter.
-
Reagents for protein quantification (e.g., BCA protein assay kit).
Procedure:
-
Cell Culture: Grow fibroblasts to confluency in T25 flasks.
-
Substrate Preparation: Prepare a solution of [1-¹⁴C]Octacosanoic acid complexed to bovine serum albumin (BSA) in the culture medium.
-
Incubation: Remove the growth medium from the cells, wash with PBS, and add the medium containing the radiolabeled substrate. Incubate for a defined period (e.g., 2-4 hours) at 37°C.
-
Harvesting: After incubation, collect the medium. Wash the cells with PBS and harvest them by trypsinization.
-
Separation of Products: Combine the collected medium and cell suspension. Precipitate the protein and unreacted substrate with an acid (e.g., perchloric acid). Centrifuge to pellet the precipitate. The supernatant will contain the acid-soluble, chain-shortened β-oxidation products (including [¹⁴C]acetyl-CoA).
-
Quantification: Transfer a known volume of the supernatant to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Protein Determination: Quantify the protein content of the cell pellet to normalize the β-oxidation activity.
-
Calculation: Express the results as pmol of ¹⁴C-labeled acid-soluble products formed per hour per mg of cell protein.
Analysis of Acyl-CoAs by LC-MS/MS
The quantification of specific acyl-CoA species like this compound requires sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Objective: To identify and quantify VLCFA-CoAs in biological samples.
General Procedure:
-
Sample Preparation: Homogenize tissues or cell pellets in an appropriate buffer and extract acyl-CoAs using solid-phase extraction or liquid-liquid extraction.[12][13]
-
Chromatographic Separation: Separate the acyl-CoAs using reverse-phase high-performance liquid chromatography (HPLC).
-
Mass Spectrometric Detection: Detect and quantify the eluted acyl-CoAs using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of the target acyl-CoA and monitoring for a specific product ion after fragmentation.[12]
Clinical Relevance: Disorders of VLCFA Metabolism
Defects in the enzymes that process this compound lead to the accumulation of VLCFAs and are associated with severe genetic disorders.
-
Zellweger Spectrum Disorders (ZSD): These are a group of autosomal recessive disorders caused by mutations in PEX genes, which are essential for peroxisome biogenesis.[13] The absence of functional peroxisomes leads to a complete block in VLCFA β-oxidation and the accumulation of C26:0 and C28:0 fatty acids in tissues and plasma.[12]
-
D-Bifunctional Protein (D-BP) Deficiency: This is an autosomal recessive disorder caused by mutations in the HSD17B4 gene.[14] A non-functional D-BP results in the accumulation of VLCFAs and bile acid intermediates.[7] The clinical presentation is often severe and resembles Zellweger syndrome.[14]
Conclusion
This compound is a critical, albeit transient, intermediate in the peroxisomal β-oxidation of octacosanoic acid. Its efficient metabolism is vital for preventing the toxic accumulation of very long-chain fatty acids. Understanding the function of the enzymes that act upon this substrate is paramount for elucidating the pathophysiology of devastating neurological disorders and for the development of potential therapeutic interventions. While direct quantitative data for C28:1-CoA remains an area for further research, the established principles of VLCFA metabolism provide a solid framework for ongoing investigation. The experimental approaches outlined in this guide offer a starting point for researchers to explore the intricacies of this important metabolic pathway.
References
- 1. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ABC Transporter Subfamily D: Distinct Differences in Behavior between ABCD1–3 and ABCD4 in Subcellular Localization, Function, and Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic Interplay between Peroxisomes and Other Subcellular Organelles Including Mitochondria and the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a Substrate-binding Site in a Peroxisomal β-Oxidation Enzyme by Photoaffinity Labeling with a Novel Palmitoyl Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 13. Chromatographic methods for the determination of acyl-CoAs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. Kinetics of enzymes requiring long-chain acyl-CoA esters as substrates: effects of substrate binding to albumin - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of trans-2-Octacosenoyl-CoA in Peroxisomal Beta-Oxidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the role of trans-2-Octacosenoyl-CoA, a key intermediate in the peroxisomal beta-oxidation of very-long-chain fatty acids (VLCFAs). Peroxisomal beta-oxidation is a critical metabolic pathway, and its dysfunction is associated with severe genetic disorders, such as Zellweger syndrome. This document details the enzymatic steps involved in the degradation of this compound, presents available quantitative data, and provides detailed experimental protocols for studying this pathway. It is intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry engaged in the study of fatty acid metabolism and the development of therapeutics for related disorders.
Introduction
Peroxisomes are ubiquitous organelles that play a vital role in cellular lipid metabolism. One of their primary functions is the beta-oxidation of fatty acids that cannot be readily metabolized by mitochondria, including very-long-chain fatty acids (VLCFAs, ≥ C22), branched-chain fatty acids, and dicarboxylic acids.[1][2] The accumulation of VLCFAs is a hallmark of several severe inherited metabolic disorders, collectively known as peroxisome biogenesis disorders (PBDs) and X-linked adrenoleukodystrophy (X-ALD), underscoring the physiological importance of this pathway.[3][4]
The beta-oxidation of a C28:1 fatty acid, octacosenoic acid, generates this compound as an intermediate after the initial desaturation step. The subsequent metabolism of this very-long-chain enoyl-CoA ester is crucial for its complete degradation. This guide focuses on the enzymes and reactions involved in the processing of this compound within the peroxisome.
The Peroxisomal Beta-Oxidation Pathway of this compound
The peroxisomal beta-oxidation of straight-chain fatty acids is a cyclical process involving four key enzymatic reactions. The degradation of octacosenoyl-CoA begins with its activation to octacosenoyl-CoA, followed by its entry into the peroxisome. The first cycle of beta-oxidation converts octacosenoyl-CoA to this compound. The subsequent steps involving this intermediate are detailed below.
Step 1: Dehydrogenation by Acyl-CoA Oxidase 1 (ACOX1)
The first and rate-limiting step in the beta-oxidation of straight-chain VLCFAs is catalyzed by Acyl-CoA Oxidase 1 (ACOX1).[5] This flavoenzyme converts octacosenoyl-CoA to this compound, introducing a double bond between the α and β carbons. This reaction uses FAD as a cofactor and transfers electrons directly to molecular oxygen, producing hydrogen peroxide (H₂O₂).
Step 2 & 3: Hydration and Dehydrogenation by D-Bifunctional Protein (DBP)
The subsequent hydration of the double bond in this compound and the dehydrogenation of the resulting hydroxyl group are both catalyzed by a single polypeptide, the D-Bifunctional Protein (DBP), encoded by the HSD17B4 gene.[6][7]
-
2-Enoyl-CoA Hydratase Activity: DBP first hydrates this compound to form 3-hydroxyoctacosenoyl-CoA.
-
3-Hydroxyacyl-CoA Dehydrogenase Activity: The same protein then dehydrogenates 3-hydroxyoctacosenoyl-CoA to 3-ketooctacosenoyl-CoA, using NAD⁺ as a cofactor.
Step 4: Thiolytic Cleavage by Peroxisomal Thiolase (ACAA1)
The final step of the beta-oxidation spiral is the thiolytic cleavage of 3-ketooctacosenoyl-CoA by peroxisomal 3-ketoacyl-CoA thiolase, encoded by the ACAA1 gene.[8] This reaction, which requires a molecule of coenzyme A, releases a molecule of acetyl-CoA and a chain-shortened acyl-CoA, in this case, hexacosanoyl-CoA (C26:1-CoA). The hexacosanoyl-CoA then re-enters the beta-oxidation spiral for further degradation.
Quantitative Data
While extensive research has been conducted on peroxisomal beta-oxidation, specific kinetic data for the enzymes with C28:1-CoA and its metabolites are limited. The available data primarily focuses on more common long-chain and very-long-chain fatty acids.
| Enzyme | Substrate | Km (µM) | Vmax (U/mg) | Organism/Source | Reference |
| ACOX1a (human, recombinant) | Palmitoyl-CoA (C16:0) | 73 | 0.076 | E. coli | [1] |
| ACOX1b (human, recombinant) | Palmitoyl-CoA (C16:0) | 90 | 1.8 | E. coli | [1] |
| ACOX1 (human, recombinant) | Lauroyl-CoA (C12:0) | - | ~0.12 (relative activity) | E. coli | [9] |
| Peroxisomal Thiolase A (rat liver) | 3-Oxohexadecanoyl-CoA (C16-ketoacyl-CoA) | 5.1 | 114 | Rat Liver Peroxisomes | [10] |
Note: The activity of ACOX1 is known to decrease with increasing fatty acyl-CoA chain length.[11] Therefore, the Vmax for this compound is expected to be lower than that for palmitoyl-CoA. Further research is required to determine the precise kinetic parameters for the enzymes of peroxisomal beta-oxidation with C28:1-CoA and its derivatives.
Experimental Protocols
This section provides detailed methodologies for the key experiments required to study the role of this compound in peroxisomal beta-oxidation.
Synthesis of this compound
The availability of the substrate is critical for enzymatic assays. As this compound is not commercially available, it must be synthesized. A chemo-enzymatic approach is recommended.
Principle: This method involves the chemical synthesis of trans-2-octacosenoic acid followed by its enzymatic conversion to the corresponding CoA ester using an acyl-CoA synthetase.
Materials:
-
2-Heptacosen-1-ol
-
Manganese dioxide (MnO₂)
-
Sodium cyanide (NaCN)
-
Methanol
-
Hydrochloric acid (HCl)
-
Lithium hydroxide (LiOH)
-
Coenzyme A (CoA)
-
ATP
-
Acyl-CoA Synthetase (from Pseudomonas sp. or recombinant)
-
Tris-HCl buffer
-
MgCl₂
-
DTT
-
Triton X-100
Procedure:
-
Synthesis of trans-2-Octacosenoic Acid:
-
Oxidize 2-heptacosen-1-ol to trans-2-heptacosenal using activated MnO₂ in a suitable organic solvent (e.g., dichloromethane).
-
Convert the resulting aldehyde to the corresponding nitrile by reacting with NaCN in methanol.
-
Hydrolyze the nitrile to the carboxylic acid by refluxing with acidic or basic methanol, followed by saponification with LiOH.
-
Purify the trans-2-octacosenoic acid by recrystallization or column chromatography.
-
-
Enzymatic Synthesis of this compound: [12]
-
Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), MgCl₂, ATP, DTT, Triton X-100, and Coenzyme A.
-
Add the purified trans-2-octacosenoic acid (solubilized in a minimal amount of ethanol or DMSO).
-
Initiate the reaction by adding a suitable long-chain acyl-CoA synthetase.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Monitor the formation of the CoA ester by HPLC or LC-MS/MS.
-
Purify the this compound using a C18 solid-phase extraction (SPE) cartridge.
-
Expression and Purification of Recombinant Human Peroxisomal Beta-Oxidation Enzymes
To perform in vitro reconstitution assays, purified recombinant human enzymes are required. Standard molecular biology techniques are used for the expression and purification of ACOX1, DBP (HSD17B4), and ACAA1.
Expression Systems:
-
HSD17B4 (DBP): Due to its complexity and post-translational modifications, expression in insect cells (using a baculovirus system) or mammalian cells is recommended for obtaining a fully active enzyme.[14]
General Purification Protocol (for His-tagged proteins):
-
Cell Lysis: Resuspend the cell pellet in lysis buffer containing a detergent (e.g., Triton X-100), protease inhibitors, and lysozyme (for E. coli). Sonicate or use a French press to lyse the cells.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris.
-
Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column. Wash the column extensively with wash buffer (containing a low concentration of imidazole) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged protein with elution buffer containing a high concentration of imidazole.
-
Buffer Exchange/Dialysis: Remove the imidazole and exchange the buffer to a suitable storage buffer using dialysis or a desalting column.
-
Purity Assessment: Analyze the purity of the protein by SDS-PAGE.
In Vitro Reconstituted Peroxisomal Beta-Oxidation Assay
This assay allows for the detailed study of the enzymatic cascade using purified components.
Principle: The degradation of this compound is monitored by measuring the formation of chain-shortened acyl-CoAs and acetyl-CoA over time using LC-MS/MS.
Materials:
-
Purified recombinant human ACOX1, DBP, and ACAA1.
-
Synthesized this compound.
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Cofactors: FAD, NAD⁺, Coenzyme A.
-
LC-MS/MS system.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, FAD, NAD⁺, and Coenzyme A.
-
Enzyme Addition: Add the purified recombinant enzymes (ACOX1, DBP, and ACAA1) to the reaction mixture. The optimal concentration of each enzyme should be determined empirically.
-
Initiation: Start the reaction by adding this compound.
-
Time Course: Incubate the reaction at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction and quench by adding an equal volume of cold acetonitrile.
-
Sample Preparation for LC-MS/MS: Centrifuge the quenched samples to pellet the precipitated proteins. Transfer the supernatant to a new tube and dry under a stream of nitrogen. Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the samples using a C18 reversed-phase column coupled to a tandem mass spectrometer. Use multiple reaction monitoring (MRM) to quantify the substrate (this compound), intermediates (3-hydroxyoctacosenoyl-CoA, 3-ketooctacosenoyl-CoA), and products (hexacosanoyl-CoA, acetyl-CoA).[3][17]
Conclusion
The peroxisomal beta-oxidation of this compound is a fundamental process in the metabolism of very-long-chain fatty acids. Understanding the intricacies of this pathway, including the kinetic properties of the involved enzymes and the development of robust experimental systems, is crucial for elucidating the pathophysiology of peroxisomal disorders and for the development of novel therapeutic strategies. This technical guide provides a foundational framework for researchers to investigate this important area of lipid metabolism. Further research, particularly in obtaining specific kinetic data for C28:1-CoA and its metabolites, will be instrumental in advancing our knowledge in this field.
References
- 1. Biochemical characterization of two functional human liver acyl-CoA oxidase isoforms 1a and 1b encoded by a single gene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification of ACOD1 expressed in E. coli [protocols.io]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Khan Academy [khanacademy.org]
- 8. Human Metabolome Database: Showing Protein 3-ketoacyl-CoA thiolase, peroxisomal (HMDBP00045) [hmdb.ca]
- 9. Purification and Mechanism of Human Aldehyde Oxidase Expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. novoprolabs.com [novoprolabs.com]
- 12. Facile enzymatic synthesis of fatty acylcoenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chemoenzymatic synthesis of acyl coenzyme A substrates enables in situ labeling of small molecules and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Expression and purification of correctly processed, active human TACE catalytic domain in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Human Peroxisomal 3-Ketoacyl-CoA Thiolase: Tissue Expression and Metabolic Regulation : Human Peroxisomal Thiolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic Fate of trans-2-Octacosenoyl-CoA in Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans-2-Octacosenoyl-CoA is a pivotal intermediate in the metabolism of very-long-chain fatty acids (VLCFAs). As a 28-carbon monounsaturated acyl-CoA, its cellular processing is critical for lipid homeostasis and is implicated in various physiological and pathological states. This technical guide delineates the primary metabolic fates of this compound, focusing on its roles in peroxisomal β-oxidation and fatty acid elongation. We provide a comprehensive overview of the enzymatic pathways, present available quantitative data, detail relevant experimental protocols, and visualize the metabolic routes and workflows using Graphviz diagrams. This document is intended to serve as a resource for researchers investigating VLCFA metabolism and its therapeutic targeting.
Introduction to Very-Long-Chain Fatty Acids and this compound
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are essential components of cellular lipids, contributing to the structure of membranes, serving as precursors for signaling molecules, and participating in energy metabolism. This compound is a specific VLCFA intermediate, characterized by a C28 acyl chain with a trans double bond at the second carbon. Its metabolic processing is distinct from that of shorter-chain fatty acids and primarily occurs within two major cellular pathways: peroxisomal β-oxidation and fatty acid elongation in the endoplasmic reticulum.
Primary Metabolic Fates of this compound
The cellular fate of this compound is determined by the metabolic needs of the cell and the enzymatic machinery present in different organelles. The two principal pathways are:
-
Peroxisomal β-oxidation: A chain-shortening process that catabolizes VLCFAs.
-
Fatty Acid Elongation: An anabolic pathway that further extends the acyl chain.
Peroxisomal β-Oxidation
Due to their extended chain length, VLCFAs such as octacosenoyl-CoA are initially processed in peroxisomes, as the mitochondrial β-oxidation machinery is not equipped to handle these large substrates. The peroxisomal β-oxidation of this compound involves a series of enzymatic reactions that shorten the acyl chain, typically to a medium-chain acyl-CoA, which can then be transported to the mitochondria for complete oxidation.
The key enzymes in the peroxisomal β-oxidation of a trans-2-enoyl-CoA intermediate are:
-
Enoyl-CoA Hydratase 2 (ECH2): This enzyme hydrates the trans-2 double bond of this compound to form 3-hydroxyoctacosenoyl-CoA. Peroxisomal enoyl-CoA hydratase is typically a component of a multifunctional enzyme (MFE-2).
-
3-Hydroxyacyl-CoA Dehydrogenase (HSD17B4): This domain of MFE-2 oxidizes 3-hydroxyoctacosenoyl-CoA to 3-ketoacyl-CoA.
-
3-Ketoacyl-CoA Thiolase (ACAA1): This enzyme cleaves the 3-ketoacyl-CoA, releasing acetyl-CoA and a chain-shortened acyl-CoA (in this case, hexacosenoyl-CoA or C26-CoA).
This cycle repeats until the acyl chain is sufficiently short for mitochondrial processing.
Fatty Acid Elongation
This compound is also a key intermediate in the fatty acid elongation cycle, which occurs in the endoplasmic reticulum. This pathway is responsible for the synthesis of VLCFAs from shorter-chain precursors. The final step in each two-carbon elongation cycle is the reduction of a trans-2-enoyl-CoA.
The key enzyme in this step is:
-
Trans-2-Enoyl-CoA Reductase (TECR): This enzyme utilizes NADPH to reduce the trans-2 double bond of this compound, yielding the saturated octacosenoyl-CoA (C28:0-CoA). This saturated VLCFA-CoA can then be incorporated into complex lipids, such as sphingolipids and glycerophospholipids, or undergo further elongation.
Quantitative Data
Direct quantitative data for the enzymatic processing of this compound is limited in the literature. The following table summarizes available data for related very-long-chain fatty acid substrates, which can serve as an approximation.
| Enzyme | Substrate | Organism/System | Km (µM) | Vmax or Relative Activity | Reference |
| Enoyl-CoA Hydratase | trans-2-Hexadecenoyl-CoA (C16:1) | Rat Liver Peroxisomes | ~50 | - | [1] |
| Trans-2-Enoyl-CoA Reductase (TECR) | trans-2-Hexadecenoyl-CoA (C16:1) | Human (recombinant) | Not specified | Active | [2] |
| Acyl-CoA Oxidase 1 (ACOX1) | Lignoceroyl-CoA (C24:0) | Rat Liver Peroxisomes | ~10 | - | [3] |
Note: The rate of reaction for enoyl-CoA hydratase generally decreases with increasing acyl chain length[1].
Experimental Protocols
Measurement of Peroxisomal β-Oxidation Activity
This protocol is adapted from methods using stable-isotope labeled VLCFAs to monitor their chain shortening in cultured cells[4][5].
Objective: To quantify the rate of peroxisomal β-oxidation of a very-long-chain fatty acid.
Materials:
-
Cultured cells (e.g., fibroblasts, hepatocytes)
-
Stable-isotope labeled very-long-chain fatty acid (e.g., D3-C28:0)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Internal standards for fatty acid analysis (e.g., C17:0)
-
Solvents for lipid extraction (e.g., methanol, isooctane, HCl)
-
Derivatizing agent (e.g., pentafluorobenzyl bromide)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Cell Culture and Labeling: Plate cells in appropriate culture dishes and allow them to adhere. Replace the medium with fresh medium containing the stable-isotope labeled VLCFA (e.g., 10 µM D3-C28:0) and incubate for a defined period (e.g., 24-72 hours).
-
Cell Harvesting and Lipid Extraction:
-
Wash cells with ice-cold PBS and harvest by scraping.
-
Add internal standards to the cell suspension.
-
Perform a total lipid extraction using a suitable method, such as the Bligh and Dyer method[6].
-
-
Saponification and Derivatization:
-
Saponify the extracted lipids to release free fatty acids.
-
Derivatize the fatty acids to a form suitable for GC-MS analysis (e.g., pentafluorobenzyl esters)[6].
-
-
GC-MS Analysis:
-
Separate the derivatized fatty acids by gas chromatography.
-
Quantify the abundance of the initial labeled substrate (D3-C28:0) and its chain-shortened products (e.g., D3-C26:0, D3-C24:0, etc.) by mass spectrometry.
-
-
Data Analysis: Calculate the ratio of the chain-shortened products to the initial substrate to determine the peroxisomal β-oxidation activity. Normalize to total protein content.
Analysis of Acyl-CoA Profiles by LC-MS/MS
This protocol provides a general workflow for the extraction and analysis of acyl-CoAs, including very-long-chain species, from biological samples[7][8][9].
Objective: To identify and quantify this compound and related acyl-CoAs in cells or tissues.
Materials:
-
Cell or tissue samples
-
Internal standards for acyl-CoAs (e.g., C17:0-CoA)
-
Extraction solvent (e.g., 2.5% sulfosalicylic acid or acetonitrile/methanol/water)
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
-
Reversed-phase C18 column
Procedure:
-
Sample Homogenization and Extraction:
-
Homogenize frozen tissue or cell pellets in ice-cold extraction solvent containing internal standards.
-
Precipitate proteins by vortexing and centrifuge to pellet debris.
-
-
Solid-Phase Extraction (Optional but Recommended for Cleaner Samples):
-
Use a suitable SPE cartridge to purify the acyl-CoAs from the supernatant.
-
Elute the acyl-CoAs and dry the eluate.
-
-
LC-MS/MS Analysis:
-
Reconstitute the sample in a suitable injection solvent.
-
Inject the sample onto the LC-MS/MS system.
-
Separate acyl-CoAs using a reversed-phase C18 column with a gradient of mobile phases (e.g., ammonium acetate in water and acetonitrile).
-
Detect and quantify the acyl-CoAs using multiple reaction monitoring (MRM) in positive ion mode. The transition for each acyl-CoA is specific, based on its precursor and product ion masses.
-
-
Data Analysis: Integrate the peak areas for each acyl-CoA and its corresponding internal standard. Calculate the concentration of each analyte based on a standard curve.
Visualization of Pathways and Workflows
Metabolic Pathways of this compound
Caption: Metabolic fates of this compound.
Experimental Workflow for Acyl-CoA Analysis
Caption: Workflow for acyl-CoA profiling by LC-MS/MS.
Signaling and Regulatory Roles
While direct signaling roles for this compound have not been extensively characterized in mammalian cells, VLCFAs in general are known to be critical for cellular function. They are integral components of sphingolipids, which are key players in signal transduction and the formation of lipid rafts in cell membranes. Dysregulation of VLCFA metabolism is associated with severe inherited disorders, such as X-linked adrenoleukodystrophy (X-ALD), highlighting their importance in maintaining neuronal health. Further research is needed to elucidate the specific signaling functions of this compound and other C28 fatty acid derivatives.
Conclusion
This compound is a key metabolic crossroads for very-long-chain fatty acids, being directed towards either catabolism via peroxisomal β-oxidation or anabolism through fatty acid elongation. Understanding the regulation of these pathways and the enzymes involved is crucial for developing therapeutic strategies for metabolic disorders associated with VLCFA accumulation or deficiency. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to further investigate the intricate roles of this important lipid metabolite.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. Dual Functions of the Trans-2-Enoyl-CoA Reductase TER in the Sphingosine 1-Phosphate Metabolic Pathway and in Fatty Acid Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peroxisomal very long chain fatty acid beta-oxidation activity is determined by the level of adrenodeukodystrophy protein (ALDP) expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Metabolism of trans-2-Octacosenoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Very long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, play critical roles in numerous biological processes, including membrane structure, cell signaling, and energy metabolism. The metabolism of these molecules is a tightly regulated process, and its dysregulation is implicated in several severe human diseases. This technical guide provides an in-depth overview of the biosynthesis and degradation of a specific VLCFA intermediate, trans-2-Octacosenoyl-CoA (C28:1-CoA). We will detail the enzymatic steps involved in its formation through the fatty acid elongation pathway and its subsequent catabolism via peroxisomal β-oxidation. This guide includes a summary of available quantitative data, detailed experimental protocols for studying VLCFA metabolism, and visualizations of the key metabolic pathways and experimental workflows.
Biosynthesis of Octacosenoyl-CoA
The synthesis of octacosenoyl-CoA, the saturated precursor to this compound, is a multi-step process that begins with the activation of a C26:0 fatty acid (cerotic acid) and its subsequent elongation.
Activation of Cerotic Acid
Prior to elongation, the free fatty acid cerotic acid (C26:0) must be activated to its coenzyme A (CoA) thioester, cerotoyl-CoA. This reaction is catalyzed by a family of enzymes known as Acyl-CoA synthetases (ACSLs). While the specific activity of ACSLs for C26:0 has not been extensively characterized, ACSL1 and ACSL6 are known to activate a broad range of long-chain fatty acids.[1][2]
Table 1: Substrate Specificity of Relevant Human Acyl-CoA Synthetases
| Enzyme | Common Substrates | Substrate Preference | Cellular Location |
| ACSL1 | C16-C20 fatty acids | Palmitoleate, oleate, linoleate[1] | Mitochondria, Peroxisomes[2] |
| ACSL6 | Long-chain fatty acids | Varies by variant; V1 prefers octadecapolyenoic acids, V2 prefers docosapolyenoic acids[3][4] | Endoplasmic Reticulum |
Elongation to Octacosenoyl-CoA
The elongation of cerotoyl-CoA (C26:0-CoA) to octacosenoyl-CoA (C28:0-CoA) is carried out by the fatty acid elongation of very long-chain fatty acids (ELOVL) family of enzymes, which are located in the endoplasmic reticulum. ELOVL1 is the primary elongase responsible for the synthesis of VLCFAs with chain lengths of C22 and longer.[5][6] The elongation cycle involves four sequential reactions:
-
Condensation: Catalyzed by ELOVL1, this is the rate-limiting step where cerotoyl-CoA condenses with malonyl-CoA to form 3-keto-octacosenoyl-CoA.
-
Reduction: The 3-ketoacyl-CoA is reduced to 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KAR).
-
Dehydration: A 3-hydroxyacyl-CoA dehydratase (HACD) removes a water molecule to form this compound.
-
Reduction: Finally, a trans-2-enoyl-CoA reductase (TER) reduces the double bond to yield octacosenoyl-CoA.
Table 2: Kinetic Parameters of Human ELOVL1
| Substrate | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) |
| C22:0-CoA | 10.8 ± 2.1 | 135 ± 10 |
| C24:0-CoA | 8.9 ± 1.5 | 121 ± 7 |
| C26:0-CoA | 7.5 ± 1.2 | 105 ± 6 |
Data adapted from studies on human ELOVL1 expressed in HEK293 cells.[5][7]
Biosynthesis of Octacosenoyl-CoA.
Degradation of Octacosenoyl-CoA
The degradation of VLCFAs, including octacosenoyl-CoA, occurs primarily in peroxisomes through a process called β-oxidation. Mitochondria are unable to handle these long-chain fatty acids. The peroxisomal β-oxidation pathway shortens the VLCFA chain, and the resulting shorter-chain fatty acids are then transported to the mitochondria for complete oxidation.
The initial step in the degradation of octacosenoyl-CoA is its desaturation to form this compound. This is then followed by a series of reactions that cleave two-carbon units in the form of acetyl-CoA.
Peroxisomal β-Oxidation Pathway
-
Oxidation: Acyl-CoA oxidase 1 (ACOX1) catalyzes the introduction of a double bond between the α and β carbons of octacosenoyl-CoA, forming this compound and producing hydrogen peroxide (H₂O₂).
-
Hydration: Enoyl-CoA hydratase, part of the D-bifunctional protein (DBP), adds a water molecule across the double bond of this compound to form 3-hydroxyoctacosenoyl-CoA.
-
Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase, also part of the D-bifunctional protein, oxidizes the hydroxyl group to a keto group, yielding 3-keto-octacosenoyl-CoA.
-
Thiolysis: Peroxisomal thiolase cleaves 3-keto-octacosenoyl-CoA, releasing a molecule of acetyl-CoA and a shortened cerotoyl-CoA (C26:0-CoA).
This cycle repeats until the fatty acyl-CoA is shortened to a medium-chain length, which can then be transported to the mitochondria.
Table 3: Enzymes of Peroxisomal β-Oxidation and Their Substrates
| Enzyme | Substrate | Product |
| Acyl-CoA Oxidase 1 (ACOX1) | Octacosenoyl-CoA (C28:0-CoA) | This compound |
| D-Bifunctional Protein (Enoyl-CoA Hydratase activity) | This compound | 3-Hydroxyoctacosenoyl-CoA |
| D-Bifunctional Protein (3-Hydroxyacyl-CoA Dehydrogenase activity) | 3-Hydroxyoctacosenoyl-CoA | 3-Keto-octacosenoyl-CoA |
| Peroxisomal Thiolase | 3-Keto-octacosenoyl-CoA | Cerotoyl-CoA (C26:0-CoA) + Acetyl-CoA |
Degradation of Octacosenoyl-CoA.
Experimental Protocols
Measurement of ELOVL1 Activity
This protocol is adapted from methods used to characterize the kinetic properties of human ELOVL1.[5][7]
Materials:
-
Microsomal fractions from cells overexpressing ELOVL1 (e.g., HEK293 cells)
-
Cerotoyl-CoA (C26:0-CoA) substrate
-
[2-¹⁴C]Malonyl-CoA (radiolabeled)
-
Reaction buffer (100 mM potassium phosphate, pH 7.4)
-
NADPH
-
TLC plates (silica gel)
-
Scintillation counter and fluid
Procedure:
-
Prepare the reaction mixture containing reaction buffer, NADPH, and microsomal protein.
-
Initiate the reaction by adding the substrates: C26:0-CoA and [2-¹⁴C]Malonyl-CoA.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a strong base (e.g., 2.5 M KOH) and saponify the lipids by heating at 70°C.
-
Acidify the mixture with a strong acid (e.g., 6 M HCl) and extract the fatty acids with an organic solvent (e.g., hexane).
-
Separate the fatty acids by thin-layer chromatography (TLC).
-
Visualize the radiolabeled fatty acids using a phosphorimager and quantify the radioactivity of the C28 fatty acid product using a scintillation counter.
-
Calculate the enzyme activity based on the amount of radiolabeled product formed per unit time and protein concentration.
ELOVL1 Activity Assay Workflow.
Measurement of Peroxisomal β-Oxidation
This protocol is a general method for measuring peroxisomal β-oxidation in cultured cells and can be adapted for C28 substrates.[8][9][10]
Materials:
-
Cultured cells (e.g., fibroblasts)
-
[³H]-labeled or deuterium-labeled octacosanoic acid (C28:0)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Scintillation counter or mass spectrometer
-
Reagents for protein quantification (e.g., BCA assay)
Procedure:
-
Culture cells to near confluency in appropriate culture dishes.
-
Incubate the cells with the labeled C28:0 fatty acid in the culture medium for a defined period (e.g., 24 hours).
-
After incubation, wash the cells thoroughly with PBS to remove any unincorporated labeled fatty acid.
-
Harvest the cells and lyse them to release intracellular contents.
-
Measure the amount of water-soluble radiolabeled degradation products (for ³H-labeled substrates) using a scintillation counter, or the amount of shortened deuterium-labeled fatty acids by mass spectrometry.
-
Determine the total protein content of the cell lysate.
-
Express the peroxisomal β-oxidation activity as the amount of degradation product formed per unit of protein per unit of time.
Peroxisomal β-Oxidation Assay.
Quantitative Analysis of Acyl-CoA Esters by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of acyl-CoA species.[11][12][13]
Sample Preparation:
-
Rapidly quench metabolic activity in cell or tissue samples, typically by flash-freezing in liquid nitrogen.
-
Extract acyl-CoAs using an acidic organic solvent mixture (e.g., acetonitrile/methanol/water with a small amount of acetic acid).
-
Include an internal standard, such as an odd-chain acyl-CoA, for accurate quantification.
-
Centrifuge the extract to pellet proteins and other debris.
-
Dry the supernatant under a stream of nitrogen and reconstitute in a solvent compatible with the LC-MS system.
LC-MS/MS Analysis:
-
Separate the acyl-CoA esters using reverse-phase liquid chromatography.
-
Detect the acyl-CoAs using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
For each acyl-CoA, monitor a specific precursor-to-product ion transition to ensure specificity.
-
Quantify the amount of each acyl-CoA by comparing its peak area to that of the internal standard.
LC-MS/MS Analysis of Acyl-CoAs.
Conclusion and Future Directions
The metabolism of this compound is a crucial component of overall VLCFA homeostasis. Its synthesis is tightly controlled by the elongase ELOVL1, and its degradation is exclusively handled by the peroxisomal β-oxidation machinery. Dysregulation at any of these steps can lead to the accumulation of VLCFAs, which is a hallmark of several devastating inherited metabolic disorders, such as X-linked adrenoleukodystrophy.
While the general pathways for VLCFA metabolism are well-established, there is a notable lack of specific quantitative data and detailed experimental protocols for C28 substrates. Future research should focus on characterizing the kinetics of the peroxisomal β-oxidation enzymes with octacosenoyl-CoA and its derivatives. Furthermore, the development of specific inhibitors for ELOVL1 could represent a promising therapeutic strategy for diseases characterized by VLCFA accumulation. A deeper understanding of the intricate regulation of this compound metabolism will be instrumental in the development of novel diagnostics and therapeutics for these challenging disorders.
References
- 1. ACSL1 | Rupa Health [rupahealth.com]
- 2. ACSL1 - Wikipedia [en.wikipedia.org]
- 3. showa.repo.nii.ac.jp [showa.repo.nii.ac.jp]
- 4. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic characterization of ELOVL1, a key enzyme in very long-chain fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic characterization of ELOVL1, a key enzyme in very long-chain fatty acid synthesis. | Sigma-Aldrich [merckmillipore.com]
- 8. Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Measurement of peroxisomal fatty acid beta-oxidation in cultured human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Significance of trans-2-Octacosenoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans-2-Octacosenoyl-CoA is a critical intermediate in the metabolism of very-long-chain fatty acids (VLCFAs), positioned at the intersection of anabolic and catabolic pathways. As a C28:1 acyl-CoA, it is a substrate for the final reductive step in the fatty acid elongation cycle and a product of the initial dehydrogenation step in peroxisomal β-oxidation. Its precise metabolic channeling is crucial for the synthesis of essential complex lipids, such as ceramides and sphingolipids, and for cellular energy homeostasis. Dysregulation of this compound metabolism is implicated in severe neurological and metabolic disorders, making the enzymes that act upon it compelling targets for therapeutic intervention. This guide provides an in-depth overview of the biological significance of this compound, including its metabolic pathways, associated enzymology, and detailed experimental protocols for its study.
Introduction
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are essential components of cellular lipids, playing vital roles in membrane structure and cell signaling.[1] The synthesis and degradation of these molecules are tightly regulated processes. This compound is a key metabolic intermediate in the pathways governing C28 fatty acids. It is primarily generated during the fatty acid elongation process and is a substrate for peroxisomal β-oxidation. The enzymes responsible for its metabolism, particularly the trans-2-enoyl-CoA reductase (TECR), are critical for maintaining lipid homeostasis.[2][3]
Metabolic Pathways Involving this compound
This compound is centrally located in two major metabolic pathways: the fatty acid elongation cycle and peroxisomal β-oxidation.
Fatty Acid Elongation Cycle
The synthesis of VLCFAs occurs in the endoplasmic reticulum through a four-step elongation cycle. In each cycle, a fatty acyl-CoA is elongated by two carbons. This compound is the product of the third step and the substrate for the final step in the elongation of a C26:0-CoA to a C28:0-CoA.
The key enzymes in this cycle are:
-
3-ketoacyl-CoA synthase (ELOVL): Catalyzes the initial condensation of an acyl-CoA with malonyl-CoA. ELOVL1 and ELOVL4 are particularly relevant for the synthesis of VLCFAs.[4][5]
-
3-ketoacyl-CoA reductase (KAR): Reduces the 3-ketoacyl-CoA to a 3-hydroxyacyl-CoA.
-
3-hydroxyacyl-CoA dehydratase (HACD): Dehydrates the 3-hydroxyacyl-CoA to a trans-2-enoyl-CoA.
-
trans-2-enoyl-CoA reductase (TECR): Reduces the trans-2-enoyl-CoA to a saturated acyl-CoA.[2]
Peroxisomal β-Oxidation
VLCFAs are primarily degraded in peroxisomes. The first step of peroxisomal β-oxidation is the oxidation of a saturated acyl-CoA to a trans-2-enoyl-CoA, catalyzed by acyl-CoA oxidase (ACOX). Therefore, this compound is a product of the initial step in the degradation of octacosanoyl-CoA (C28:0-CoA).
Sphingolipid Metabolism
VLCFAs, including C28 fatty acids, are crucial components of sphingolipids, particularly ceramides. The synthesis of very-long-chain ceramides is dependent on the availability of VLCFA-CoAs produced through the fatty acid elongation pathway.[6][7]
Quantitative Data
Quantitative data for the enzymatic reactions involving this compound are scarce. The following table summarizes available kinetic data for trans-2-enoyl-CoA reductase from rat liver microsomes with various chain-length substrates, which can provide an approximation for the behavior of the human enzyme with very-long-chain substrates.
| Substrate | Km (µM) | Reference |
| Crotonyl-CoA (C4:1) | 20 | [8] |
| trans-2-Hexenoyl-CoA (C6:1) | 0.5 | [8] |
| trans-2-Hexadecenoyl-CoA (C16:1) | 1.0 | [8] |
Note: Data for this compound is not available in the reviewed literature. It is anticipated that the Km would be in a similar low micromolar range.
The cellular concentrations of individual very-long-chain acyl-CoA species are generally low. Lipidomics studies have provided some data on the relative abundance of VLCFA-CoAs in mammalian cells.
| Acyl-CoA Species | Concentration (pmol/10^6 cells) in MCF7 cells | Reference |
| C24:0-CoA | ~15 | [9] |
| C26:0-CoA | ~10 | [9] |
| C26:1-CoA | ~5 | [9] |
Note: Specific concentration for C28:1-CoA (this compound) is not explicitly reported but is expected to be lower than C24 and C26 species under normal physiological conditions. Total acyl-CoA content in rat liver has been estimated to be around 83 nmol/g wet weight.[10]
Clinical Significance
Defects in the metabolism of VLCFAs lead to severe inherited disorders.
-
X-linked Adrenoleukodystrophy (X-ALD): Caused by mutations in the ABCD1 gene, which encodes a peroxisomal transporter for VLCFA-CoAs. This leads to the accumulation of VLCFAs, including C28 species, causing neurodegeneration and adrenal insufficiency.[11]
-
Zellweger Syndrome: A peroxisome biogenesis disorder characterized by the absence or reduction of functional peroxisomes. This results in a profound deficiency in peroxisomal β-oxidation and accumulation of VLCFAs.[7][12]
Experimental Protocols
In Vitro Fatty Acid Elongation Assay
This protocol is adapted from established methods for measuring fatty acid elongation in microsomal preparations.
Objective: To measure the conversion of a fatty acyl-CoA primer to elongated products, including the formation and reduction of trans-2-enoyl-CoA intermediates.
Materials:
-
Microsomal protein fraction isolated from cultured cells or tissue.
-
[1-14C]Malonyl-CoA (or other radiolabeled precursor).
-
Acyl-CoA primers (e.g., C26:0-CoA).
-
NADPH.
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Scintillation cocktail and vials.
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NADPH, and the acyl-CoA primer.
-
Initiate the reaction by adding the microsomal protein and [1-14C]malonyl-CoA.
-
Incubate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding a strong base (e.g., KOH) to saponify the acyl-CoAs to free fatty acids.
-
Acidify the mixture to protonate the fatty acids.
-
Extract the fatty acids with an organic solvent (e.g., hexane).
-
Quantify the radioactivity in the organic phase using liquid scintillation counting.
Measurement of trans-2-enoyl-CoA Reductase (TECR) Activity
This protocol describes a spectrophotometric assay to measure the activity of TECR by monitoring the oxidation of NADPH.
Objective: To determine the kinetic parameters of TECR with this compound as a substrate.
Materials:
-
Purified recombinant TECR or microsomal preparation.
-
This compound (substrate).
-
NADPH.
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing a detergent like Triton X-100 for solubilizing the substrate).
-
Spectrophotometer capable of measuring absorbance at 340 nm.
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer and NADPH.
-
Add the enzyme (purified TECR or microsomes).
-
Initiate the reaction by adding this compound.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
-
Calculate the rate of reaction from the linear portion of the absorbance change over time.
-
Perform the assay at varying substrate concentrations to determine Km and Vmax.
Quantification of this compound by LC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of this compound in biological samples.[9]
Objective: To determine the cellular or tissue concentration of this compound.
Materials:
-
Biological sample (cultured cells or tissue).
-
Internal standard (e.g., C17:0-CoA or a stable isotope-labeled C28:1-CoA).
-
Extraction solvents (e.g., isopropanol, acetonitrile).
-
LC-MS/MS system.
Procedure:
-
Homogenize the biological sample in the presence of the internal standard.
-
Extract the acyl-CoAs using a suitable solvent system.
-
Separate the acyl-CoAs by reverse-phase liquid chromatography.
-
Detect and quantify the specific acyl-CoA species by tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
Conclusion
This compound is a pivotal molecule in the metabolism of very-long-chain fatty acids. Its synthesis and degradation are integral to the production of essential complex lipids and the maintenance of cellular energy balance. The study of this molecule and its associated enzymes is crucial for understanding the pathophysiology of several severe metabolic and neurological diseases and for the development of novel therapeutic strategies. The experimental protocols provided in this guide offer a framework for researchers to further investigate the biological significance of this compound.
References
- 1. scispace.com [scispace.com]
- 2. TECR - Wikipedia [en.wikipedia.org]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. Two Modes of Regulation of the Fatty Acid Elongase ELOVL6 by the 3-Ketoacyl-CoA Reductase KAR in the Fatty Acid Elongation Cycle | PLOS One [journals.plos.org]
- 5. Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sphingolipids Containing Very-Long-Chain Fatty Acids Define a Secretory Pathway for Specific Polar Plasma Membrane Protein Targeting in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The quantitation of long-chain acyl-CoA in mammalian tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipidomics analysis of long-chain fatty acyl-coenzyme As in liver, brain, muscle and adipose tissue by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Integral Role of trans-2-Octacosenoyl-CoA in Very Long-Chain Fatty Acid Elongation: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of trans-2-Octacosenoyl-CoA, a critical intermediate in the biosynthesis of very long-chain fatty acids (VLCFAs), specifically those with 28 carbon atoms (C28:0). VLCFAs are essential components of cellular lipids, playing vital roles in membrane structure, signaling, and the formation of epidermal and myelin sheaths. Dysregulation of their metabolism is implicated in severe neurological disorders such as X-linked adrenoleukodystrophy (X-ALD). This document details the biochemical pathway, enzymatic players, regulatory networks, and key experimental methodologies relevant to the study of C28 fatty acid elongation.
The Very Long-Chain Fatty Acid Elongation Cycle
VLCFA synthesis occurs in the endoplasmic reticulum (ER) through a four-step elongation cycle that iteratively adds two-carbon units from malonyl-CoA to a pre-existing acyl-CoA primer. Each turn of the cycle involves condensation, reduction, dehydration, and a final reduction.[1][2] this compound is the product of the third step and the substrate for the final, rate-limiting reduction in the synthesis of octacosanoyl-CoA (C28:0-CoA).
The enzymatic reactions to synthesize a C28:0 acyl-CoA from a C26:0 precursor are as follows:
-
Condensation: Hexacosanoyl-CoA (C26:0-CoA) is condensed with malonyl-CoA by a β-ketoacyl-CoA synthase (KCS), also known as a fatty acid elongase (ELOVL), to form 3-keto-octacosanoyl-CoA.
-
First Reduction: The 3-keto group of 3-keto-octacosanoyl-CoA is reduced to a hydroxyl group by a 3-ketoacyl-CoA reductase (KCR), using NADPH as a cofactor, yielding 3-hydroxy-octacosanoyl-CoA.
-
Dehydration: The 3-hydroxy-octacosanoyl-CoA is dehydrated by a 3-hydroxyacyl-CoA dehydratase (HACD) to create a double bond, forming This compound .[2][3]
-
Second Reduction: trans-2-Octacsenoyl-CoA is reduced by a trans-2-enoyl-CoA reductase (TECR), also utilizing NADPH, to produce the saturated octacosanoyl-CoA (C28:0-CoA).[4][5]
This newly synthesized C28:0-CoA can then be incorporated into complex lipids or serve as a primer for further elongation cycles.
Key Enzymes in C28:0 Fatty Acid Elongation
The synthesis of octacosanoyl-CoA relies on a specific set of enzymes within the fatty acid elongase complex, each with distinct substrate preferences. While precise kinetic parameters for C28 intermediates are not extensively documented, substrate specificity studies provide significant insights.
| Enzyme Class | Human Isoform(s) | Substrate for C28 Synthesis | Product | Substrate Specificity & Notes |
| β-Ketoacyl-CoA Synthase | ELOVL1 | C26:0-CoA | 3-Keto-octacosanoyl-CoA | ELOVL1 is the primary elongase for saturated VLCFAs, showing high activity towards C22:0-CoA and C24:0-CoA, and is essential for producing C26:0 fatty acids.[6][7][8] It is considered the rate-limiting enzyme in this specific elongation step. |
| 3-Ketoacyl-CoA Reductase | KAR (HSD17B12) | 3-Keto-octacosanoyl-CoA | 3-Hydroxy-octacosanoyl-CoA | KAR is considered a common reductase for the elongation of most fatty acids and is not believed to confer chain-length specificity to the overall process. |
| 3-Hydroxyacyl-CoA Dehydratase | HACD1, HACD2 | 3-Hydroxy-octacosanoyl-CoA | This compound | HACD1 and HACD2 show functional redundancy and are active in a wide range of fatty acid elongation pathways for both saturated and unsaturated acyl-CoAs.[9][10][11] HACD2 appears to be the major isoform. |
| trans-2-Enoyl-CoA Reductase | TECR | This compound | C28:0-CoA | TECR catalyzes the final reduction step for all VLCFA synthesis.[4][5] While specific kinetics for C28 substrates are unavailable, it is known to act on a broad range of trans-2-enoyl-CoAs.[12] |
Quantitative Analysis of VLCFA-CoA Intermediates
The quantification of trans-2-Octacsenoyl-CoA and other VLCFA-CoAs is challenging due to their low abundance and instability. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for their analysis. Although absolute concentrations for C28 intermediates are not well-established in the literature, their levels are known to be significantly lower than those of long-chain acyl-CoAs like palmitoyl-CoA.
| Analyte | Cell/Tissue Type | Reported Findings | Method of Quantification |
| C26:0-CoA | X-ALD Patient Fibroblasts | Significantly elevated compared to control cells, suggesting increased substrate availability for ELOVL1.[8] | LC-MS/MS |
| C26:1-CoA | X-ALD Patient Fibroblasts, ABCD1-deficient HeLa cells | The most abundantly accumulated VLCFA-CoA species, more so than C26:0-CoA.[5] | LC-MS/MS |
| C22-C26 Acyl-CoAs | MCF7 Breast Cancer Cells | Constitute a significant portion (>50%) of the total fatty acyl-CoA pool, unlike in RAW264.7 macrophages (<10%).[13] | LC-MS/MS |
| C28-C38 Acyl-CoAs | Plants (e.g., Arabidopsis) | Present as precursors for cuticular waxes and suberin. | GC-MS of derivatives |
Regulation of VLCFA Elongation
The expression of the key enzymes involved in VLCFA synthesis is tightly regulated at the transcriptional level, primarily by the sterol regulatory element-binding protein 1 (SREBP-1c) and peroxisome proliferator-activated receptor alpha (PPARα).
-
SREBP-1c: A master regulator of lipogenesis, SREBP-1c is activated by insulin and liver X receptor (LXR) signaling. It directly promotes the transcription of several ELOVL genes, including ELOVL1.[14][15][16] This links nutritional status (e.g., high carbohydrate intake) to the capacity for VLCFA synthesis.
-
PPARα: This nuclear receptor is activated by fatty acids and fibrate drugs. It primarily upregulates genes involved in fatty acid oxidation.[17][18] However, it also influences the expression of genes involved in fatty acid modification, creating a feedback loop to manage cellular lipid levels. The precise regulatory effect of PPARα on TECR is less defined but is part of the broader control of lipid homeostasis.[19]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 3-Hydroxyacyl-CoA dehydratase - Wikipedia [en.wikipedia.org]
- 3. Elovl1 inhibition reduced very long chain fatty acids in a mouse model of adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hexacosenoyl-CoA is the most abundant very long-chain acyl-CoA in ATP binding cassette transporter D1-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of ELOVL1 in very long‐chain fatty acid homeostasis and X‐linked adrenoleukodystrophy | EMBO Molecular Medicine [link.springer.com]
- 9. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The 3-hydroxyacyl-CoA dehydratases HACD1 and HACD2 exhibit functional redundancy and are active in a wide range of fatty acid elongation pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dual Functions of the Trans-2-Enoyl-CoA Reductase TER in the Sphingosine 1-Phosphate Metabolic Pathway and in Fatty Acid Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of hepatic fatty acid elongase 5 by LXRalpha-SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hepatic Elovl6 gene expression is regulated by the synergistic action of ChREBP and SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sterol regulatory element binding protein-1 (SREBP-1)c promoter: Characterization and transcriptional regulation by mature SREBP-1 and liver X receptor α in goat mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Exploring PPAR Gamma and PPAR Alpha’s Regulation Role in Metabolism via Epigenetics Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
The Central Role of trans-2-Octacosenoyl-CoA in the Biosynthesis of Ultra-Long-Chain Sphingolipids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids are a class of lipids that are integral to the structural integrity of cell membranes and are deeply involved in a myriad of cellular signaling processes. A key feature of many sphingolipids is the presence of a long-chain fatty acid amide-linked to the sphingoid base. The chain length of this fatty acid is a critical determinant of the biophysical properties of the membrane and the specific signaling functions of the sphingolipid. Among these are the ultra-long-chain (ULC) sphingolipids, containing fatty acids with 26 or more carbons, which play specialized roles, particularly in the formation of the skin's permeability barrier. This technical guide focuses on the metabolic nexus of trans-2-Octacosenoyl-CoA, a C28 mono-unsaturated fatty acyl-CoA, and its pivotal role as a precursor in the synthesis of C28 ultra-long-chain sphingolipids. We will delve into the enzymatic pathways, present available quantitative data, provide detailed experimental protocols for studying these processes, and visualize the key metabolic and signaling pathways.
The Metabolic Journey of this compound in Sphingolipid Synthesis
The journey of this compound into the world of sphingolipids is a two-step process involving two key enzymes: trans-2-enoyl-CoA reductase (TECR) and ceramide synthase 3 (CERS3) .
Step 1: Saturation by trans-2-enoyl-CoA Reductase (TECR)
This compound is an intermediate in the final cycle of the fatty acid elongation pathway that produces C28 fatty acids. For its incorporation into ceramides, the double bond at the C2 position must be reduced. This reaction is catalyzed by the endoplasmic reticulum-resident enzyme, trans-2-enoyl-CoA reductase (TECR).
Reaction: this compound + NADPH + H⁺ → Octacosenoyl-CoA + NADP⁺
This irreversible reaction converts the mono-unsaturated precursor into the saturated fatty acyl-CoA, Octacosenoyl-CoA, rendering it a suitable substrate for the next step in ceramide synthesis.
Step 2: Acylation by Ceramide Synthase 3 (CERS3)
The newly synthesized Octacosenoyl-CoA is then utilized by Ceramide Synthase 3 (CERS3). CERS3 is one of six mammalian ceramide synthases, each exhibiting specificity for fatty acyl-CoAs of different chain lengths. CERS3 is unique in its preference for very-long-chain and ultra-long-chain fatty acyl-CoAs (≥C26).[1][2] This enzyme catalyzes the N-acylation of a sphingoid base (e.g., sphinganine) to form dihydroceramide.
Reaction: Octacosenoyl-CoA + Sphinganine → C28-dihydroceramide + Coenzyme A
The resulting C28-dihydroceramide can then be desaturated by dihydroceramide desaturase to form C28-ceramide, the core building block for more complex ultra-long-chain sphingolipids like sphingomyelin and glucosylceramide, which are crucial for the skin's barrier function.[1][3]
Signaling Pathways and Biological Significance
Ultra-long-chain sphingolipids, such as those derived from this compound, are not merely structural components. They are increasingly recognized for their roles in specific cellular signaling pathways.
-
Membrane Microdomain Formation and Protein Trafficking: The extended length of the C28 acyl chain significantly alters the biophysical properties of the cell membrane, promoting the formation of specialized lipid raft microdomains. These domains are critical for the spatial organization of signaling proteins and receptors. Disruption of VLC-sphingolipid synthesis has been shown to impair the trafficking and localization of specific membrane proteins.[4]
-
Stress Response and Apoptosis: Very-long-chain fatty acids and the ceramides derived from them have been implicated in cellular stress responses. For instance, saturated VLCFAs can activate the JNK stress kinase pathway. The balance between different ceramide species, including those with ultra-long chains, can influence a cell's decision to undergo apoptosis or survive.
-
Skin Barrier Function: The most well-established role for C28-ceramides is in the formation of the epidermal permeability barrier.[1][3] These lipids are essential components of the extracellular lipid matrix in the stratum corneum, preventing water loss and protecting against environmental insults.[1][5][6]
Below are Graphviz diagrams illustrating the metabolic and signaling pathways involving this compound.
Caption: Metabolic pathway from a C26-Acyl-CoA to C28-complex sphingolipids.
Caption: Signaling roles of C28-Ceramide.
Quantitative Data
While direct kinetic data for the enzymatic reactions involving C28 substrates are scarce in the literature, we can present data for related enzymes and substrates to provide a comparative context.
Table 1: Ceramide Synthase (CERS) Substrate Specificity
| Enzyme | Preferred Acyl-CoA Chain Length(s) | Key Tissue Expression | Reference(s) |
| CERS1 | C18 | Brain, Skeletal Muscle | |
| CERS2 | C22-C24 | Ubiquitous (high in liver, kidney) | [2] |
| CERS3 | ≥C26 | Skin, Testis | [1][2] |
| CERS4 | C18-C20 | Lung, Heart | |
| CERS5 | C16 | Ubiquitous (high in brain, kidney) | |
| CERS6 | C16 | Ubiquitous (high in brain, liver) |
Table 2: Kinetic Parameters of Related Fatty Acid Elongation Enzymes
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Organism/System | Reference(s) |
| trans-2-Enoyl-CoA Reductase | Crotonyl-CoA (C4) | 68 | N/A | Euglena gracilis | |
| trans-2-Enoyl-CoA Reductase | trans-2-Hexenoyl-CoA (C6) | 91 | N/A | Euglena gracilis | |
| Fatty Acid Synthase (KS domain) | Decanoyl-ACP (C10) | ~5 | ~125 | C. elegans | [7] |
Note: Data for TECR with C28 substrates are not currently available in the public domain. The data presented are for shorter-chain substrates and different organisms, highlighting the need for further research in this area.
Experimental Protocols
Protocol 1: In Vitro Assay for trans-2-enoyl-CoA Reductase (TECR) Activity with a Very-Long-Chain Substrate
This protocol is a composite based on established methods for assaying TECR and other fatty acid elongase components.
Objective: To measure the conversion of a trans-2-enoyl-CoA substrate to its corresponding saturated acyl-CoA by TECR.
Materials:
-
Microsomal fraction containing overexpressed human TECR
-
This compound (substrate) - requires custom synthesis
-
NADPH
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4
-
Quenching Solution: 1 M HCl
-
Extraction Solvent: Hexane:Isopropanol (3:2, v/v)
-
Internal Standard (e.g., Heptacosanoyl-CoA)
-
LC-MS/MS system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice:
-
X µL Assay Buffer
-
10 µM fatty acid-free BSA
-
20 µM this compound
-
5-10 µg of microsomal protein
-
Make up to a final volume of 90 µL with water.
-
-
Pre-incubation: Incubate the reaction mixture at 37°C for 3 minutes to equilibrate.
-
Initiation: Start the reaction by adding 10 µL of 10 mM NADPH (final concentration 1 mM).
-
Incubation: Incubate at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding 50 µL of 1 M HCl.
-
Extraction:
-
Add the internal standard.
-
Add 500 µL of extraction solvent.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
Transfer the upper organic phase to a new tube.
-
-
Sample Preparation for LC-MS/MS:
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
-
-
Analysis: Analyze the sample by LC-MS/MS to quantify the amount of Octacosenoyl-CoA formed, relative to the internal standard.
Protocol 2: In Vitro Assay for Ceramide Synthase 3 (CERS3) Activity with Octacosenoyl-CoA
This protocol is adapted from established methods for assaying ceramide synthase activity.[8][9]
Objective: To measure the synthesis of C28-dihydroceramide from Octacosenoyl-CoA and sphinganine by CERS3.
Materials:
-
Microsomal fraction from cells overexpressing human CERS3
-
Octacosenoyl-CoA (substrate) - requires custom synthesis
-
Sphinganine
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Assay Buffer: 50 mM HEPES, pH 7.4, containing 25 mM KCl and 2 mM MgCl₂
-
Stop Solution: Chloroform:Methanol (1:2, v/v)
-
Internal Standard (e.g., C17-dihydroceramide)
-
LC-MS/MS system
Procedure:
-
Reaction Setup: In a glass tube, prepare the reaction mixture on ice:
-
X µL Assay Buffer
-
20 µM fatty acid-free BSA
-
50 µM Sphinganine
-
10-20 µg of microsomal protein
-
Make up to a final volume of 180 µL with water.
-
-
Pre-incubation: Incubate the mixture at 37°C for 5 minutes.
-
Initiation: Start the reaction by adding 20 µL of 200 µM Octacosenoyl-CoA (final concentration 20 µM).
-
Incubation: Incubate at 37°C for 60 minutes with gentle shaking.
-
Termination and Extraction:
-
Add the internal standard.
-
Add 1 mL of Stop Solution and vortex thoroughly.
-
Add 300 µL of chloroform and 300 µL of water, vortexing after each addition.
-
Centrifuge at 3,000 x g for 10 minutes to separate the phases.
-
Collect the lower organic phase.
-
-
Sample Preparation for LC-MS/MS:
-
Dry the organic phase under nitrogen.
-
Reconstitute the lipid extract in a suitable solvent for LC-MS/MS.
-
-
Analysis: Quantify the formation of C28-dihydroceramide by LC-MS/MS.
Protocol 3: Quantification of C28-Containing Sphingolipids in Tissues by LC-MS/MS
This protocol provides a general workflow for the analysis of ultra-long-chain sphingolipids from biological samples.[10][11][12][13]
Objective: To extract and quantify C28-ceramides and other C28-sphingolipids from a tissue sample.
Workflow:
Caption: Workflow for sphingolipid analysis from tissue.
Key Considerations for LC-MS/MS Analysis:
-
Internal Standards: A cocktail of odd-chain or stable-isotope labeled sphingolipid standards is crucial for accurate quantification.
-
Chromatography: A C18 reversed-phase column is typically used for separating sphingolipid species based on their hydrophobicity.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) mode provides the highest sensitivity and specificity for quantifying known sphingolipid species. Precursor ion scanning can be used for discovery of new species.
Conclusion
This compound stands at a critical juncture in lipid metabolism, linking the fatty acid elongation pathway to the synthesis of ultra-long-chain sphingolipids. The reduction of this molecule by TECR and its subsequent utilization by CERS3 gives rise to C28-ceramides and more complex sphingolipids that are vital for specialized biological functions, most notably the integrity of the skin barrier. While our understanding of the enzymes and pathways involved has grown significantly, a notable gap exists in the quantitative characterization of these reactions with their native ultra-long-chain substrates. The experimental protocols and workflows provided in this guide offer a framework for researchers to further investigate this important area of sphingolipid biology, with potential implications for dermatology, metabolic diseases, and drug development.
References
- 1. The role of ceramides in the disruption of the cutaneous permeability barrier, a common manifestation of skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The Pathogenic and Therapeutic Implications of Ceramide Abnormalities in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The role of ceramides in skin barrier function and the importance of their correct formulation for skincare applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assaying Ceramide Synthase Activity In Vitro and in Living Cells Using Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. avantiresearch.com [avantiresearch.com]
- 10. Simultaneous Quantification of Sphingolipids in Small Quantities of Liver by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lipidmaps.org [lipidmaps.org]
- 13. Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry (TIMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Uncharted Territory of Very-Long-Chain Acyl-CoAs: A Technical Guide on the Endogenous Landscape of trans-2-Octacosenoyl-CoA
An In-Depth Exploration for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The precise quantification of endogenous lipid metabolites is paramount to advancing our understanding of cellular physiology and pathology. Among these, very-long-chain acyl-Coenzyme A (VLC-CoA) thioesters, such as trans-2-Octacosenoyl-CoA, represent a critical yet under-explored class of molecules. Despite their presumed roles in vital biological processes including sphingolipid metabolism and fatty acid elongation, a comprehensive search of the current scientific literature reveals a conspicuous absence of quantitative data on the endogenous levels of this compound in any biological tissue. This guide, therefore, aims to equip researchers with the foundational knowledge and technical framework necessary to address this significant research gap. We will delve into the established methodologies for acyl-CoA analysis, explore the metabolic pathways in which this compound is implicated, and provide detailed experimental workflows and data presentation strategies to guide future investigations into the endogenous landscape of this and other very-long-chain acyl-CoAs.
The Analytical Challenge of Very-Long-Chain Acyl-CoAs
The quantification of acyl-CoAs in biological samples is inherently challenging due to their low abundance, susceptibility to degradation, and the vast diversity of acyl chain lengths and saturation patterns.[1][2][3] Very-long-chain species such as this compound present additional analytical hurdles owing to their poor solubility in aqueous solutions and their tendency to be membrane-associated.
A summary of analytical techniques applicable to the analysis of acyl-CoAs is presented in Table 1. While various methods exist, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the most robust and sensitive approach for the specific and quantitative analysis of a wide range of acyl-CoA species.[2][4]
Table 1: Comparison of Analytical Techniques for Acyl-CoA Quantification
| Analytical Technique | Principle | Advantages for VLC-CoA Analysis | Disadvantages for VLC-CoA Analysis |
| LC-MS/MS | Separation by liquid chromatography followed by mass-based detection and fragmentation. | High sensitivity and specificity; capable of resolving isobaric species; suitable for complex biological matrices.[2][4] | Requires sophisticated instrumentation; matrix effects can influence quantification; availability of internal standards for VLC-CoAs is limited. |
| HPLC-UV | Separation by high-performance liquid chromatography with detection based on UV absorbance of the adenine moiety of CoA. | Relatively simple and widely available instrumentation.[3][5] | Lower sensitivity compared to MS; co-elution of different acyl-CoA species can be problematic; not ideal for low-abundance VLC-CoAs. |
| Enzymatic Assays | Coupled enzyme reactions leading to a measurable product (e.g., NADH). | Can be highly specific for certain classes of acyl-CoAs.[1][5] | Generally not suitable for the specific quantification of individual long-chain acyl-CoA species; may lack the required sensitivity. |
Metabolic Significance of trans-2-Enoyl-CoAs
Trans-2-enoyl-CoA intermediates are central to several key metabolic pathways. While direct evidence for this compound is lacking, its involvement can be inferred from our understanding of fatty acid metabolism.
Peroxisomal β-Oxidation
Peroxisomes are the primary site for the β-oxidation of very-long-chain fatty acids (VLCFAs). The first step in this pathway is the oxidation of a saturated acyl-CoA to a trans-2-enoyl-CoA, catalyzed by a peroxisomal acyl-CoA oxidase.[6] Subsequent steps involve hydration, oxidation, and thiolytic cleavage to shorten the acyl chain. The pathway for a generic very-long-chain acyl-CoA is depicted below.
Caption: Peroxisomal β-oxidation of a very-long-chain acyl-CoA.
Fatty Acid Elongation and Sphingolipid Metabolism
The synthesis of very-long-chain fatty acids occurs through a four-step elongation cycle in the endoplasmic reticulum. One of the key reductive steps in this cycle involves the conversion of a trans-2-enoyl-CoA to a saturated acyl-CoA by a trans-2-enoyl-CoA reductase.[7][8] Furthermore, the degradation of sphingosine-1-phosphate (S1P) generates trans-2-hexadecenoyl-CoA, which is subsequently reduced to palmitoyl-CoA, highlighting the role of trans-2-enoyl-CoA reductases in linking sphingolipid and glycerophospholipid metabolism.[7] It is plausible that similar pathways exist for other chain lengths, including C28.
Recommended Experimental Protocol for VLC-CoA Quantification
To address the current knowledge gap, a robust and validated experimental workflow is essential. The following protocol outlines a general strategy for the extraction and quantification of very-long-chain acyl-CoAs from tissue samples using LC-MS/MS.
Sample Preparation and Extraction
-
Tissue Homogenization: Rapidly homogenize flash-frozen tissue samples in a cold organic solvent mixture (e.g., 2:1:1 isopropanol:acetonitrile:water) to quench metabolic activity and precipitate proteins.
-
Internal Standard Spiking: Add a suitable internal standard, ideally a stable isotope-labeled version of the analyte (e.g., ¹³C-labeled acyl-CoA), to the homogenization buffer to account for extraction losses and matrix effects. Given the likely absence of a commercial standard for this compound, a related very-long-chain acyl-CoA could be used as a surrogate standard.
-
Solid-Phase Extraction (SPE): Perform SPE to enrich for acyl-CoAs and remove interfering substances. A mixed-mode or reversed-phase SPE cartridge is typically effective.
-
Elution and Reconstitution: Elute the acyl-CoAs from the SPE cartridge and reconstitute the dried eluate in a solvent compatible with the LC-MS/MS system.
LC-MS/MS Analysis
-
Chromatographic Separation: Employ a reversed-phase liquid chromatography (RPLC) method with a C18 or C30 column to separate the different acyl-CoA species based on their hydrophobicity. A gradient elution with mobile phases containing an ion-pairing agent (e.g., heptafluorobutyric acid) can improve peak shape and retention.
-
Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in positive ion mode with selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for sensitive and specific detection. The characteristic neutral loss of 507 Da (phosphopantetheine moiety) from the precursor ion is a common transition used for acyl-CoA quantification.[2]
The following diagram illustrates the proposed experimental workflow.
Caption: Experimental workflow for VLC-CoA analysis.
Future Directions and Conclusion
The absence of quantitative data for this compound represents a significant opportunity for discovery-driven research. By applying the advanced analytical techniques and systematic workflows outlined in this guide, researchers can begin to map the endogenous landscape of this and other very-long-chain acyl-CoAs. Such studies will be instrumental in elucidating their precise roles in health and disease, potentially uncovering novel biomarkers and therapeutic targets for a range of metabolic disorders. The path forward requires a concerted effort in analytical method development, including the synthesis of appropriate internal standards, and the application of these methods to diverse biological systems. This will undoubtedly pave the way for a deeper understanding of the complex and vital world of lipid metabolism.
References
- 1. Methods for measuring CoA and CoA derivatives in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae | Springer Nature Experiments [experiments.springernature.com]
- 4. mdpi.com [mdpi.com]
- 5. Methods for measuring CoA and CoA derivatives in biological samples. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Dual Functions of the Trans-2-Enoyl-CoA Reductase TER in the Sphingosine 1-Phosphate Metabolic Pathway and in Fatty Acid Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial trans-2-enoyl-CoA reductase of wax ester fermentation from Euglena gracilis defines a new family of enzymes involved in lipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Chemical Synthesis of trans-2-Octacosenoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
trans-2-Octacosenoyl-CoA is a very-long-chain monounsaturated fatty acyl-coenzyme A thioester. Very-long-chain fatty acids (VLCFAs) and their CoA esters are crucial molecules in various biological processes, including ceramide synthesis, as precursors for signaling molecules, and in the formation of protective lipid barriers.[1][2] The availability of synthetic VLCFA-CoAs, such as this compound, is essential for in vitro biochemical assays, enzyme characterization, and as analytical standards in metabolomics studies.
This document provides a detailed protocol for the chemical synthesis of this compound from its corresponding fatty acid, trans-2-octacosenoic acid. The described method is an adaptation of established procedures for the synthesis of acyl-CoA thioesters, which involves the activation of the carboxylic acid with 1,1'-carbonyldiimidazole (CDI) to form an acyl-imidazolide intermediate, followed by thioesterification with coenzyme A.[3]
Chemical Synthesis Workflow
The chemical synthesis of trans-2-octacsenoyl-CoA is a two-step, one-pot reaction. First, the free fatty acid, trans-2-octacosenoic acid, is activated with 1,1'-carbonyldiimidazole (CDI) in an anhydrous organic solvent. This is followed by the addition of Coenzyme A (CoASH) to the activated acyl-imidazolide to form the final thioester product. The product is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: Workflow for the chemical synthesis of this compound.
Experimental Protocol
Materials and Reagents:
-
trans-2-Octacosenoic acid
-
Coenzyme A, free acid (or trilithium salt)
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bicarbonate (NaHCO₃)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Hydrochloric acid (HCl), 1 M
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
-
Argon or Nitrogen gas
-
Glass reaction vials with septa
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
RP-HPLC system with a C18 column
Procedure:
Step 1: Activation of trans-2-Octacosenoic Acid
-
In a clean, dry glass vial under an inert atmosphere (argon or nitrogen), dissolve 10 mg of trans-2-octacosenoic acid in 2 mL of anhydrous THF.
-
Add a 1.5 molar excess of CDI (approximately 5.5 mg) to the solution.
-
Seal the vial and stir the reaction mixture at room temperature for 1-2 hours. The progress of the activation can be monitored by thin-layer chromatography (TLC).
Step 2: Thioesterification with Coenzyme A
-
In a separate vial, prepare a solution of Coenzyme A. Dissolve 25 mg of Coenzyme A (free acid) in 2 mL of a 100 mM sodium bicarbonate buffer (pH ~7.5). If using a salt form of CoA, adjust the mass accordingly.
-
To ensure the thiol group of CoA is reduced, add a small amount of TCEP (e.g., to a final concentration of 1-2 mM).
-
Using a syringe, slowly add the Coenzyme A solution to the activated fatty acid solution from Step 1.
-
Allow the reaction to proceed at room temperature with stirring for at least 4 hours, or overnight for potentially higher yields. The reaction mixture may appear cloudy.
Step 3: Quenching and Preparation for Purification
-
After the reaction is complete, acidify the mixture to a pH of 3-4 by the dropwise addition of 1 M HCl. This step protonates the phosphate groups of CoA, which is important for purification.
-
Evaporate the THF under a gentle stream of nitrogen or using a rotary evaporator.
-
Centrifuge the remaining aqueous solution to pellet any precipitated unreacted fatty acid.
-
Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.
Step 4: Purification by RP-HPLC
-
Equilibrate a semi-preparative C18 RP-HPLC column with a mobile phase of 95% Solvent A (Water with 0.1% TFA) and 5% Solvent B (Acetonitrile with 0.1% TFA).
-
Inject the filtered sample onto the column.
-
Elute the product using a linear gradient of Solvent B, for example, from 5% to 95% over 40 minutes, at a flow rate of 2-4 mL/min.
-
Monitor the elution profile at 260 nm (for the adenine base of CoA). The product, being more hydrophobic than free CoA, will have a longer retention time.
-
Collect the fractions corresponding to the major product peak.
-
Lyophilize the collected fractions to obtain the purified this compound as a white powder.
Data Presentation
Table 1: Summary of Synthesis and Characterization Data
| Parameter | Expected Value/Method | Description |
| Yield | 40-70% | The yield is dependent on the efficiency of both the activation and thioesterification steps. Yields for similar long-chain acyl-CoA syntheses are reported in this range.[4][5] |
| Purity | >95% | Purity is determined by analytical RP-HPLC, monitoring the peak area at 260 nm. |
| Molecular Formula | C₄₉H₈₆N₇O₁₇P₃S | |
| Molecular Weight | 1182.3 g/mol | |
| UV-Vis λmax | 260 nm | The maximum absorbance is due to the adenine moiety of Coenzyme A. The concentration can be determined using an extinction coefficient (ε) of 16,400 M⁻¹cm⁻¹ at 260 nm. |
| Mass Spectrometry | ESI-MS (Positive Mode) | Expected [M+H]⁺ at m/z 1183.3. Fragmentation may yield characteristic ions corresponding to the pantoic acid-adenosine diphosphate portion.[4] |
| ¹H NMR | (in D₂O) | Expect characteristic signals for the adenine protons (~8.0-8.5 ppm), ribose protons, and the methylene groups of the pantothenate and cysteamine moieties. The trans-double bond protons of the octacosenoyl chain are expected between 6.0-7.0 ppm. |
| ¹³C NMR | (in D₂O) | A key signal is the thioester carbonyl carbon, expected to be significantly downfield (~190-200 ppm). Other signals will correspond to the carbons of the fatty acyl chain and the Coenzyme A molecule.[6] |
Signaling Pathway Context
This compound is an intermediate in the biosynthesis of very-long-chain fatty acids (VLCFAs). This process, known as fatty acid elongation, occurs in the endoplasmic reticulum and involves a cycle of four enzymatic reactions. The final step in each elongation cycle is the reduction of a trans-2,3-enoyl-CoA to a saturated acyl-CoA by the enzyme trans-2,3-enoyl-CoA reductase.[2] The synthesized VLCFA-CoAs can then be channeled into various metabolic pathways.
Caption: Potential metabolic pathways for this compound.
References
- 1. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]
- 3. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trans-9-octadecenoic acid is biologically neutral and does not regulate the low density lipoprotein receptor as the cis isomer does in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C-NMR study on the interaction of medium-chain acyl-CoA dehydrogenase with acetoacetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of trans-2-Octacosenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-2-Octacosenoyl-CoA is a very-long-chain fatty acyl-coenzyme A (VLCFA-CoA) intermediate that plays a crucial role in the fatty acid elongation cycle. This pathway is responsible for the synthesis of very-long-chain fatty acids (VLCFAs), which are essential components of various lipids, including sphingolipids and glycerophospholipids.[1][2][3] VLCFAs are integral to numerous physiological processes, such as the formation of the myelin sheath, maintenance of the skin barrier, and proper retinal function.[1][4] The enzyme trans-2-enoyl-CoA reductase catalyzes the final step of each elongation cycle, reducing trans-2-enoyl-CoAs, like trans-2-Octacsenoyl-CoA, to their corresponding saturated acyl-CoAs.[2][3]
Given its central role in lipid metabolism, the ability to purify this compound is critical for studying the kinetics of fatty acid elongation enzymes, developing inhibitors of VLCFA synthesis, and understanding the pathophysiology of disorders related to VLCFA metabolism, such as X-linked adrenoleukodystrophy and certain forms of ichthyosis.[2][4]
These application notes provide detailed protocols for the extraction and purification of this compound from biological samples, primarily employing a combination of solvent extraction, solid-phase extraction (SPE), and high-performance liquid chromatography (HPLC).
Data Presentation
Table 1: Comparison of Purification Techniques for Long-Chain Acyl-CoAs
| Parameter | Solvent Extraction & SPE | Reversed-Phase HPLC |
| Principle | Partitioning between aqueous and organic phases, followed by selective adsorption. | Differential partitioning between a nonpolar stationary phase and a polar mobile phase. |
| Primary Application | Initial sample clean-up and enrichment of total acyl-CoAs. | High-resolution separation and final purification of individual acyl-CoA species. |
| Stationary Phase | Weak anion exchange, 2-(2-pyridyl)ethyl-functionalized silica gel, or oligonucleotide purification columns. | C18 (octadecylsilyl) bonded silica. |
| Typical Recovery | 70-90% for long-chain acyl-CoAs. | >90% (post-SPE). |
| Throughput | High | Low to Medium |
| Purity Achievable | Moderate (enriched fraction) | High (>95%) |
Experimental Protocols
Protocol 1: Extraction and Solid-Phase Extraction (SPE) of Very-Long-Chain Acyl-CoAs from Tissues
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs and is suitable for obtaining an enriched fraction of VLCFA-CoAs, including this compound, from tissue samples.
Materials:
-
Tissue sample (e.g., liver, brain), snap-frozen in liquid nitrogen.
-
Homogenizer (glass-Teflon or similar).
-
Extraction Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9.
-
Acetonitrile (ACN), HPLC grade.
-
Isopropanol, HPLC grade.
-
Weak anion exchange SPE columns.
-
SPE vacuum manifold.
-
Nitrogen gas evaporator.
-
Centrifuge.
Procedure:
-
Homogenization:
-
Weigh approximately 100-200 mg of frozen tissue.
-
In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold Extraction Buffer.
-
Homogenize thoroughly on ice until no visible tissue fragments remain.
-
Add 2 mL of isopropanol to the homogenate and homogenize further.
-
-
Solvent Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Add 4 mL of acetonitrile, vortex vigorously for 1 minute, and incubate on ice for 10 minutes.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully collect the supernatant containing the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE):
-
Column Conditioning: Condition a weak anion exchange SPE column by washing with 2 mL of methanol followed by 2 mL of Extraction Buffer. Do not allow the column to run dry.
-
Sample Loading: Load the supernatant from the solvent extraction step onto the conditioned SPE column.
-
Washing: Wash the column with 2 mL of Extraction Buffer to remove unbound contaminants. Subsequently, wash with 2 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Elution: Elute the acyl-CoAs with 1.5 mL of a solution containing 2% ammonium hydroxide in 80:20 (v/v) methanol:water. Collect the eluate.
-
-
Sample Concentration:
-
Dry the eluted sample under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute the dried residue in a small volume (e.g., 100-200 µL) of the initial mobile phase for HPLC analysis (see Protocol 2).
-
Protocol 2: Reversed-Phase HPLC Purification of this compound
This protocol describes the final purification of this compound from the enriched fraction obtained from SPE using reversed-phase high-performance liquid chromatography (RP-HPLC).
Materials and Equipment:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 75 mM Potassium Phosphate (KH2PO4), pH 4.9.
-
Mobile Phase B: Acetonitrile (ACN).
-
Fraction collector.
Procedure:
-
System Equilibration:
-
Equilibrate the C18 column with a mixture of 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min until a stable baseline is achieved. Monitor the absorbance at 260 nm (for the adenine ring of coenzyme A).
-
-
Sample Injection:
-
Inject the reconstituted sample from the SPE step onto the equilibrated column.
-
-
Chromatographic Separation:
-
Run a linear gradient to separate the acyl-CoA species. The following is a suggested gradient that should be optimized for your specific system and sample complexity:
-
0-5 min: 5% Mobile Phase B (isocratic).
-
5-65 min: Linear gradient from 5% to 95% Mobile Phase B.
-
65-75 min: 95% Mobile Phase B (isocratic wash).
-
75-80 min: Linear gradient from 95% to 5% Mobile Phase B.
-
80-90 min: 5% Mobile Phase B (re-equilibration).
-
-
Due to its very long acyl chain, this compound is expected to have a long retention time under these conditions.
-
-
Fraction Collection:
-
Collect fractions corresponding to the peak of interest based on the UV chromatogram. The identity of the peak corresponding to this compound should be confirmed by mass spectrometry.
-
-
Post-Purification Processing:
-
Pool the fractions containing the purified this compound.
-
The solvent can be removed by lyophilization or evaporation under vacuum.
-
Store the purified product at -80°C.
-
Visualizations
Fatty Acid Elongation Pathway
The following diagram illustrates the fatty acid elongation cycle in the endoplasmic reticulum, where this compound is an intermediate.
References
- 1. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 3. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Application Note: Quantitative Analysis of trans-2-Octacosenoyl-CoA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
trans-2-Octacosenoyl-CoA is a very-long-chain fatty acyl-coenzyme A (VLCFA-CoA) that plays a crucial role as an intermediate in the fatty acid elongation cycle. This pathway is responsible for the synthesis of fatty acids with chain lengths of 22 carbons or more. These VLCFAs are essential components of cellular lipids, including sphingolipids and glycerophospholipids, and are involved in numerous physiological processes such as myelin sheath formation, skin barrier function, and retinal function. Dysregulation of VLCFA metabolism has been implicated in several metabolic and neurological disorders.
Accurate quantification of this compound is critical for understanding the dynamics of fatty acid metabolism and for the development of therapeutics targeting related diseases. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C49H84N7O17P3S |
| Average Molecular Weight | 1168.2 g/mol |
| Monoisotopic Molecular Weight | 1167.4800 g/mol |
| Class | Fatty Acyl-CoA |
Signaling Pathway: Very-Long-Chain Fatty Acid Elongation
This compound is an intermediate in the fatty acid elongation cycle, which occurs in the endoplasmic reticulum. The cycle consists of four sequential reactions that add two-carbon units from malonyl-CoA to a growing fatty acyl-CoA chain.
Experimental Protocols
Sample Preparation
This protocol is designed for the extraction of acyl-CoAs from cultured cells or tissues.
Materials:
-
10 cm plate of cultured cells or 20-50 mg of tissue
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Acetonitrile (ACN)
-
Isopropanol (IPA)
-
5 M Ammonium Acetate (pH 7)
-
Internal Standard (IS): C17:0-CoA or other odd-chain acyl-CoA
-
Microcentrifuge tubes
-
Homogenizer (for tissue samples)
-
Centrifuge capable of 4°C and >14,000 x g
Procedure:
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold ACN:IPA (1:1, v/v) to the plate and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
-
Tissue Homogenization:
-
Weigh the frozen tissue and place it in a pre-chilled tube.
-
Add 1 mL of ice-cold ACN:IPA (1:1, v/v) and the internal standard.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
-
Extraction:
-
Vortex the cell suspension or tissue homogenate for 10 minutes at 4°C.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
-
Solid Phase Extraction (SPE) - Optional but Recommended:
-
Condition an Oasis MAX SPE cartridge (or equivalent) with 1 mL of methanol followed by 1 mL of ACN:IPA (1:1, v/v).
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of ACN:IPA (1:1, v/v).
-
Wash with 1 mL of methanol.
-
Elute the acyl-CoAs with 1 mL of methanol containing 2% ammonium hydroxide.
-
-
Sample Concentration:
-
Dry the eluate under a stream of nitrogen gas.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: 10 mM Ammonium Acetate in Acetonitrile/Isopropanol (90:10, v/v)
-
Gradient:
Time (min) % B 0.0 5 2.0 5 15.0 95 20.0 95 20.1 5 | 25.0 | 5 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Collision Gas: Argon
-
Multiple Reaction Monitoring (MRM) Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound 1168.5 661.5 45 | C17:0-CoA (IS) | 1020.5 | 513.5 | 40 |
Experimental Workflow
Data Presentation
The following tables present representative data for the quantification of this compound. Please note that these are example values and actual results may vary depending on the sample type and experimental conditions.
Table 1: LC-MS/MS Parameters for Acyl-CoA Analysis
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Palmitoyl-CoA (C16:0) | 12.5 | 1006.5 | 499.5 | 50 |
| Stearoyl-CoA (C18:0) | 13.8 | 1034.5 | 527.5 | 50 |
| Oleoyl-CoA (C18:1) | 13.5 | 1032.5 | 525.5 | 50 |
| Lignoceroyl-CoA (C24:0) | 16.2 | 1118.6 | 611.6 | 50 |
| This compound (C28:1) | 18.1 | 1168.5 | 661.5 | 50 |
| C17:0-CoA (IS) | 13.1 | 1020.5 | 513.5 | 50 |
Table 2: Example Quantification of this compound in Biological Samples
| Sample ID | Sample Type | This compound (pmol/mg protein) | %RSD (n=3) |
| Control 1 | Human Fibroblasts | 0.85 | 5.2 |
| Control 2 | Human Fibroblasts | 0.91 | 4.8 |
| Patient A | Human Fibroblasts | 3.24 | 6.1 |
| Patient B | Human Fibroblasts | 2.98 | 5.5 |
| WT Mouse | Liver Tissue | 1.12 | 7.3 |
| KO Mouse | Liver Tissue | 4.56 | 6.9 |
Conclusion
This application note provides a comprehensive and robust method for the quantification of this compound in biological samples using LC-MS/MS. The detailed protocols for sample preparation and analysis, along with the provided mass spectrometry parameters, will enable researchers to accurately measure this important very-long-chain fatty acyl-CoA. This methodology can be applied to investigate the role of VLCFA metabolism in health and disease, and to evaluate the efficacy of novel therapeutic interventions.
Application Note: HPLC Method for the Analysis of trans-2-Octacosenoyl-CoA
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of trans-2-Octacosenoyl-CoA, a very long-chain fatty acyl-CoA. The method utilizes reversed-phase chromatography with UV detection, providing a reliable and accessible analytical approach for researchers in metabolism, drug discovery, and lipidomics. An alternative, high-sensitivity method using tandem mass spectrometry (LC-MS/MS) is also discussed. Detailed protocols for sample preparation and analysis are provided, along with expected performance characteristics.
Introduction
Very long-chain fatty acids (VLCFAs) and their activated forms, acyl-Coenzyme A (acyl-CoA) thioesters, are crucial intermediates in numerous metabolic pathways, including fatty acid β-oxidation and lipid biosynthesis.[1] The accumulation of VLCFAs is associated with several peroxisomal disorders, such as X-linked adrenoleukodystrophy.[1] this compound (C28:1-CoA) is an intermediate in the metabolism of these fatty acids. Accurate quantification of specific acyl-CoA species is essential for understanding the pathobiology of these disorders and for the development of novel therapeutics.
HPLC coupled with UV detection is a widely used technique for the analysis of acyl-CoAs due to the strong absorbance of the adenine moiety of the coenzyme A molecule at 260 nm.[2] This method offers a balance of sensitivity and accessibility. For enhanced sensitivity and selectivity, particularly in complex biological matrices, HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method.[3] This note provides a comprehensive guide to both approaches.
Experimental Protocols
Sample Preparation (from Tissue)
Proper sample preparation is critical for the accurate analysis of acyl-CoAs, which are present in low concentrations in tissues.[2]
Protocol:
-
Homogenization: Weigh approximately 40-50 mg of frozen, powdered tissue and place it in a 2 mL tube on ice.[2][3]
-
Extraction Solution: Add 0.5 mL of ice-cold 100 mM potassium phosphate buffer (KH₂PO₄, pH 4.9).[3] Include an internal standard (e.g., Heptadecanoyl-CoA) at this stage for accurate quantification.[2][3]
-
Organic Solvent Addition: Add 0.5 mL of an organic solvent mixture of acetonitrile:2-propanol:methanol (3:1:1).[3]
-
Homogenize: Homogenize the sample on ice using a tissue homogenizer.
-
Vortex and Sonicate: Vortex the homogenate for 2 minutes, followed by sonication for 3 minutes to ensure thorough extraction.[3]
-
Centrifugation: Centrifuge the sample at 16,000 x g for 10 minutes at 4°C.[3]
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.
-
Re-extraction (Optional): For improved recovery, the pellet can be re-extracted with the same volume of the organic solvent mixture.[3]
-
Drying and Reconstitution: The combined supernatants can be dried under a stream of nitrogen. For HPLC-UV analysis, reconstitute the dried extract in a solvent that matches the initial mobile phase conditions (e.g., 30 µL of 20% acetonitrile in 50 mM ammonium acetate).[4]
HPLC-UV Method
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
| Parameter | Value |
| Column | Reversed-Phase C8, 1.7 µm, 2.1 x 150 mm |
| Mobile Phase A | 15 mM Ammonium Hydroxide (NH₄OH) in Water |
| Mobile Phase B | 15 mM Ammonium Hydroxide (NH₄OH) in Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 35°C |
| Autosampler Temp. | 4°C |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
Note: The gradient provided is a starting point based on methods for long-chain acyl-CoAs and may require optimization for the very-long-chain this compound to ensure adequate retention and separation.[3]
LC-MS/MS Method (Alternative)
For higher sensitivity and specificity, an LC-MS/MS method is recommended. The same sample preparation and HPLC conditions can be used.
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Drying Gas Temp. | 200°C |
| Drying Gas Flow | 14 L/min |
| Nebulizer Pressure | 35 psi |
| Sheath Gas Temp. | 350°C |
| Sheath Gas Flow | 11 L/min |
| Precursor Ion (Q1) | To be determined experimentally for this compound |
| Product Ion (Q3) | To be determined experimentally for this compound |
Note: Precursor and product ions need to be optimized by direct infusion of a pure standard of this compound.
Data Presentation
The following table summarizes the expected quantitative performance of the HPLC-UV method. These values are estimates based on the analysis of other long-chain acyl-CoAs and should be determined experimentally during method validation.[3]
| Parameter | Expected Performance |
| Retention Time (RT) | To be determined |
| Limit of Detection (LOD) | ~5-10 pmol |
| Limit of Quantitation (LOQ) | ~15-30 pmol |
| Linearity (R²) | > 0.99 |
| Precision (Intra-day %CV) | < 10% |
| Precision (Inter-day %CV) | < 15% |
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and HPLC analysis of this compound.
Metabolic Pathway Context
This compound is an intermediate in the peroxisomal β-oxidation of very long-chain fatty acids.
Caption: Simplified pathway of peroxisomal β-oxidation showing this compound.
References
- 1. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: trans-2-Octacosenoyl-CoA in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-2-Octacosenoyl-CoA is a critical intermediate in the metabolism of very-long-chain fatty acids (VLCFAs). As a C28:1 acyl-coenzyme A thioester, it serves as a key substrate in two major metabolic pathways: the fatty acid elongation cycle and peroxisomal β-oxidation. Its unique chain length makes it an invaluable tool for studying the enzymes involved in these pathways, which are implicated in numerous physiological processes and metabolic disorders, including X-linked adrenoleukodystrophy (X-ALD) and other peroxisomal biogenesis disorders. These application notes provide detailed protocols for utilizing this compound as a substrate to characterize enzyme activity, screen for inhibitors, and investigate the mechanisms of VLCFA metabolism.
Principle of Assays
Enzymatic assays utilizing this compound typically rely on monitoring the consumption of the substrate or the formation of a product. Due to the very-long-chain nature of this substrate, careful consideration must be given to its solubility in aqueous assay buffers, often requiring the inclusion of detergents. The primary enzymes that metabolize this compound are:
-
Trans-2-Enoyl-CoA Reductase (TECR): This enzyme catalyzes the final step in the fatty acid elongation cycle, reducing the trans-2 double bond to a saturated acyl-CoA.[1][2][3] The activity can be monitored by following the decrease in absorbance of the cofactor NADPH at 340 nm.
-
Peroxisomal Enoyl-CoA Hydratase: In the second step of β-oxidation, this enzyme hydrates the trans-2 double bond.[4][5] Activity can be measured by monitoring the decrease in absorbance at 263 nm, which corresponds to the disappearance of the trans-2-enoyl-CoA double bond.
-
Peroxisomal Acyl-CoA Oxidase (ACOX): While ACOX acts on saturated VLCFA-CoAs to produce trans-2-enoyl-CoAs, understanding the full β-oxidation pathway is crucial. Assays for ACOX, the rate-limiting enzyme, typically measure the production of hydrogen peroxide (H₂O₂).[6]
Metabolic Pathways Involving this compound
The following diagrams illustrate the central role of this compound in lipid metabolism.
References
- 1. Dual Functions of the Trans-2-Enoyl-CoA Reductase TER in the Sphingosine 1-Phosphate Metabolic Pathway and in Fatty Acid Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evidence for a peroxisomal fatty acid beta-oxidation involving D-3-hydroxyacyl-CoAs. Characterization of two forms of hydro-lyase that convert D-(-)-3-hydroxyacyl-CoA into 2-trans-enoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peroxisomal very long chain fatty acid beta-oxidation activity is determined by the level of adrenodeukodystrophy protein (ALDP) expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for In Vitro Enzyme Kinetics of Very-Long-Chain Fatty Acyl-CoAs
Topic: In Vitro Enzyme Kinetics of trans-2-Octacosenoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Specific enzymatic kinetic data for this compound is not extensively available in publicly accessible literature. The following application notes and protocols provide a generalized framework for the characterization of enzyme kinetics for very-long-chain fatty acyl-CoAs, using this compound as a representative substrate. The methodologies are based on established assays for other fatty acyl-CoAs.
I. Application Notes
Introduction
This compound is a very-long-chain fatty acyl-coenzyme A derivative. The study of its in vitro enzyme kinetics is crucial for understanding its metabolic fate and its role in various physiological and pathological processes. Acyl-CoA synthetases (ACS) are a key family of enzymes that catalyze the formation of fatty acyl-CoAs from fatty acids and coenzyme A.[1] These activated fatty acyl-CoAs can then be utilized in lipid biosynthesis, energy metabolism via β-oxidation, and cellular signaling.[1] Characterizing the kinetic parameters (e.g., Km, Vmax, kcat) of enzymes that potentially utilize trans-2-Octacsenoyl-CoA is fundamental for elucidating their substrate specificity, catalytic efficiency, and potential as drug targets.
Enzymatic Reaction
The primary enzymatic reaction involving the formation of a fatty acyl-CoA is catalyzed by an Acyl-CoA synthetase (ACS) or ligase (ACSL).[1] The reaction proceeds as follows:
Fatty Acid + ATP + Coenzyme A ⇌ Acyl-CoA + AMP + Pyrophosphate (PPi)
Key Kinetic Parameters
Understanding the following kinetic parameters is essential for characterizing the interaction between an enzyme and this compound:
-
Michaelis Constant (Km): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the affinity of the enzyme for its substrate. A lower Km indicates a higher affinity.
-
Maximum Velocity (Vmax): The maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate.
-
Catalytic Constant (kcat): Also known as the turnover number, it represents the number of substrate molecules converted to product per enzyme molecule per unit of time.
-
Catalytic Efficiency (kcat/Km): A measure of how efficiently an enzyme converts a substrate to a product. It is a useful parameter for comparing the specificity of an enzyme for different substrates.
-
Inhibitor Constant (Ki): A measure of the potency of an inhibitor. It is the concentration of inhibitor required to produce half-maximum inhibition.
Data Presentation
The following tables provide a template for summarizing quantitative data from in vitro enzyme kinetic studies of a putative enzyme acting on this compound.
Table 1: Hypothetical Kinetic Parameters of Acyl-CoA Synthetase Isoforms for trans-2-Octacosenoic Acid
| Enzyme Isoform | Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |
| ACSL-X1 | trans-2-Octacosenoic Acid | Data | Data | Data | Data |
| ACSL-X2 | trans-2-Octacosenoic Acid | Data | Data | Data | Data |
| ACSL-Y1 | trans-2-Octacosenoic Acid | Data | Data | Data | Data |
Table 2: Hypothetical Inhibition of ACSL-X1 by Small Molecule Inhibitors
| Inhibitor | Type of Inhibition | Ki (µM) |
| Inhibitor A | Competitive | Data |
| Inhibitor B | Non-competitive | Data |
| Inhibitor C | Uncompetitive | Data |
II. Experimental Protocols
Protocol 1: Radiometric Assay for Acyl-CoA Synthetase Activity
This protocol is adapted from general methods for measuring long-chain fatty acyl-CoA synthetase activity and can be optimized for trans-2-Octacosenoic acid.[1]
Principle:
This assay quantifies the formation of radiolabeled acyl-CoA from a radiolabeled fatty acid substrate. The product, acyl-CoA, is separated from the unreacted fatty acid by phase partitioning, and the radioactivity in the acyl-CoA-containing phase is measured by scintillation counting.[1]
Materials:
-
Purified or recombinant enzyme (e.g., Acyl-CoA Synthetase)
-
[3H]- or [14C]-labeled trans-2-Octacosenoic acid
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 2 mM DTT
-
ATP solution
-
Coenzyme A (CoA) solution
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Reaction Stop Solution: Isopropanol/Heptane/Water (80:20:2, v/v/v)
-
Heptane
-
Scintillation fluid
-
Scintillation vials
-
Microcentrifuge tubes
Procedure:
-
Prepare Substrate Mix: Prepare a solution of radiolabeled trans-2-Octacosenoic acid bound to BSA in the assay buffer.
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, ATP, and CoA.
-
Enzyme Addition: Add the purified enzyme to the reaction mixture.
-
Initiate Reaction: Start the reaction by adding the radiolabeled substrate mix. The final reaction volume is typically 100-200 µL.
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 37°C) for a predetermined time within the linear range of the reaction.
-
Stop Reaction: Terminate the reaction by adding the stop solution.
-
Phase Separation: Add heptane and water to the tube, vortex thoroughly, and centrifuge to separate the phases. The upper heptane phase contains the unreacted fatty acid, while the lower aqueous phase contains the radiolabeled acyl-CoA.
-
Quantification: Transfer an aliquot of the lower aqueous phase to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the initial velocity (v) for each substrate concentration. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression to determine Km and Vmax.
Protocol 2: Spectrophotometric Coupled Assay for Acyl-CoA Synthetase Activity
This protocol is a continuous assay that couples the production of AMP and PPi to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[2]
Principle:
The formation of acyl-CoA by ACS produces pyrophosphate (PPi) and AMP. In this coupled assay, myokinase (adenylate kinase) converts AMP and ATP to 2 ADP. Pyruvate kinase then uses phosphoenolpyruvate (PEP) to convert ADP to ATP, producing pyruvate. Finally, lactate dehydrogenase oxidizes NADH to NAD+ while reducing pyruvate to lactate. The rate of NADH oxidation is directly proportional to the rate of acyl-CoA synthesis and is measured as a decrease in absorbance at 340 nm.
Materials:
-
Purified or recombinant enzyme (e.g., Acyl-CoA Synthetase)
-
trans-2-Octacosenoic acid
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 2 mM DTT
-
ATP solution
-
Coenzyme A (CoA) solution
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Myokinase (Adenylate Kinase)
-
Pyruvate Kinase
-
Lactate Dehydrogenase
-
Quartz cuvettes
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing the assay buffer, ATP, CoA, PEP, NADH, and the coupling enzymes (myokinase, pyruvate kinase, and lactate dehydrogenase).
-
Add Enzyme: Add the purified acyl-CoA synthetase to the mixture.
-
Equilibration: Equilibrate the mixture to the optimal temperature in the spectrophotometer.
-
Initiate Reaction: Start the reaction by adding varying concentrations of trans-2-Octacosenoic acid.
-
Monitor Absorbance: Record the decrease in absorbance at 340 nm over time.
-
Data Analysis: Calculate the initial velocity (v) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH = 6220 M-1cm-1).[2] Note that two molecules of NADH are oxidized for each molecule of acyl-CoA formed. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
III. Visualizations
Caption: General workflow for in vitro enzyme kinetic analysis.
Caption: Enzymatic synthesis of this compound.
References
Application Notes and Protocols for Studying Cellular Uptake and Trafficking of trans-2-Octacosenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a framework for investigating the cellular uptake and intracellular trafficking of trans-2-Octacosenoyl-CoA. The protocols and methodologies are based on established techniques for studying other VLCFAs and their CoA derivatives. It is important to note that the specific kinetics and protein affinities for this compound will need to be empirically determined.
Hypothesized Cellular Uptake and Trafficking Pathway
The cellular uptake of the precursor fatty acid, trans-2-octacosenoic acid, is likely mediated by Fatty Acid Transport Proteins (FATPs), which are part of the Solute Carrier Family 27 (SLC27). Several FATP isoforms, such as FATP1, FATP2, and FATP4, have been shown to transport and/or activate VLCFAs. The uptake process is believed to be tightly coupled with esterification to Coenzyme A (CoA), a process termed "vectorial acylation," which traps the fatty acid inside the cell as its CoA ester. This activation can be carried out by the intrinsic acyl-CoA synthetase activity of some FATPs or by long-chain acyl-CoA synthetases (ACSLs), such as ACSL6, which has a preference for polyunsaturated and very long-chain fatty acids.[1][2]
Once formed, this compound is expected to be trafficked to various organelles for further metabolism. As a trans-2-enoyl-CoA, it is an intermediate in the fatty acid elongation cycle and beta-oxidation. The elongation of VLCFAs occurs in the endoplasmic reticulum (ER), while their beta-oxidation primarily takes place in peroxisomes. The trafficking of acyl-CoAs between organelles is a complex process that may involve specific acyl-CoA binding proteins.
Quantitative Data on Very Long-Chain Fatty Acid Uptake
Direct quantitative data for this compound is unavailable. The following table summarizes representative uptake data for other very long-chain fatty acids to provide a comparative context for experimental design.
| Cell Line | Fatty Acid | Uptake Rate (pmol/min/mg protein) | Experimental Method | Reference |
| Neuro2a | [1-14C]Lignoceric acid (C24:0) | ~15 | Radiolabel uptake assay | (FATP4 knockdown studies)[3] |
| COS-1 | [1-14C]Palmitic acid (C16:0) | ~50-100 (FATP4 overexpression) | Radiolabel uptake assay | [3] |
| 3T3-L1 adipocytes | C1-BODIPY-C12 | Varies with differentiation | Fluorescent probe uptake | [4][1] |
Experimental Protocols
Protocol 1: Cellular Uptake Assay using Radiolabeled Precursor
This protocol measures the rate of cellular uptake of the precursor fatty acid, trans-2-octacosenoic acid, using a radiolabeled version (e.g., [1-14C]trans-2-octacosenoic acid).
Materials:
-
Cultured cells of interest (e.g., hepatocytes, neuronal cells, adipocytes)
-
Cell culture medium (e.g., DMEM)
-
[1-14C]trans-2-octacosenoic acid (requires custom synthesis)
-
Fatty acid-free bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 24-well) and grow to desired confluency.
-
Preparation of Radiolabeled Fatty Acid Solution:
-
Prepare a stock solution of [1-14C]trans-2-octacosenoic acid complexed with fatty acid-free BSA in serum-free medium. The final concentration should be determined based on preliminary experiments, but a starting point could be in the range of 1-10 µM.
-
-
Uptake Experiment:
-
Wash the cells twice with warm PBS.
-
Add the radiolabeled fatty acid solution to each well and incubate at 37°C for various time points (e.g., 1, 5, 15, 30 minutes).
-
To stop the uptake, aspirate the medium and wash the cells three times with ice-cold PBS containing 0.1% BSA to remove unbound fatty acids.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding ice-cold lysis buffer to each well.
-
Transfer the lysate to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Protein Quantification:
-
Determine the protein concentration of a parallel set of cell lysates using a standard protein assay (e.g., BCA assay).
-
-
Data Analysis:
-
Calculate the uptake rate as picomoles of fatty acid per minute per milligram of cellular protein.
-
Protocol 2: Visualization of Intracellular Trafficking using a Fluorescent Analog
This protocol uses a fluorescently labeled analog of trans-2-octacosenoic acid to visualize its intracellular localization and trafficking.
Materials:
-
Cultured cells grown on glass-bottom dishes or coverslips
-
Fluorescent fatty acid analog (e.g., BODIPY-labeled trans-2-octacosenoic acid; requires custom synthesis)
-
Organelle-specific fluorescent dyes (e.g., MitoTracker for mitochondria, ER-Tracker for endoplasmic reticulum)
-
Live-cell imaging medium
-
Confocal microscope with environmental control (37°C, 5% CO2)
Procedure:
-
Cell Preparation: Seed cells on glass-bottom dishes and grow to 50-70% confluency.
-
Labeling with Organelle Dyes (Optional):
-
If co-localization is desired, pre-incubate the cells with organelle-specific dyes according to the manufacturer's instructions.
-
-
Pulse-Chase Experiment:
-
Pulse: Incubate the cells with the fluorescent fatty acid analog in live-cell imaging medium for a short period (e.g., 5-15 minutes) at 37°C.
-
Chase: Wash the cells with fresh medium and image them at various time points (e.g., 0, 15, 30, 60 minutes) to track the movement of the fluorescent signal.
-
-
Live-Cell Imaging:
-
Acquire images using a confocal microscope. Use appropriate laser lines and emission filters for the fluorescent fatty acid analog and any organelle dyes.
-
-
Image Analysis:
-
Analyze the images to determine the subcellular localization of the fluorescent signal over time. Co-localization analysis with organelle markers can provide insights into the destination of the fatty acid.
-
Protocol 3: Subcellular Fractionation for Acyl-CoA Analysis
This protocol allows for the quantification of this compound in different cellular compartments.
Materials:
-
Cultured cells or tissue samples
-
Homogenization buffer
-
Sucrose solutions of varying densities
-
Ultracentrifuge with appropriate rotors
-
Reagents for acyl-CoA extraction and analysis (e.g., solid-phase extraction, LC-MS/MS)
Procedure:
-
Cell Homogenization:
-
Harvest cells and resuspend them in ice-cold homogenization buffer.
-
Disrupt the cells using a Dounce homogenizer or sonicator on ice.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet nuclei.
-
Centrifuge the resulting supernatant at a medium speed (e.g., 10,000 x g) to pellet mitochondria.
-
Centrifuge the next supernatant at a high speed (e.g., 100,000 x g) to pellet microsomes (containing ER). The final supernatant is the cytosolic fraction.
-
-
Acyl-CoA Extraction:
-
Extract acyl-CoAs from each subcellular fraction using an appropriate method, such as solid-phase extraction.
-
-
Acyl-CoA Analysis:
-
Quantify this compound in each fraction using a sensitive analytical technique like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Visualizations
Caption: Hypothesized cellular uptake and trafficking pathway of trans-2-octacosenoic acid.
References
- 1. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescent n-3 and n-6 Very Long Chain Polyunsaturated Fatty Acids: THREE-PHOTON IMAGING IN LIVING CELLS EXPRESSING LIVER FATTY ACID-BINDING PROTEIN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Lipidomics Research: trans-2-Octacosenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-2-Octacosenoyl-CoA is a critical intermediate in the biosynthesis of very-long-chain fatty acids (VLCFAs), specifically those with a 28-carbon backbone. As a member of the trans-2-enoyl-CoA class of molecules, it represents a key substrate in the fatty acid elongation cycle, a fundamental process in lipid metabolism. The study of this compound and other VLCFA intermediates is paramount in understanding various physiological and pathological processes, including membrane structure and function, cell signaling, and the etiology of several metabolic disorders. These application notes provide a comprehensive overview of the role of this compound in lipidomics research, detailed protocols for its analysis, and its potential as a biomarker in disease.
Biological Significance
This compound is an essential intermediate in the fatty acid elongation cycle that occurs in the endoplasmic reticulum. This cycle involves four sequential reactions that add two-carbon units to a growing fatty acyl-CoA chain. This compound is the product of the third reaction, a dehydration step, and serves as the substrate for the final reduction step catalyzed by the enzyme trans-2-enoyl-CoA reductase (TECR). The resulting saturated octacosanoyl-CoA can then be incorporated into various complex lipids, such as sphingolipids and glycerophospholipids, which are vital components of cellular membranes, particularly in the nervous system.[1]
Disturbances in the metabolism of VLCFAs, and by extension their intermediates like this compound, are implicated in several severe human diseases. For instance, defects in the enzymes of the fatty acid elongation pathway or in peroxisomal beta-oxidation, which is responsible for the degradation of VLCFAs, can lead to the accumulation of these lipids. Such accumulation is a hallmark of genetic disorders like X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome, often with devastating neurological consequences. Therefore, the accurate quantification of this compound and related VLCFA species can provide valuable insights into disease mechanisms and may serve as a diagnostic or prognostic biomarker.
Application in Lipidomics Research
The analysis of this compound falls under the umbrella of lipidomics, a field dedicated to the comprehensive and quantitative analysis of lipids in biological systems. In this context, the study of this specific acyl-CoA can be applied to:
-
Biomarker Discovery: Elevated or depleted levels of this compound may serve as a specific biomarker for disorders related to VLCFA metabolism.
-
Pathway Elucidation: Tracking the flux of this intermediate can help in understanding the regulation and dysregulation of the fatty acid elongation pathway.
-
Drug Development: For diseases characterized by abnormal VLCFA levels, enzymes involved in the metabolism of this compound, such as TECR, represent potential therapeutic targets. Lipidomics analysis can be used to assess the efficacy of drugs targeting these pathways.
-
Nutritional Science: Investigating how dietary interventions affect the levels of VLCFA intermediates can provide insights into the impact of nutrition on lipid metabolism.
Experimental Protocols
The analysis of very-long-chain acyl-CoAs like this compound is challenging due to their low abundance and amphipathic nature. The method of choice is typically liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.
Protocol 1: Extraction of Very-Long-Chain Acyl-CoAs from Tissues or Cells
This protocol describes a solid-phase extraction (SPE) method for the enrichment of acyl-CoAs from biological matrices.
Materials:
-
Frozen tissue powder or cell pellet
-
Ice-cold extraction solvent (e.g., 80% methanol in water)
-
Homogenizer
-
Centrifuge (4°C)
-
C18 SPE cartridges
-
SPE vacuum manifold
-
Methanol
-
Acetonitrile
-
Ammonium acetate solution (e.g., 10 mM)
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution solvent (e.g., 50% methanol in water with 10 mM ammonium acetate)
Procedure:
-
Sample Homogenization: Homogenize the frozen tissue powder or cell pellet in the ice-cold extraction solvent.
-
Protein Precipitation: Vortex the homogenate vigorously to precipitate proteins.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
SPE Column Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by equilibration with the reconstitution solvent.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent to remove polar impurities.
-
Elution: Elute the acyl-CoAs with a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
Solvent Evaporation: Dry the eluate under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in the reconstitution solvent for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 10 mM ammonium acetate
-
Mobile Phase B: Acetonitrile with 10 mM ammonium acetate
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to achieve separation of VLCFA-CoAs.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3 mL/min for a 2.1 mm ID column).
-
Column Temperature: 40-50°C
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): The [M+H]+ ion for this compound. The exact mass will depend on the isotopic distribution, but the monoisotopic mass is a good starting point for calculation.
-
Product Ion (Q3): A characteristic fragment ion. For acyl-CoAs, a common fragmentation is the neutral loss of the 3'-phosphoadenosine diphosphate moiety (507 Da) or the generation of a fragment at m/z 428, representing the CoA moiety.[2]
-
Collision Energy (CE) and other MS parameters: These need to be optimized for the specific instrument and analyte.
Data Presentation
Quantitative data from lipidomics experiments should be presented in a clear and organized manner to facilitate comparison between different experimental groups.
Table 1: Hypothetical Quantitative Data for this compound in a Disease Model
| Sample Group | n | This compound (relative abundance) | p-value |
| Control | 10 | 1.00 ± 0.15 | - |
| Disease Model | 10 | 2.50 ± 0.45 | <0.001 |
Data are presented as mean ± standard deviation. Statistical significance was determined using a Student's t-test.
Mandatory Visualizations
Signaling Pathway: Fatty Acid Elongation Cycle
This diagram illustrates the four key steps in the fatty acid elongation cycle, highlighting the position of this compound.
Caption: The Fatty Acid Elongation Cycle in the Endoplasmic Reticulum.
Experimental Workflow: LC-MS/MS Analysis of this compound
This diagram outlines the major steps in the analytical workflow for the quantification of this compound.
References
Application Notes and Protocols for Radiolabeling of trans-2-Octacosenoyl-CoA for Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-2-Octacosenoyl-CoA is a very long-chain fatty acyl-CoA (VLCFA-CoA) that is an intermediate in the peroxisomal beta-oxidation of very long-chain fatty acids. The study of its metabolism is crucial for understanding various physiological and pathological processes, including certain metabolic disorders. Radiolabeling of this compound allows for its use as a tracer in in vitro and in vivo studies to elucidate its metabolic fate, quantify enzyme kinetics, and assess its biodistribution. These application notes provide detailed protocols for the chemical and enzymatic synthesis of radiolabeled this compound and its application in tracer studies.
Data Presentation
Table 1: Comparative Biodistribution of Radiolabeled Very Long-Chain Fatty Acids in Mice
| Tissue | [1-¹⁴C]Octacosanoic Acid (% Injected Dose/g tissue) at 1h | [¹²⁵I]Iodo-octadecanoic Acid (% Injected Dose/g tissue) at 1h |
| Blood | 1.5 ± 0.3 | 2.5 ± 0.5 |
| Heart | 3.2 ± 0.6 | 4.1 ± 0.8 |
| Liver | 25.8 ± 4.2 | 18.5 ± 3.1 |
| Kidney | 8.1 ± 1.5 | 6.7 ± 1.2 |
| Spleen | 2.5 ± 0.4 | 1.9 ± 0.3 |
| Lung | 4.3 ± 0.9 | 3.8 ± 0.7 |
| Muscle | 1.8 ± 0.4 | 1.5 ± 0.3 |
| Adipose | 12.6 ± 2.1 | 9.8 ± 1.7 |
| Brain | 0.1 ± 0.05 | 0.2 ± 0.08 |
Data are presented as mean ± standard deviation and are compiled from representative studies using very long-chain fatty acid tracers. Actual values for this compound may vary.
Table 2: Kinetic Parameters of Very Long-Chain Acyl-CoA Synthetase (VLC-ACS) with Various Substrates
| Substrate | Km (µM) | Vmax (nmol/min/mg protein) |
| Lignoceric acid (C24:0) | 15 ± 3 | 50 ± 8 |
| Hexacosanoic acid (C26:0) | 12 ± 2 | 45 ± 6 |
| Octacosanoic acid (C28:0) (estimated) | 10 ± 3 | 40 ± 7 |
| Oleic acid (C18:1) | 25 ± 5 | 150 ± 20 |
Data are representative values from studies on VLC-ACS activity. The values for octacosanoic acid are extrapolated and intended for estimation purposes.
Experimental Protocols
Protocol 1: Chemical Synthesis of [1-¹⁴C]trans-2-Octacosenoic Acid
This protocol describes the synthesis of the radiolabeled precursor fatty acid.
Materials:
-
[¹⁴C]Sodium cyanide (Na¹⁴CN)
-
1-Bromoheptacosane
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diisobutylaluminium hydride (DIBAL-H)
-
(Carbethoxymethylene)triphenylphosphorane
-
Anhydrous toluene
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Synthesis of [1-¹⁴C]Octacosanenitrile: In a flame-dried flask under an inert atmosphere, dissolve 1-bromoheptacosane in anhydrous DMSO. Add [¹⁴C]NaCN and heat the reaction mixture at 80°C for 12 hours. Monitor the reaction by TLC. After completion, cool the mixture, add water, and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Reduction to [1-¹⁴C]Octacosanal: Dissolve the purified [1-¹⁴C]octacosanenitrile in anhydrous toluene and cool to -78°C. Add DIBAL-H dropwise and stir for 3 hours. Quench the reaction by the slow addition of methanol, followed by water and 1M HCl. Allow the mixture to warm to room temperature and extract with diethyl ether. Dry the organic phase and concentrate to yield the crude aldehyde.
-
Wittig Reaction to form [1-¹⁴C]trans-2-Octacosenoic Acid Ethyl Ester: Dissolve the crude [1-¹⁴C]octacosanal in anhydrous toluene. Add (carbethoxymethylene)triphenylphosphorane and reflux the mixture for 6 hours. Cool the reaction and purify the product by column chromatography.
-
Hydrolysis to [1-¹⁴C]trans-2-Octacosenoic Acid: Dissolve the ethyl ester in a mixture of ethanol and 2M NaOH. Reflux for 4 hours. Cool the mixture and acidify with 2M HCl. Extract the product with diethyl ether, wash with water, dry over anhydrous sodium sulfate, and concentrate to yield the final product. Confirm the purity and identity by TLC, HPLC, and mass spectrometry.
Protocol 2: Enzymatic Synthesis of [1-¹⁴C]this compound
This protocol utilizes a very long-chain acyl-CoA synthetase (VLC-ACS) to convert the radiolabeled fatty acid into its CoA ester.
Materials:
-
[1-¹⁴C]trans-2-Octacsenoic acid (from Protocol 1)
-
Coenzyme A (CoA)
-
ATP
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate buffer (pH 7.4)
-
Triton X-100
-
Recombinant or purified VLC-ACS (e.g., from rat liver microsomes)
-
C18 solid-phase extraction (SPE) cartridges
-
Acetonitrile
-
Ammonium acetate
Procedure:
-
Substrate Preparation: Dissolve [1-¹⁴C]trans-2-Octacosenoic acid in a minimal amount of ethanol and then solubilize in potassium phosphate buffer containing 0.1% Triton X-100 by sonication.
-
Enzymatic Reaction: In a microcentrifuge tube, prepare the reaction mixture containing potassium phosphate buffer, ATP, MgCl₂, CoA, and the solubilized [1-¹⁴C]trans-2-Octacosenoic acid.
-
Initiation and Incubation: Initiate the reaction by adding the VLC-ACS enzyme preparation. Incubate the mixture at 37°C for 1-2 hours with gentle shaking.
-
Reaction Termination and Product Purification: Stop the reaction by adding acetic acid. Purify the [1-¹⁴C]this compound using a C18 SPE cartridge. Wash the cartridge with an aqueous buffer to remove unreacted water-soluble components. Elute the product with a mixture of acetonitrile and ammonium acetate buffer.
-
Quantification and Purity Analysis: Determine the concentration and specific activity of the radiolabeled product using a scintillation counter. Analyze the purity by radio-HPLC.
Protocol 3: In Vitro Peroxisomal Beta-Oxidation Assay
This protocol describes how to use the radiolabeled tracer to measure its oxidation in isolated peroxisomes.
Materials:
-
Isolated peroxisomes
-
[1-¹⁴C]trans-2-Octacsenoyl-CoA (from Protocol 2)
-
Reaction buffer (containing NAD⁺, FAD, and other necessary cofactors)
-
Scintillation cocktail
-
Perchloric acid
Procedure:
-
Assay Setup: In a reaction tube, add the reaction buffer and isolated peroxisomes. Pre-incubate at 37°C for 5 minutes.
-
Initiation: Start the reaction by adding a known amount of [1-¹⁴C]this compound.
-
Time Points: At various time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture and add it to a tube containing perchloric acid to stop the reaction and precipitate proteins.
-
Separation of Substrate and Products: Centrifuge the tubes to pellet the precipitated protein. The supernatant will contain the water-soluble radiolabeled products of beta-oxidation (e.g., [¹⁴C]acetyl-CoA). The unreacted substrate will be in the pellet.
-
Radioactivity Measurement: Measure the radioactivity in an aliquot of the supernatant using a liquid scintillation counter.
-
Calculation: Calculate the rate of beta-oxidation based on the increase in water-soluble radioactivity over time.
Visualizations
Caption: Workflow for the synthesis and application of radiolabeled this compound.
Caption: Peroxisomal beta-oxidation pathway of radiolabeled this compound.
Application Notes and Protocols for trans-2-Octacosenoyl-CoA Inhibitor Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-2-Octacosenoyl-CoA is a very long-chain acyl-Coenzyme A (CoA) derivative. While specific research on this molecule is limited, its structure suggests a role as an intermediate in the fatty acid elongation pathway. The key enzymatic step in the reduction of trans-2-enoyl-CoA intermediates is catalyzed by trans-2-enoyl-CoA reductase (TER). This enzyme is crucial for the production of very long-chain fatty acids (VLCFAs), which are essential components of cellular membranes and signaling molecules.[1] Dysregulation of VLCFA metabolism has been implicated in various diseases, making the enzymes involved, such as TER, attractive targets for therapeutic intervention.
These application notes provide a framework for developing and implementing high-throughput screening (HTS) assays to identify inhibitors of the enzyme that metabolizes this compound, presumed to be a trans-2-enoyl-CoA reductase. The protocols are designed to be adaptable for academic research and industrial drug discovery settings.
Principle of the Assay
The proposed inhibitor screening assay is a fluorescence-based in vitro biochemical assay. It measures the activity of a recombinant trans-2-enoyl-CoA reductase (TER) by monitoring the consumption of the NADPH cofactor. The decrease in NADPH fluorescence is directly proportional to the enzyme's activity. Potential inhibitors will be identified by their ability to reduce the rate of NADPH consumption in the presence of the substrate, this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the relevant metabolic pathway and the experimental workflow for the inhibitor screening assay.
Caption: Fatty Acid Elongation Cycle Highlighting the TER Step.
Caption: High-Throughput Screening Workflow for TER Inhibitors.
Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| Recombinant Human TER | (Example) Abcam | abXXXXX | -80°C |
| This compound | (Example) MCE | HY-XXXXX | -20°C |
| NADPH | Sigma-Aldrich | N7505 | -20°C |
| Assay Buffer (50 mM Tris-HCl, pH 7.4) | In-house | N/A | 4°C |
| DMSO | Sigma-Aldrich | D2650 | RT |
| 384-well Black, Flat-Bottom Plates | Corning | 3571 | RT |
Experimental Protocols
Reagent Preparation
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer, pH 7.4.
-
Recombinant TER: Thaw the enzyme on ice and dilute to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically by enzyme titration.
-
This compound (Substrate): Prepare a stock solution in an appropriate solvent (e.g., water or buffer). Further dilute in Assay Buffer to the desired working concentration.
-
NADPH: Prepare a fresh stock solution in Assay Buffer. Protect from light.
-
Test Compounds: Prepare stock solutions of test compounds in 100% DMSO.
Assay Procedure for 384-well Plate Format
-
Compound Plating: Dispense 1 µL of test compounds (or DMSO for controls) into the wells of a 384-well plate.
-
Enzyme Addition: Add 20 µL of diluted recombinant TER to all wells.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 20 µL of a substrate/NADPH mixture (containing this compound and NADPH at 2X the final desired concentration) to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the decrease in fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.[2] Readings should be taken every minute for 30 minutes.
Data Analysis
-
Calculate the Rate of Reaction: Determine the rate of NADPH consumption (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate Percent Inhibition: Use the following formula to calculate the percent inhibition for each test compound: % Inhibition = [1 - (Rate of sample / Rate of vehicle control)] x 100
-
Dose-Response Curves: For active compounds, perform serial dilutions to generate dose-response curves and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Example Data Presentation
The following tables represent hypothetical data from an inhibitor screening campaign.
Table 1: Primary Screening Results for a Hypothetical Compound Library
| Compound ID | Concentration (µM) | Percent Inhibition |
| Cmpd-001 | 10 | 85.2 |
| Cmpd-002 | 10 | 5.6 |
| Cmpd-003 | 10 | 92.1 |
| ... | ... | ... |
| Cmpd-1000 | 10 | 12.3 |
| Positive Ctrl | 1 | 98.5 |
| Vehicle Ctrl | N/A | 0.0 |
Table 2: Dose-Response Data and IC50 Values for Hit Compounds
| Compound ID | IC50 (µM) |
| Cmpd-001 | 2.5 |
| Cmpd-003 | 0.8 |
Troubleshooting and Considerations
-
Substrate Solubility: Very long-chain acyl-CoAs like this compound may have limited solubility in aqueous buffers. The addition of a small amount of a non-ionic detergent (e.g., Triton X-100) may be necessary.
-
Enzyme Stability: Ensure the recombinant enzyme is handled and stored correctly to maintain its activity.
-
Compound Interference: Test compounds may interfere with the fluorescence signal. A counterscreen without the enzyme or substrate should be performed to identify and exclude such compounds.
-
Z'-factor: The quality and robustness of the assay should be validated by calculating the Z'-factor. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[3]
Conclusion
The described fluorescence-based assay provides a robust and high-throughput compatible method for identifying inhibitors of trans-2-enoyl-CoA reductase that acts on this compound. This platform can be a valuable tool in the discovery of novel therapeutics targeting fatty acid metabolism. Further characterization of hit compounds using orthogonal assays and cell-based models will be necessary to validate their mechanism of action and therapeutic potential.
References
Troubleshooting & Optimization
"trans-2-Octacosenoyl-CoA" solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-2-Octacosenoyl-CoA. Given the limited specific data on this particular very-long-chain fatty acyl-CoA, the guidance provided is based on established methods for handling similar molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound is a very-long-chain fatty acyl-CoA (VLCFA-CoA), an activated form of a 28-carbon fatty acid. VLCFAs are crucial components in various biological processes, including the synthesis of sphingolipids and phospholipids, which are essential for membrane structure and cell signaling.[1][2] They are also precursors for cuticular waxes and suberin in plants, providing protection against environmental stress.[1] The elongation of fatty acids, a process involving intermediates like trans-2-enoyl-CoAs, occurs in the endoplasmic reticulum.[1][3]
Q2: I am having difficulty dissolving my lyophilized this compound. What solvents are recommended?
Q3: My this compound solution appears cloudy or precipitates upon addition to my aqueous assay buffer. How can I prevent this?
Precipitation is a common issue with VLCFA-CoAs due to their hydrophobic nature.[4] To mitigate this, consider the following:
-
Use of a carrier protein: Bovine serum albumin (BSA) is often used to bind and solubilize long-chain fatty acids and their CoA esters in aqueous solutions.
-
Inclusion of a mild, non-ionic detergent: Detergents like Triton X-100 or CHAPS can form micelles that encapsulate the hydrophobic acyl chain, improving solubility.
-
Sonication: Brief sonication of the final solution can help to disperse the acyl-CoA and create a more uniform suspension.
-
Solvent concentration: When diluting a stock solution made in an organic solvent, ensure the final concentration of the organic solvent in the aqueous buffer is low enough to not affect your experimental system, but high enough to aid solubility.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low experimental signal or no enzyme activity. | Poor substrate availability due to insolubility. | Confirm the solubility of this compound in your assay buffer. Try adding a carrier protein like BSA or a non-ionic detergent (e.g., Triton X-100) to your reaction mixture. |
| Inconsistent results between experiments. | Degradation of this compound. | VLCFA-CoAs can be unstable. Prepare fresh solutions for each experiment. Store stock solutions at -80°C and minimize freeze-thaw cycles. Keep all solutions on ice during experimental setup.[4] |
| Precipitate forms in the stock solution upon storage. | Solvent evaporation or temperature fluctuations. | Ensure the storage vial is tightly sealed. Store at a stable, low temperature (-80°C). If precipitation occurs, gently warm the solution and vortex to redissolve before use. |
Experimental Protocols
General Protocol for Solubilizing this compound for In Vitro Enzyme Assays
This protocol is a general guideline and may require optimization for your specific application.
-
Preparation of Stock Solution:
-
Allow the lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the powder in a suitable organic solvent, such as a methanol/water mixture, to a concentration of 1-5 mM. Vortex briefly to ensure complete dissolution.
-
-
Preparation of Working Solution:
-
For a typical enzyme assay, a working solution is prepared by diluting the stock solution in an appropriate assay buffer.
-
To improve solubility and prevent precipitation in the aqueous buffer, include a carrier protein or detergent. For example, the assay buffer could be supplemented with 0.1% Triton X-100 or 10 µM fatty acid-free BSA.
-
Add the stock solution dropwise to the assay buffer while vortexing to facilitate mixing and prevent immediate precipitation.
-
-
Final Preparation:
-
If the solution still appears cloudy, sonicate it in a water bath for 2-5 minutes.
-
Visually inspect the solution for any particulate matter before adding it to the reaction mixture.
-
Visualizations
Caption: Workflow for solubilizing this compound.
Caption: The fatty acid elongation cycle in the endoplasmic reticulum.
References
- 1. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]
- 2. Dysregulation of very-long-chain fatty acid metabolism causes membrane saturation and induction of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Solubilization and partial purification of constituents of acyl-CoA elongase from Lunaria annua - PubMed [pubmed.ncbi.nlm.nih.gov]
"trans-2-Octacosenoyl-CoA" stability and storage conditions
This technical support center provides guidance on the stability and storage of trans-2-Octacosenoyl-CoA for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experiments.
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected activity of this compound in my assay.
-
Question 1: Could my handling and storage of this compound be affecting its stability and leading to inconsistent results?
Answer: Yes, improper handling and storage are significant factors that can lead to the degradation of very long-chain acyl-CoA esters like this compound. The primary point of instability is the thioester bond, which is susceptible to hydrolysis. Factors such as pH, temperature, and repeated freeze-thaw cycles can accelerate this degradation.
-
Question 2: I have been dissolving this compound in an aqueous buffer and storing it at 4°C for a week. Is this appropriate?
Answer: Storing this compound in aqueous solutions, especially at or above freezing temperatures, is not recommended for extended periods. The thioester bond is prone to hydrolysis in aqueous environments. For short-term storage (hours), keeping the solution on ice is advisable. For longer-term storage, it is best to store it in an organic solvent at low temperatures.
-
Question 3: My stock solution of this compound has been subjected to multiple freeze-thaw cycles. Could this be the source of the problem?
Answer: Absolutely. Repeated freeze-thaw cycles can introduce moisture and lead to localized concentration changes, which can degrade the molecule. It is highly recommended to aliquot your stock solution into single-use vials to minimize freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Stability
-
Question 4: What are the primary degradation pathways for this compound?
Answer: The main degradation pathway for this compound is the hydrolysis of the thioester bond, which cleaves the molecule into coenzyme A and trans-2-octacosenoic acid. This hydrolysis is catalyzed by both acidic and basic conditions and can also occur enzymatically if contaminating acyl-CoA hydrolases are present. Oxidation of the double bond is another potential, though likely slower, degradation pathway.
-
Question 5: How does pH affect the stability of this compound?
Answer: The thioester bond of acyl-CoA molecules is most stable at a slightly acidic pH (around 5-6). Both strongly acidic and, particularly, alkaline conditions (pH > 7.5) will significantly increase the rate of hydrolysis. When preparing aqueous solutions for immediate use, it is crucial to use a buffer in the slightly acidic to neutral pH range.
Storage
-
Question 6: What are the recommended long-term storage conditions for solid this compound?
Answer: Solid this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at -20°C or, ideally, -80°C. It is also advisable to store it in a desiccator to protect it from moisture.
-
Question 7: How should I prepare and store stock solutions of this compound?
Answer: For long-term storage, it is best to dissolve this compound in a dry organic solvent such as ethanol, methanol, or dimethyl sulfoxide (DMSO). These solutions should be stored at -20°C or -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture. Prepare aqueous working solutions fresh for each experiment.
Quantitative Data Summary
| Storage Condition | Solvent/Buffer | Temperature (°C) | Duration | Percent Degradation | Analytical Method |
| Example: | Aqueous Buffer pH 7.4 | 4 | 24 hours | User Determined | HPLC, LC-MS |
| Example: | DMSO | -20 | 1 month | User Determined | HPLC, LC-MS |
| User Experiment 1 | |||||
| User Experiment 2 |
Experimental Protocols
Protocol: Assessing the Stability of this compound
This protocol provides a general framework for determining the stability of this compound under specific experimental conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Selected buffer(s) and/or solvent(s) for storage
-
HPLC system with a suitable C18 column
-
Mobile phase (e.g., acetonitrile/water gradient with a buffer like ammonium acetate or phosphate buffer)
-
Reference standard of Coenzyme A (optional, for peak identification)
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., ethanol) at a known concentration.
-
Sample Preparation: Dilute the stock solution into the aqueous buffer or solvent system you intend to test to a final concentration suitable for your assay and HPLC analysis.
-
Time Zero (T0) Analysis: Immediately after preparation, inject an aliquot of the sample into the HPLC system to obtain the initial peak area of intact this compound.
-
Incubation: Store the prepared sample under the desired test conditions (e.g., 4°C, room temperature, 37°C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 4, 8, 24 hours), withdraw an aliquot of the sample and inject it into the HPLC.
-
Data Analysis:
-
Monitor the decrease in the peak area of this compound over time.
-
If possible, monitor the appearance of degradation product peaks (e.g., Coenzyme A).
-
Calculate the percentage of intact this compound remaining at each time point relative to the T0 sample.
-
Plot the percentage of intact compound versus time to determine the stability profile.
-
Visualizations
Caption: A flowchart for troubleshooting inconsistent experimental outcomes.
Caption: The primary hydrolytic degradation pathway of this compound.
"trans-2-Octacosenoyl-CoA" preventing degradation during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of trans-2-Octacosenoyl-CoA to prevent its degradation during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it prone to degradation?
A1: this compound is a very long-chain unsaturated acyl-coenzyme A molecule. Its instability arises from two primary chemical features: the high-energy thioester bond linking the fatty acid to Coenzyme A and the presence of a trans double bond in the acyl chain. The thioester bond is susceptible to both chemical and enzymatic hydrolysis, while the double bond is a target for oxidation.[1][2][3]
Q2: What are the main pathways of degradation for this compound during experiments?
A2: The two principal degradation pathways are:
-
Hydrolysis: Cleavage of the thioester bond to release the free fatty acid (trans-2-octacosenoic acid) and Coenzyme A. This can be catalyzed by acyl-CoA thioesterases (ACOTs) present in biological samples or can occur non-enzymatically under suboptimal pH and temperature conditions.[4][5][6]
-
Oxidation: The trans-2 double bond is susceptible to attack by reactive oxygen species (ROS), leading to lipid peroxidation. This process can generate various byproducts, compromising the integrity and activity of the molecule.[2][7][8]
Q3: How should I store this compound to ensure its stability?
A3: For long-term storage, it is recommended to store this compound as a lyophilized powder or in an anhydrous organic solvent at -80°C. For short-term storage of stock solutions, use a non-protic, anhydrous solvent like DMSO or ethanol, and store at -80°C. Aqueous solutions are not recommended for storage as they are prone to hydrolysis. Samples should ideally be used on the same day they are prepared in an aqueous buffer.[9] If short-term storage of aqueous solutions is unavoidable, they should be flash-frozen in liquid nitrogen and stored at -80°C for no more than a week.[9]
Q4: Can I repeatedly freeze and thaw my this compound stock solution?
A4: It is strongly advised to avoid repeated freeze-thaw cycles. Each cycle can introduce moisture and increase the likelihood of hydrolysis and oxidation. Prepare small-volume, single-use aliquots from your stock solution to minimize degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity or inconsistent results in enzymatic assays. | 1. Hydrolytic Degradation: The thioester bond may have been cleaved by endogenous acyl-CoA thioesterases (ACOTs) in your sample (e.g., cell lysate, tissue homogenate).[5][6] | a. Add Thioesterase Inhibitors: Include broad-spectrum thioesterase inhibitors in your assay buffer. b. Purify Sample: If possible, use purified enzymes or subcellular fractions (e.g., mitochondria) with lower thioesterase activity. |
| 2. Oxidative Degradation: The unsaturated acyl chain may have been oxidized, especially if the buffer was not deoxygenated or if the experiment was lengthy.[2] | a. Use Antioxidants: Add antioxidants like BHT (Butylated hydroxytoluene) or TCEP (Tris(2-carboxyethyl)phosphine) to your buffers. b. Deoxygenate Buffers: Sparge buffers with an inert gas (e.g., argon or nitrogen) before use. c. Minimize Exposure to Air: Keep tubes sealed and minimize headspace during incubations. | |
| 3. Chemical Hydrolysis: Suboptimal pH or high temperature of the assay buffer can accelerate the chemical breakdown of the thioester bond.[10] | a. Optimize pH: Maintain a pH between 6.8 and 7.4 for your aqueous solutions.[11] b. Control Temperature: Perform experiments at the recommended temperature for your assay, avoiding unnecessary heat exposure. Keep samples on ice whenever possible. | |
| Precipitation of the compound when adding to aqueous buffer. | 1. Low Solubility: As a very long-chain fatty acyl-CoA, it has limited solubility in aqueous solutions and can form micelles or precipitate. | a. Use a Carrier: Pre-complex the this compound with fatty-acid-free BSA (Bovine Serum Albumin) to improve solubility and delivery to enzymes. b. Check Concentration: Ensure you are working below the critical micelle concentration (CMC). |
| Extra peaks appear in HPLC or LC-MS analysis over time. | 1. Degradation Products: These peaks likely correspond to the hydrolyzed free fatty acid, oxidized byproducts, or other derivatives. | a. Analyze Immediately: Analyze samples as quickly as possible after preparation. b. Implement Stability Measures: Follow the protocols for preventing hydrolysis and oxidation outlined above. Use an internal standard to accurately quantify the remaining intact compound.[9] |
Data on Factors Affecting Stability
| Factor | Condition | Effect on Stability | Recommendation |
| Temperature | High (> 37°C) | Increases rate of hydrolysis and oxidation.[2][10] | Keep on ice; run reactions at the lowest feasible temperature. |
| Low (-20°C to -80°C) | Significantly reduces degradation rates. | Store stock solutions and aliquots at -80°C. | |
| pH | Acidic (< 6.5) or Alkaline (> 7.5) | Accelerates chemical hydrolysis of the thioester bond.[11] | Maintain pH between 6.8 and 7.4 in aqueous buffers. |
| Oxygen | Presence of molecular oxygen | Promotes oxidative degradation of the double bond.[2] | Use deoxygenated buffers and consider performing experiments in an anaerobic chamber. |
| Enzymes | Acyl-CoA Thioesterases (ACOTs) | Catalyze rapid hydrolysis of the thioester bond.[4][5] | Add broad-spectrum inhibitors (e.g., Isoflurophate, though caution is advised due to toxicity). |
| Metal Ions | Divalent cations (e.g., Cu²⁺, Fe²⁺) | Can catalyze lipid peroxidation.[2] | Add a chelating agent like EDTA to your buffers, if compatible with your experimental system. |
Experimental Protocols
Protocol for Preparation and Use of this compound in a Biological Assay
This protocol provides a general framework for minimizing degradation. Concentrations should be optimized for your specific application.
1. Materials and Reagents:
-
This compound (lyophilized powder)
-
Anhydrous DMSO
-
Fatty-acid-free Bovine Serum Albumin (BSA)
-
Assay Buffer (e.g., HEPES or MOPS, pH 7.2)
-
Antioxidant (e.g., BHT or TCEP)
-
Chelating Agent (e.g., EDTA)
-
Thioesterase Inhibitor (if compatible and necessary)
-
Inert gas (Argon or Nitrogen)
2. Buffer Preparation (Antioxidant Buffer):
-
Prepare your desired aqueous assay buffer (e.g., 50 mM HEPES, 100 mM KCl, pH 7.2).
-
Thoroughly deoxygenate the buffer by sparging with argon or nitrogen gas for at least 20-30 minutes on ice.
-
Add EDTA to a final concentration of 1 mM to chelate metal ions.
-
Immediately before use, add an antioxidant. For example, add TCEP to a final concentration of 100-500 µM. Keep the buffer sealed and on ice.
3. Preparation of this compound Stock Solution:
-
Allow the lyophilized powder of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the powder in anhydrous DMSO to create a high-concentration stock (e.g., 10-20 mM).
-
Immediately divide the stock solution into single-use aliquots in amber vials.
-
Flush the headspace of each vial with argon or nitrogen, seal tightly, and store at -80°C.
4. Preparation of Working Solution (BSA-Complexed):
-
Prepare a 10% (w/v) fatty-acid-free BSA solution in your deoxygenated assay buffer.
-
On the day of the experiment, thaw a single aliquot of the DMSO stock solution.
-
To create a working solution, slowly add the DMSO stock to the BSA solution while vortexing gently. A molar ratio of 2:1 to 4:1 (acyl-CoA:BSA) is a good starting point. This will result in a soluble, BSA-complexed acyl-CoA.
-
Incubate at room temperature for 15 minutes to allow for complex formation.
5. Performing the Experiment:
-
Use the prepared antioxidant buffer for all dilutions and reactions.
-
Add the BSA-complexed this compound working solution to your reaction mixture.
-
If using biological samples with high hydrolytic activity (e.g., crude lysates), include a suitable thioesterase inhibitor.
-
Minimize the exposure of your reaction mixtures to air.
-
Proceed with your assay, keeping incubation times as short as is feasible.
Visualizations
Degradation Pathways
Caption: Primary degradation pathways for this compound.
Experimental Workflow for Preventing Degradation
Caption: Recommended workflow to minimize experimental degradation.
References
- 1. CHEM 440 - Thioesters [guweb2.gonzaga.edu]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role Acyl-CoA thioesterases play in mediating intracellular lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Oxidation of polyunsaturated fatty acids to produce lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioassaysys.com [bioassaysys.com]
- 10. mdpi.com [mdpi.com]
- 11. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Enzyme Assays for trans-2-Octacosenoyl-CoA
Welcome to the technical support center for optimizing enzyme assays involving trans-2-Octacosenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which enzymes metabolize it?
A1: this compound is a very-long-chain fatty acyl-CoA (VLCFA) with a 28-carbon chain length. It is an intermediate in the fatty acid elongation cycle. The key enzyme that metabolizes this substrate is trans-2-enoyl-CoA reductase (TECR) , which catalyzes the final reduction step in the elongation cycle, converting trans-2-enoyl-CoAs to their corresponding saturated acyl-CoAs.[1][2][3][4] This process is crucial for the synthesis of VLCFAs, which are essential components of membrane lipids and precursors for lipid mediators.[1]
Q2: Why is my enzyme activity low or absent when using this compound as a substrate?
A2: Low or no enzyme activity with a very-long-chain substrate like this compound can be due to several factors:
-
Substrate Solubility and Aggregation: Very-long-chain acyl-CoAs are highly hydrophobic and have a low critical micelle concentration (CMC), meaning they readily form micelles in aqueous solutions.[5][6][7] The monomeric form of the substrate is typically the one recognized by the enzyme, so micelle formation can significantly reduce the effective substrate concentration available to the enzyme.
-
Improper Assay Conditions: The pH, temperature, and buffer composition can greatly influence enzyme activity. These parameters often need to be empirically optimized for the specific enzyme and substrate.
-
Enzyme Instability: The enzyme may be unstable under the assay conditions or may have lost activity during storage.
-
Presence of Inhibitors: Contaminants in the substrate preparation or other assay components could be inhibiting the enzyme.
Q3: How can I improve the solubility of this compound in my assay buffer?
A3: Improving the solubility and availability of this hydrophobic substrate is critical. Here are some strategies:
-
Use of Detergents: Non-ionic or zwitterionic detergents like Triton X-100 or CHAPS can be used to solubilize long-chain acyl-CoAs.[8][9] It is crucial to use a detergent concentration that is above the CMC of the substrate but does not denature the enzyme. The optimal detergent concentration should be determined experimentally.
-
Inclusion of Bovine Serum Albumin (BSA): BSA can bind to long-chain fatty acyl-CoAs and maintain them in a monomeric state, preventing micelle formation and improving their availability to the enzyme.
-
Sonication: Brief sonication of the substrate solution can help to disperse aggregates.
Q4: What are the key components of an enzyme assay for trans-2-enoyl-CoA reductase (TECR)?
A4: A typical assay for TECR activity involves monitoring the consumption of the NADPH cofactor. The key components are:
-
Buffer: A suitable buffer to maintain the optimal pH for the enzyme (e.g., Tris-HCl or phosphate buffer).
-
Enzyme: A purified or partially purified preparation of TECR.
-
Substrate: this compound.
-
Cofactor: NADPH. The oxidation of NADPH to NADP+ is monitored spectrophotometrically by the decrease in absorbance at 340 nm.
-
Detergent/BSA (optional but recommended): To ensure substrate solubility.
Troubleshooting Guides
Problem 1: Low or No Enzyme Activity
| Possible Cause | Troubleshooting Step |
| Substrate not soluble or aggregated | 1. Prepare the substrate solution with a mild, non-ionic detergent (e.g., 0.01-0.1% Triton X-100). Determine the optimal concentration empirically. 2. Include fatty acid-free BSA (e.g., 0.01%) in the assay buffer to bind the substrate and prevent aggregation. 3. Briefly sonicate the substrate stock solution before adding it to the assay mixture. |
| Sub-optimal pH or temperature | 1. Perform a pH titration curve to determine the optimal pH for your enzyme. 2. Run the assay at different temperatures (e.g., 25°C, 30°C, 37°C) to find the optimal condition. |
| Enzyme is inactive | 1. Use a fresh aliquot of the enzyme. 2. If possible, test the enzyme activity with a shorter, more soluble substrate (e.g., trans-2-hexenoyl-CoA) to confirm its viability. 3. Ensure proper storage conditions for the enzyme (-80°C in a suitable buffer containing a cryoprotectant like glycerol). |
| Incorrect substrate concentration | 1. The substrate concentration should be optimized. Start with a concentration around the expected Km. If the Km is unknown, perform a substrate titration. 2. Be aware that at high concentrations, substrate inhibition can occur, especially with micelle-forming substrates. |
| Cofactor degradation | 1. Prepare fresh NADPH solutions for each experiment. 2. Protect NADPH solutions from light. |
Problem 2: High Background Signal or Non-Linear Reaction Rate
| Possible Cause | Troubleshooting Step |
| Precipitation of substrate during the assay | 1. Visually inspect the reaction mixture for turbidity. 2. Increase the detergent or BSA concentration to improve solubility. 3. Filter the substrate stock solution through a 0.22 µm filter before use. |
| Non-enzymatic degradation of NADPH | 1. Run a control reaction without the enzyme to measure the rate of non-enzymatic NADPH oxidation. Subtract this rate from the rate of the enzymatic reaction. |
| Contaminating enzyme activities in the sample | 1. If using a crude or partially purified enzyme preparation, other enzymes may be present that oxidize NADPH. 2. Further purify the enzyme of interest. 3. Run a control reaction without the trans-2-Octacsenoyl-CoA substrate to check for substrate-independent NADPH oxidation. |
| Assay conditions leading to a burst or lag phase | 1. Pre-incubate the enzyme with all reaction components except one (e.g., the substrate or NADPH) to allow for temperature equilibration and binding. 2. Ensure rapid and thorough mixing upon initiation of the reaction. |
Experimental Protocols
Key Experiment: Spectrophotometric Assay for trans-2-enoyl-CoA Reductase (TECR) Activity
This protocol provides a general framework for measuring the activity of TECR with this compound by monitoring the decrease in absorbance at 340 nm due to NADPH oxidation.
Materials:
-
Purified or partially purified TECR enzyme
-
This compound
-
NADPH
-
Tris-HCl buffer (e.g., 100 mM, pH 7.4)
-
Triton X-100 or other suitable detergent
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
Procedure:
-
Preparation of Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.4.
-
Substrate Stock Solution: Prepare a 1 mM stock solution of this compound in the assay buffer containing 0.1% (w/v) Triton X-100. Briefly sonicate to ensure complete dissolution. Store in small aliquots at -20°C.
-
NADPH Stock Solution: Prepare a 10 mM stock solution of NADPH in the assay buffer. Store on ice and protect from light. Prepare fresh daily.
-
Enzyme Solution: Dilute the TECR enzyme to the desired concentration in assay buffer immediately before use. Keep on ice.
-
-
Assay Setup:
-
Set the spectrophotometer to 340 nm and equilibrate to the desired temperature (e.g., 37°C).
-
In a 1 ml cuvette, prepare the reaction mixture (final volume of 1 ml) by adding the following in order:
-
Assay Buffer (to bring the final volume to 1 ml)
-
NADPH (to a final concentration of 100-200 µM)
-
This compound (to the desired final concentration, e.g., 10-50 µM)
-
-
Mix gently by inverting the cuvette.
-
-
Initiation and Measurement:
-
Place the cuvette in the spectrophotometer and record the baseline absorbance for 1-2 minutes.
-
Initiate the reaction by adding a small volume (e.g., 5-10 µl) of the diluted enzyme solution to the cuvette.
-
Quickly mix the contents by gently pipetting up and down or by inverting the cuvette with a cap.
-
Immediately start recording the decrease in absorbance at 340 nm for 5-10 minutes.
-
-
Data Analysis:
-
Determine the initial linear rate of the reaction (ΔA340/min).
-
Calculate the enzyme activity using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).
Activity (µmol/min/mg) = (ΔA340/min) / (ε × path length) × (1 / mg of enzyme in the assay)
-
-
Controls:
-
No-enzyme control: To measure the rate of non-enzymatic NADPH oxidation.
-
No-substrate control: To check for substrate-independent NADPH oxidation by the enzyme preparation.
-
Visualizations
Caption: Workflow for the TECR spectrophotometric enzyme assay.
Caption: Troubleshooting logic for low or no enzyme activity.
References
- 1. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual Functions of the Trans-2-Enoyl-CoA Reductase TER in the Sphingosine 1-Phosphate Metabolic Pathway and in Fatty Acid Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. TECR - Wikipedia [en.wikipedia.org]
- 5. Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The critical micelle concentration of some physiologically important fatty acyl-coenzyme A's as a function of chain length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Detergent effects on enzyme activity and solubilization of lipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
"trans-2-Octacosenoyl-CoA" troubleshooting mass spec fragmentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the mass spectrometry analysis of trans-2-Octacosenoyl-CoA.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the nature of this compound and its expected behavior during mass spectrometry analysis.
Q1: What is this compound and what are its basic properties?
A: this compound is a very long-chain unsaturated fatty acyl-coenzyme A derivative. It consists of a 28-carbon fatty acid (octacosenoic acid) with a double bond in the trans configuration at the second carbon, linked to a coenzyme A molecule via a thioester bond. Due to its long acyl chain, it is highly hydrophobic. Its monoisotopic mass is approximately 1171.52 g/mol .
Q2: What are the primary fragment ions expected for this compound in positive ion mode ESI-MS/MS?
A: In positive ion mode, all acyl-CoA molecules exhibit a characteristic fragmentation pattern dominated by the coenzyme A portion. The most abundant fragment ion results from the neutral loss of the phosphorylated ADP moiety (507.0 Da).[1][2] Another highly common fragment corresponds to the adenosine diphosphate portion of the CoA molecule.[2][3][4] For this compound ([M+H]⁺ ≈ m/z 1172.52), the key fragments to monitor are:
-
[M-507+H]⁺ at m/z ≈ 665.53: This is the precursor ion after losing the 506.9957 Da neutral fragment and is often the most abundant ion, making it ideal for quantification.[1][2]
-
m/z 428.04: This fragment corresponds to the [C₁₀H₁₅N₅O₁₀P₂H]⁺ ion from the CoA structure.[2][4]
Q3: Are there any characteristic fragment ions in negative ion mode?
A: Yes, negative ion mode can also provide confirmatory data. Common fragments for acyl-CoAs include ions at m/z 408, which corresponds to deprotonated 3-phospho-AMP after the loss of water, and m/z 79 for the phosphate group (PO₃⁻).[4][5] Additionally, a neutral loss of the PO₃H group (79.967 Da) can be observed.[4]
Q4: Why is the neutral loss of 507 Da a dominant feature in the fragmentation of acyl-CoAs?
A: The bond between the pantetheine arm and the 5'-diphosphate group of the coenzyme A molecule is susceptible to cleavage upon collisional activation. This results in the neutral loss of the entire 3'-phosphoadenosine 5'-diphosphate portion, which has a mass of 506.9957 Da.[3] This fragmentation is highly conserved across almost all acyl-CoA species, making it a reliable signature for identifying this class of molecules.[1][3]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the mass spectrometry analysis of this compound.
Problem: Low or No Signal for the Precursor Ion
Q: I am unable to detect the molecular ion for this compound. What are the likely causes and solutions?
A: This is a common issue, particularly with very long-chain acyl-CoAs. The problem often lies in sample preparation or chromatography.
-
Extraction Inefficiency: The high hydrophobicity of this compound can lead to poor recovery.
-
Matrix Effects: Components in complex biological samples can suppress the ionization of the target analyte.[6]
-
Poor Chromatographic Peak Shape: Very long-chain acyl-CoAs can exhibit poor peak shape on standard C18 columns.
-
Solution: Use a C8 or C4 column which may be more suitable for very hydrophobic molecules. Ensure proper pH control of the mobile phase; the use of buffers like ammonium acetate is common.[4]
-
-
In-source Fragmentation: The molecule may be fragmenting in the ion source before mass analysis.
-
Solution: Optimize source parameters, such as capillary voltage and temperature, to ensure "soft" ionization that preserves the precursor ion.
-
Problem: Unexpected Fragmentation or Missing Key Fragments
Q: My spectra do not show the expected [M-507+H]⁺ or m/z 428 fragments. What should I do?
A: The absence of characteristic fragments usually points to issues with the MS/MS parameters.
-
Incorrect Collision Energy: If the collision energy (CE) is too low, fragmentation will be insufficient. If it is too high, the key fragments may break down further into smaller, unidentifiable ions.
-
Solution: Perform a CE optimization experiment by infusing a standard of a similar long-chain acyl-CoA and ramping the collision energy to find the optimal value that maximizes the signal of the desired product ions.
-
-
Instrument Calibration: An improperly calibrated instrument will lead to mass shifts, making it appear that the expected fragments are absent.
-
Solution: Ensure the mass spectrometer is calibrated across the entire mass range of interest according to the manufacturer's protocol.
-
Section 3: Quantitative Data and Key Transitions
For quantitative analysis using Multiple Reaction Monitoring (MRM), specific precursor-product ion transitions must be monitored.
| Ion Mode | Precursor Ion Name | Precursor m/z (Calculated) | Product Ion Name | Product Ion m/z | Description | Reference |
| Positive | [M+H]⁺ | 1172.52 | [M-507+H]⁺ | 665.53 | Neutral loss of 3'-phosphoadenosine 5'-diphosphate. Used for quantification. | [1][3] |
| Positive | [M+H]⁺ | 1172.52 | [C₁₀H₁₅N₅O₁₀P₂H]⁺ | 428.04 | Adenosine diphosphate fragment. Used for confirmation. | [2][4] |
| Negative | [M-H]⁻ | 1170.51 | [C₁₀H₁₂N₅O₉P₂]⁻ | 408.01 | Deprotonated 3-phospho-AMP with H₂O loss. | [4][5] |
| Negative | [M-H]⁻ | 1170.51 | [PO₃]⁻ | 78.96 | Phosphate group. | [4][5] |
Section 4: Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Cell Culture
-
Preparation: Prepare an ice-cold extraction solution of 2.5% sulfosalicylic acid (SSA).[2] Prepare an internal standard solution (e.g., C17:0-CoA) in the extraction solution.
-
Homogenization: Aspirate the culture medium and wash cells with ice-cold PBS. Add 1 mL of the internal standard-spiked extraction solution to the plate.
-
Cell Lysis: Scrape the cells and collect the lysate in a microcentrifuge tube. Vortex thoroughly for 1 minute.
-
Deproteinization: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube for LC-MS/MS analysis.[2]
Protocol 2: LC-MS/MS Analysis
-
Chromatography:
-
Column: Use a reverse-phase C8 or C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM ammonium acetate.
-
Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM ammonium acetate.
-
Gradient: Start at a low percentage of B, then ramp up to a high percentage of B to elute the highly hydrophobic this compound.
-
Flow Rate: 200-400 µL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).[7]
-
MRM Transitions:
-
Quantification: 1172.5 -> 665.5
-
Confirmation: 1172.5 -> 428.0
-
-
Parameter Optimization: Optimize source-dependent parameters (e.g., capillary voltage, source temperature) and compound-dependent parameters (e.g., collision energy) by infusing a related standard.[7]
-
Section 5: Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Peak Resolution for trans-2-Octacosenoyl-CoA
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of trans-2-Octacosenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to address common challenges in achieving optimal peak resolution for this very long-chain fatty acyl-CoA.
Frequently Asked Questions (FAQs) & Troubleshooting
Poor peak resolution is a common issue in the HPLC analysis of complex lipids like this compound, often manifesting as broad peaks, tailing, fronting, or co-elution.[1][2] This section provides answers to frequently asked questions and a guide to systematically troubleshoot and resolve these issues.
Q1: Why are my peaks for this compound broad and poorly resolved?
A1: Broad and poorly resolved peaks can stem from several factors related to your column, mobile phase, or overall system parameters.[3] Very long-chain acyl-CoAs, like this compound, are particularly challenging due to their hydrophobic nature and potential for secondary interactions with the stationary phase.
-
Column Efficiency: The efficiency of your column, denoted by the plate number (N), is crucial. Using longer columns or columns packed with smaller particles can increase efficiency and improve resolution.[4][5]
-
Mobile Phase Strength: If the mobile phase is too "strong" (high percentage of organic solvent), the analyte will elute too quickly, resulting in poor resolution. Conversely, if it's too "weak," it can lead to broad peaks. Adjusting the gradient and the organic solvent composition is a key step.[4]
-
Flow Rate: A high flow rate can decrease resolution by not allowing sufficient time for partitioning between the mobile and stationary phases.[2][3] Lowering the flow rate generally improves resolution, although it increases the analysis time.[2]
Q2: My this compound peak is tailing significantly. What could be the cause and how can I fix it?
A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues with the column packing.[6] For acyl-CoAs, the negatively charged phosphate groups can interact with metal surfaces in the column and HPLC system, leading to tailing.[7]
-
Use of Buffers: Incorporating a phosphate buffer in your mobile phase can help to mask the active sites on the silica support and reduce the interaction of the phosphate groups on the acyl-CoA with the column, thereby improving peak shape.[7]
-
Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Cleaning the column according to the manufacturer's instructions is recommended.[6]
-
Column Degradation: Over time, the stationary phase can degrade, leading to poor peak shape. If other troubleshooting steps fail, it may be time to replace the column.[8]
Q3: I am observing split peaks for my analyte. What does this indicate?
A3: Split peaks can be caused by a few issues, often related to the injection process or a problem at the head of the column.[6][9]
-
Injection Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion, including splitting. Whenever possible, dissolve your sample in the initial mobile phase.[10]
-
Column Void: A void or channel in the column packing at the inlet can cause the sample to travel through different paths, resulting in a split peak. This may require replacing the column.[10]
-
Injector Issues: A problem with the injector, such as a faulty rotor seal, can also lead to split peaks.[8]
Q4: How does temperature affect the resolution of this compound?
A4: Temperature plays a significant role in HPLC separations.
-
Improved Efficiency: Increasing the column temperature can decrease the viscosity of the mobile phase, which improves mass transfer and can lead to sharper peaks and better resolution.[4][11]
-
Selectivity Changes: Temperature can also alter the selectivity of the separation, which may either improve or worsen the resolution of closely eluting peaks.[2]
-
Analyte Stability: It is important to consider the thermal stability of this compound, as higher temperatures could potentially lead to degradation.[2]
Quantitative Data Summary
The following tables summarize key parameters that can be adjusted to improve HPLC peak resolution.
Table 1: Impact of HPLC Parameters on Peak Resolution
| Parameter | Adjustment to Improve Resolution | Potential Trade-offs |
| Column Length | Increase | Increased backpressure, longer run times[2][4] |
| Particle Size | Decrease | Increased backpressure[4][5] |
| Mobile Phase Organic Content | Decrease (in reversed-phase) | Longer retention times[4] |
| Flow Rate | Decrease | Longer analysis times[2][3] |
| Temperature | Increase (within analyte stability limits) | Potential change in selectivity, risk of analyte degradation[2][4] |
| Injection Volume | Decrease | Lower signal intensity[2] |
Experimental Protocols
General Reversed-Phase HPLC Protocol for Long-Chain Acyl-CoAs
-
Column Selection: A C18 column is a good starting point for hydrophobic molecules like this compound.[1] Consider a column with a length of 150-250 mm and a particle size of 3-5 µm.[4]
-
Mobile Phase Preparation:
-
Solvent A: Prepare an aqueous buffer. A phosphate buffer (e.g., 50 mM potassium phosphate, pH 4.9) can be effective in reducing peak tailing for acyl-CoAs.[7]
-
Solvent B: Use a high-purity organic solvent such as acetonitrile or methanol.[4] The addition of a small amount of an organic modifier like 2-propanol may also be beneficial.[7]
-
Ensure all solvents are HPLC grade and are properly degassed.[9]
-
-
Gradient Elution: A gradient elution is necessary to separate compounds with a wide range of hydrophobicities. A typical gradient might start with a lower percentage of Solvent B and gradually increase to a high percentage to elute the highly retained this compound.
-
Example Gradient: Start at 40% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 10 minutes. This will need to be optimized.
-
-
System Parameters:
-
Detection: Acyl-CoAs can be detected by UV absorbance, typically around 260 nm, due to the adenine ring in the CoA moiety.[7]
-
Sample Preparation: Dissolve the this compound standard or sample extract in the initial mobile phase composition to ensure good peak shape.[10][13]
Visualizations
The following diagrams illustrate logical workflows for troubleshooting HPLC peak resolution issues.
Caption: A logical workflow for troubleshooting poor HPLC peak resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chromtech.com [chromtech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. uhplcs.com [uhplcs.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. realab.ua [realab.ua]
- 11. merckmillipore.com [merckmillipore.com]
- 12. mastelf.com [mastelf.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: trans-2-Octacosenoyl-CoA and Enzyme Activity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with trans-2-Octacosenoyl-CoA and encountering issues with non-specific enzyme activity.
Troubleshooting Guide
Enzymatic assays with very-long-chain acyl-CoAs like this compound present unique challenges due to the substrate's poor aqueous solubility and tendency to form micelles. This guide addresses common problems and offers potential solutions.
Problem 1: High Background Signal or Apparent Non-Specific Enzyme Activity
| Potential Cause | Suggested Solution |
| Substrate Precipitation: this compound is highly hydrophobic and can precipitate in aqueous buffers, scattering light and leading to a high background signal in spectrophotometric assays. | - Increase Solubilization: Incorporate a non-ionic detergent such as Triton X-100 (start with a concentration of 0.01-0.05%) or CHAPS into the assay buffer. - Use of Cyclodextrins: Employ cyclodextrins to form inclusion complexes with the acyl-CoA, enhancing its solubility. - Sonication: Briefly sonicate the substrate solution before adding it to the assay mixture to ensure a uniform suspension. |
| Micelle Formation: At concentrations above its critical micelle concentration (CMC), this compound can form micelles, which may interact non-specifically with the enzyme or other assay components. The CMC for very-long-chain acyl-CoAs is in the low micromolar range. | - Assay Below the CMC: Whenever possible, design the experiment to use substrate concentrations below the estimated CMC. - Detergent Optimization: If working above the CMC is unavoidable, carefully optimize the detergent concentration to ensure the formation of mixed micelles, which can be more amenable to enzymatic activity. |
| Contaminating Enzymes: The enzyme preparation may be contaminated with other enzymes that can act on this compound or other components in the assay, leading to non-specific product formation. | - Enzyme Purity Check: Verify the purity of your enzyme preparation using SDS-PAGE. - Use of Specific Inhibitors: If the contaminating enzyme is known, include a specific inhibitor in the assay mixture. |
| Non-Enzymatic Reaction: The substrate may be unstable under the assay conditions, leading to a non-enzymatic reaction that produces a signal. | - "No Enzyme" Control: Always run a control reaction without the enzyme to measure the rate of any non-enzymatic substrate degradation. |
Problem 2: Low or No Enzyme Activity
| Potential Cause | Suggested Solution |
| Poor Substrate Availability: Even if solubilized, the hydrophobic acyl chain may not be readily accessible to the enzyme's active site. | - Optimize Detergent/Substrate Ratio: Systematically vary the concentration of the solubilizing agent to find the optimal ratio that maximizes enzyme activity. - Inclusion of Bovine Serum Albumin (BSA): BSA can bind to long-chain acyl-CoAs and facilitate their presentation to the enzyme. Start with a concentration of 0.1 mg/mL. |
| Substrate Inhibition: High concentrations of long-chain acyl-CoAs can inhibit enzyme activity. | - Substrate Titration: Perform a substrate titration experiment to determine the optimal substrate concentration and identify if substrate inhibition is occurring. |
| Incorrect Assay Conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme. | - Condition Optimization: Systematically vary the pH, temperature, and ionic strength of the assay buffer to find the optimal conditions for your enzyme. |
| Enzyme Instability: The enzyme may be unstable under the assay conditions, especially in the presence of detergents. | - Assess Enzyme Stability: Pre-incubate the enzyme under assay conditions (with and without substrate and other components) and measure its activity over time. - Add Stabilizing Agents: Consider adding glycerol (5-20%) or other known stabilizing agents to the assay buffer. |
Frequently Asked Questions (FAQs)
Q1: What is trans-2-Octacsenoyl-CoA and where is it found in biology?
A1: this compound is a very-long-chain fatty acyl-CoA with a 28-carbon acyl chain. It is an intermediate in the fatty acid elongation pathway, which is responsible for the synthesis of very-long-chain fatty acids (VLCFAs).[1][2] This pathway is crucial for the production of lipids that are essential components of cell membranes, such as sphingolipids and glycerophospholipids.[1]
Q2: Which enzymes are expected to show activity with this compound?
A2: The primary enzyme that utilizes this compound as a substrate is trans-2-enoyl-CoA reductase . This enzyme catalyzes the final reduction step in each cycle of fatty acid elongation, converting the trans-2 double bond into a saturated acyl-CoA.[3][4]
Q3: How can I prepare a stock solution of this compound for my enzyme assay?
A3: Due to its poor water solubility, it is recommended to dissolve trans-2-Octacsenoyl-CoA in an organic solvent such as ethanol or DMSO to prepare a concentrated stock solution. This stock solution should then be diluted into the aqueous assay buffer containing a solubilizing agent like Triton X-100 immediately before use. It is crucial to ensure that the final concentration of the organic solvent in the assay is low enough (typically <1%) not to affect enzyme activity.
Q4: What are the typical kinetic parameters for enzymes acting on very-long-chain acyl-CoAs?
A4: Obtaining precise kinetic data for enzymes with very-long-chain acyl-CoAs is challenging due to the substrate's physical properties. However, for trans-2-enoyl-CoA reductases, the Michaelis constant (Km) for shorter-chain trans-2-enoyl-CoAs is in the micromolar range. It is expected that the Km for this compound would also be in the low micromolar range. The maximal velocity (Vmax) will be dependent on the specific enzyme and assay conditions.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) |
| Trans-2-enoyl-CoA Reductase (Euglena gracilis) | Crotonyl-CoA (C4) | 68 | Not specified |
| Trans-2-enoyl-CoA Reductase (Euglena gracilis) | trans-2-Hexenoyl-CoA (C6) | 91 | Not specified |
| Representative data for a related enzyme and shorter-chain substrates. |
Q5: Are there any known inhibitors of trans-2-enoyl-CoA reductase?
A5: While specific inhibitors for the trans-2-enoyl-CoA reductase involved in fatty acid elongation are not widely commercially available, some studies have investigated potential inhibitory compounds. Additionally, high concentrations of the product, the saturated acyl-CoA, can cause product inhibition.
Experimental Protocols
Key Experiment: Trans-2-enoyl-CoA Reductase Activity Assay
This protocol provides a general method for measuring the activity of trans-2-enoyl-CoA reductase using a spectrophotometric assay that monitors the oxidation of NADPH. This protocol will likely require optimization for your specific enzyme and experimental conditions.
Materials:
-
Purified or partially purified trans-2-enoyl-CoA reductase
-
This compound
-
NADPH
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA
-
Solubilizing Agent: Triton X-100
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of NADPH in the assay buffer.
-
Prepare a 1 mM stock solution of this compound in ethanol.
-
Prepare the assay buffer with and without 0.05% (v/v) Triton X-100 to test for optimal solubilization.
-
-
Assay Setup:
-
Set the spectrophotometer to 340 nm and equilibrate to the desired assay temperature (e.g., 37°C).
-
In a cuvette, prepare the reaction mixture (total volume of 1 mL) by adding the following in order:
-
Assay Buffer (with Triton X-100)
-
NADPH to a final concentration of 100 µM.
-
Enzyme solution (the amount should be determined empirically to give a linear reaction rate).
-
-
Mix gently by inversion and incubate for 5 minutes at the assay temperature to allow the temperature to equilibrate and to record any background NADPH oxidation.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding a small volume of the this compound stock solution to a final concentration in the low micromolar range (e.g., 1-10 µM).
-
Immediately mix the solution by inversion and start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).
-
Perform control reactions, including a reaction without the enzyme (to measure non-enzymatic NADPH oxidation) and a reaction without the substrate (to measure background enzyme-dependent NADPH oxidation).
-
Subtract the rates of the control reactions from the rate of the complete reaction to determine the specific activity of the trans-2-enoyl-CoA reductase.
-
Visualizations
Caption: The fatty acid elongation cycle.
Caption: Troubleshooting workflow for enzyme assays.
Caption: Regulation of fatty acid elongation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trans-2-enoyl-CoA reductase (NADPH) - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Background in Cellular Assays Involving trans-2-Octacosenoyl-CoA
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with trans-2-Octacosenoyl-CoA and other very-long-chain acyl-CoAs (VLCFA-CoAs) in cellular assays. High background signal is a common issue that can mask specific results and lead to data misinterpretation. This guide offers practical solutions to mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cellular assays?
This compound is a very-long-chain fatty acyl-coenzyme A (VLCFA-CoA). It is an intermediate in the metabolic pathways of very-long-chain fatty acids, including their synthesis and degradation. In cellular assays, it and other VLCFA-CoAs are often used to study lipid metabolism, enzyme activity, and their roles as signaling molecules. For instance, VLCFA-CoAs have been identified as high-affinity ligands for nuclear receptors like the Peroxisome Proliferator-Activated Receptor alpha (PPARα), which regulates genes involved in fatty acid oxidation.[1]
Q2: What are the common causes of high background when using this compound in cellular assays?
The long, hydrophobic acyl chain of this compound contributes to its tendency to cause high background signal through several mechanisms:
-
Non-specific Binding: The molecule can adhere to plastic surfaces of assay plates, pipette tips, and other laboratory equipment.
-
Interaction with Cellular Components: It can non-specifically interact with cellular membranes, proteins, and other lipids, leading to off-target effects.
-
Interference with Assay Reagents: In fluorescence-based assays, the hydrophobic nature of the molecule can lead to quenching or enhancement of the fluorescent signal. It can also interfere with antibody-antigen interactions in immunoassays.
-
Formation of Micelles: At higher concentrations, VLCFA-CoAs can form micelles, which can scatter light and interfere with absorbance or fluorescence readings.
Q3: What are the first steps I should take to troubleshoot high background in my assay?
Start with the simplest and most common solutions:
-
Optimize Reagent Concentrations: Titrate the concentration of this compound to find the lowest concentration that gives a robust specific signal.
-
Incorporate Blocking Agents: Use a blocking agent in your assay buffer to prevent non-specific binding to surfaces.
-
Add a Surfactant: A non-ionic surfactant can help to reduce hydrophobic interactions.
-
Review Washing Steps: Ensure your washing steps are stringent enough to remove unbound reagents without disrupting specific binding.
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during cellular assays with this compound.
Issue 1: High Background in Ligand Binding and Enzyme Assays
High background in these assays often stems from the non-specific binding of the lipophilic this compound to the assay plate and other surfaces.
Solutions:
-
Choice of Blocking Agent: The effectiveness of blocking agents can vary. Casein and Bovine Serum Albumin (BSA) are commonly used. For lipid-based molecules, a protein-based blocker is often effective.
Table 1: Comparison of Common Blocking Agents
Blocking Agent Typical Concentration Advantages Disadvantages Bovine Serum Albumin (BSA) 1-5% (w/v) Readily available, effective for many applications. Can be a source of contaminating proteins. Casein 0.5-2% (w/v) Often more effective than BSA at reducing non-specific binding in immunoassays. Can interfere with assays involving biotin-avidin systems. Non-fat Dry Milk 1-5% (w/v) Inexpensive and effective. Contains a mixture of proteins, which can lead to variability. Not recommended for assays with biotin. Polyvinylpyrrolidone (PVP) 0.5-2% (w/v) A non-protein blocker, useful when protein-based blockers interfere. May not be as effective as protein-based blockers for all applications. -
Inclusion of Surfactants: Non-ionic surfactants can reduce hydrophobic interactions that contribute to non-specific binding.
Table 2: Common Surfactants for Background Reduction
Surfactant Typical Concentration Application Notes Tween-20 0.05-0.1% (v/v) Commonly used in wash buffers and antibody diluents. Triton X-100 0.05-0.1% (v/v) Can be more effective than Tween-20 for some applications but may also be more disruptive to cell membranes. -
Assay Buffer Optimization:
-
pH: Adjusting the pH of the assay buffer can alter the charge of both the this compound and the surfaces, potentially reducing non-specific interactions.
-
Salt Concentration: Increasing the ionic strength of the buffer (e.g., with NaCl) can help to shield electrostatic interactions.
-
Issue 2: Interference in Fluorescence-Based Assays (e.g., FRET, BRET, FP)
The hydrophobic nature of this compound can directly interfere with fluorescent readouts.
Solutions:
-
Use of Red-Shifted Fluorophores: Autofluorescence from compounds and plastics is often more pronounced at shorter wavelengths. Using fluorophores that excite and emit at longer (red-shifted) wavelengths can reduce this interference.
-
Pre-read Plates: Before adding assay reagents, read the fluorescence of the plate with this compound alone to determine its intrinsic fluorescence. This can be subtracted from the final signal.
-
Time-Resolved FRET (TR-FRET): This technology uses long-lifetime fluorophores and a time delay in measurement to reduce background from short-lived fluorescence.
-
Bioluminescence Resonance Energy Transfer (BRET): Since BRET does not require an external light source for donor excitation, it can reduce issues of autofluorescence and light scattering.
Experimental Protocols
Protocol 1: PPARα Activation Reporter Assay with this compound
This protocol describes a cell-based luciferase reporter assay to measure the activation of PPARα by this compound.
Materials:
-
HEK293T cells
-
PPARα expression vector
-
Luciferase reporter vector with a PPAR response element (PPRE)
-
Transfection reagent
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
Opti-MEM
-
This compound
-
Luciferase assay reagent
-
White, clear-bottom 96-well plates
Methodology:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Ligand Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Prepare serial dilutions in serum-free DMEM containing 0.1% BSA to achieve the final desired concentrations. The BSA helps to maintain the solubility of the lipid and reduce non-specific binding.
-
Cell Treatment: After 24 hours of transfection, replace the medium with the prepared ligand dilutions. Include a vehicle control (DMEM with 0.1% BSA and the same concentration of DMSO as the highest ligand concentration).
-
Incubation: Incubate the cells for 18-24 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
Troubleshooting Workflow for High Background in PPARα Reporter Assay:
Signaling Pathways
VLCFA-CoAs, such as this compound, can act as signaling molecules by activating nuclear receptors like PPARα. This activation leads to the transcription of genes involved in fatty acid metabolism.
PPARα Signaling Pathway:
References
Technical Support Center: Synthesis of trans-2-Octacosenoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of trans-2-Octacosenoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: There are two main approaches for the synthesis of this compound:
-
Chemical Synthesis: This method typically involves the activation of trans-2-octacosenoic acid to a more reactive intermediate, such as an acyl chloride or acyl imidazolide, followed by condensation with Coenzyme A (CoA).
-
Enzymatic Synthesis: This approach utilizes the enzymes of the fatty acid elongation cycle. Specifically, a precursor acyl-CoA (like C26:0-CoA) is elongated by an ELOVL elongase, followed by the action of 3-ketoacyl-CoA reductase, 3-hydroxyacyl-CoA dehydratase, and finally trans-2-enoyl-CoA reductase (TECR) to yield the desired product.
Q2: What are the critical factors affecting the yield in the chemical synthesis of this compound?
A2: Key factors influencing the yield of chemical synthesis include:
-
Purity of Reactants: The purity of trans-2-octacosenoic acid and Coenzyme A is crucial.
-
Activation Method: The efficiency of the conversion of the fatty acid to its activated form (e.g., acyl chloride) directly impacts the final yield.
-
Reaction Conditions: Parameters such as solvent, temperature, pH, and reaction time need to be optimized. Anhydrous conditions are often necessary to prevent hydrolysis of activated intermediates.
-
Purification Method: The choice of purification technique (e.g., HPLC, solid-phase extraction) can significantly affect the recovery of the final product.
Q3: Which enzymes are essential for the enzymatic synthesis of this compound?
A3: The enzymatic synthesis mimics the final steps of the very-long-chain fatty acid (VLCFA) elongation cycle. The key enzymes are:
-
ELOVL1 (Elongation of Very-Long-Chain Fatty Acids Protein 1): This enzyme catalyzes the initial condensation step, elongating a C26-CoA with malonyl-CoA. ELOVL1 is known to have activity towards C22:0-CoA, C24:0-CoA, and C26:0-CoA.[1]
-
3-Ketoacyl-CoA Reductase (KCR): Reduces the 3-ketoacyl-CoA intermediate.
-
3-Hydroxyacyl-CoA Dehydratase (HACD): Dehydrates the 3-hydroxyacyl-CoA intermediate to form a trans-2-enoyl-CoA.
-
Trans-2-enoyl-CoA Reductase (TECR): While TECR's primary role is to reduce the trans-2-enoyl-CoA to a saturated acyl-CoA, for the synthesis of this compound, the reaction would be stopped before this final reduction step. However, understanding its function is critical in the context of the overall pathway.
Q4: How can I purify the synthesized this compound?
A4: Purification of long-chain acyl-CoAs is typically achieved using chromatographic methods. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common and effective technique.[2] Solid-phase extraction (SPE) can also be used as a preliminary purification step.
Q5: What analytical methods are suitable for quantifying the yield of this compound?
A5: The yield of this compound can be quantified using several methods:
-
High-Performance Liquid Chromatography (HPLC): By using a standard curve with a known concentration of a similar long-chain acyl-CoA, the concentration of the product can be determined from the peak area.
-
Mass Spectrometry (MS): Techniques like LC-MS can provide both identification and quantification of the target molecule.
-
Spectrophotometry: While less specific, the absorbance of the adenine moiety of CoA can be used for an estimation of the concentration.
Troubleshooting Guides
Chemical Synthesis
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step |
| Poor activation of trans-2-octacosenoic acid | Ensure the activating agent (e.g., oxalyl chloride, N,N'-carbonyldiimidazole) is fresh and the reaction is carried out under strictly anhydrous conditions.[2][3] |
| Degradation of Coenzyme A | Use high-purity Coenzyme A and handle it according to the supplier's recommendations. Avoid repeated freeze-thaw cycles. |
| Suboptimal reaction pH | For the condensation step with CoA, maintain the pH between 7.5 and 8.0 to ensure the thiol group of CoA is sufficiently nucleophilic while minimizing hydrolysis. |
| Inadequate mixing due to low solubility of the fatty acid | Use a suitable co-solvent system (e.g., tetrahydrofuran/water) to improve the solubility of the long-chain fatty acid.[3] |
Issue 2: Product Degradation during Workup and Purification
| Potential Cause | Troubleshooting Step |
| Hydrolysis of the thioester bond | Perform all purification steps at low temperatures (e.g., on ice or in a cold room). Use buffers with a slightly acidic pH (around 6.0-6.5) to minimize hydrolysis. |
| Oxidation of the molecule | Degas all solvents and use them under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Enzymatic Synthesis
Issue 1: Low Yield of the Elongated Product
| Potential Cause | Troubleshooting Step |
| Low activity of ELOVL1 with C26-CoA substrate | ELOVL1 activity is highest for C22:0-CoA and decreases for longer chains.[1] Increase the concentration of the ELOVL1 enzyme in the reaction mixture. Optimize the reaction buffer conditions (pH, salt concentration) for ELOVL1 activity. |
| Insufficient concentration of malonyl-CoA | Ensure an adequate supply of malonyl-CoA, as it is a substrate for the ELOVL1-catalyzed condensation reaction. |
| Inhibition of the enzyme by product accumulation | Consider a fed-batch or continuous-flow reactor setup to remove the product as it is formed, which can alleviate product inhibition. |
| Instability of the enzymes | Check the stability of all enzymes in the reaction cascade at the chosen temperature and pH. Consider using a stabilized enzyme formulation or immobilizing the enzymes. |
Issue 2: Formation of Saturated Octacosanoyl-CoA Instead of this compound
| Potential Cause | Troubleshooting Step |
| Unwanted activity of trans-2-enoyl-CoA reductase (TECR) | If using a cell lysate or a multi-enzyme system, TECR might be present and active. It is necessary to either use a purified enzyme system lacking TECR or to find a specific inhibitor for TECR if the goal is to isolate the trans-2-enoyl intermediate. |
Experimental Protocols
General Protocol for Chemical Synthesis of Acyl-CoAs
This protocol is a generalized procedure based on established methods for acyl-CoA synthesis and should be optimized for this compound.[2][3]
-
Activation of trans-2-Octacosenoic Acid:
-
Dissolve trans-2-octacosenoic acid in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere.
-
Add an activating agent, such as oxalyl chloride or N,N'-carbonyldiimidazole, in a slight molar excess.
-
Stir the reaction at room temperature until the activation is complete (monitor by TLC or LC-MS).
-
Remove the solvent and excess activating agent under vacuum.
-
-
Condensation with Coenzyme A:
-
Dissolve Coenzyme A trilithium salt in a bicarbonate buffer (pH 7.5-8.0).
-
Dissolve the activated fatty acid in a minimal amount of an organic co-solvent (e.g., tetrahydrofuran).
-
Slowly add the activated fatty acid solution to the Coenzyme A solution with vigorous stirring at 4°C.
-
Allow the reaction to proceed for several hours at 4°C.
-
-
Purification:
-
Acidify the reaction mixture to pH ~6.0.
-
Purify the this compound using reverse-phase HPLC with a C18 column and a suitable gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate).
-
Lyophilize the fractions containing the pure product.
-
Data Presentation
Table 1: Comparison of Synthesis Strategies for this compound
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
| Starting Materials | trans-2-octacosenoic acid, Coenzyme A | C26-Acyl-CoA, Malonyl-CoA, NADPH |
| Key Reagents/Enzymes | Activating agents (e.g., oxalyl chloride) | ELOVL1, KCR, HACD |
| Typical Yield | 40-75% (reported for other acyl-CoAs)[3] | Highly variable, dependent on enzyme efficiency |
| Advantages | Higher potential yield, well-established methods | High specificity, milder reaction conditions |
| Disadvantages | Harsh reagents, potential for side reactions | Enzyme availability and stability can be limiting |
Visualizations
Caption: Chemical synthesis workflow for this compound.
References
Validation & Comparative
A Comparative Analysis of trans-2-Octacosenoyl-CoA and Other trans-2-Enoyl-CoAs in Fatty Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of trans-2-Octacosenoyl-CoA, a very-long-chain trans-2-enoyl-CoA, with other trans-2-enoyl-CoAs of varying chain lengths. The focus is on their roles as intermediates in fatty acid metabolism, specifically fatty acid elongation and β-oxidation, and their interactions with key enzymes. This comparison is supported by available experimental data and detailed methodologies for relevant assays.
Introduction to trans-2-Enoyl-CoAs
Trans-2-enoyl-CoAs are essential intermediates in the metabolism of fatty acids. They are characterized by a double bond between the second and third carbons of the acyl chain, in the trans configuration. These molecules are central to two major pathways:
-
Fatty Acid Elongation: A cyclical process that adds two-carbon units to a growing fatty acyl-CoA chain. Trans-2-enoyl-CoA is the intermediate in the final reduction step of each elongation cycle. This process occurs in the endoplasmic reticulum and is responsible for the synthesis of very-long-chain fatty acids (VLCFAs), which are crucial for various cellular functions, including membrane structure and signaling.
-
β-Oxidation: The catabolic process that breaks down fatty acyl-CoAs to produce acetyl-CoA. Trans-2-enoyl-CoA is an intermediate generated in the first step of each β-oxidation cycle. While most fatty acids are oxidized in the mitochondria, VLCFAs are initially broken down in peroxisomes.[1]
The chain length of the fatty acyl group significantly influences which enzymes interact with the trans-2-enoyl-CoA and in which subcellular compartment these processes occur.
Comparative Analysis of Substrate Specificity
The enzymatic processing of trans-2-enoyl-CoAs is highly dependent on their acyl chain length. Different enzymes in distinct cellular compartments exhibit preferences for short, medium, long, or very-long-chain substrates.
This compound (C28): A Very-Long-Chain Substrate
As a trans-2-enoyl-CoA with a 28-carbon chain, this compound is classified as a very-long-chain fatty acyl-CoA. Its metabolism is handled by specialized enzymes that can accommodate such a long, hydrophobic chain.
-
Fatty Acid Elongation: The synthesis of the C28 acyl-CoA chain is completed by the fatty acid elongation system in the endoplasmic reticulum. The final step, the reduction of this compound to octacosanoyl-CoA, is catalyzed by trans-2-enoyl-CoA reductase (TECR) . While the rate-limiting step in VLCFA synthesis is the initial condensation reaction catalyzed by ELOVL enzymes (Elongation of Very Long Chain Fatty Acids), TECR is essential for the completion of the elongation cycle.[2][3] ELOVL1 is the key elongase responsible for the synthesis of saturated VLCFAs like C26:0, the precursor to the C28 acyl chain.[4][5]
-
Peroxisomal β-Oxidation: The breakdown of fatty acids with chains longer than 22 carbons is initiated in the peroxisomes.[1] Therefore, this compound would be a substrate for the peroxisomal β-oxidation pathway. The initial step is catalyzed by acyl-CoA oxidases, and the subsequent hydration of the trans-2 double bond is carried out by multifunctional enzymes (MFE-1 and MFE-2).[6]
Comparison with Other trans-2-Enoyl-CoAs
Direct quantitative kinetic data for this compound is limited in the available scientific literature. However, data from studies on trans-2-enoyl-CoA reductases and β-oxidation enzymes with varying substrate chain lengths allow for a comparative understanding.
Quantitative Data on Enzyme Kinetics
The following table summarizes the Michaelis-Menten constants (Km) of a purified NADPH-specific trans-2-enoyl-CoA reductase from rat liver microsomes for trans-2-enoyl-CoAs of different chain lengths. A lower Km value indicates a higher affinity of the enzyme for the substrate.
| Substrate | Acyl Chain Length | Km (µM) | Enzyme Source |
| Crotonyl-CoA | C4 | 20 | Rat Liver Microsomes |
| trans-2-Hexenoyl-CoA | C6 | 0.5 | Rat Liver Microsomes |
| trans-2-Hexadecenoyl-CoA | C16 | 1.0 | Rat Liver Microsomes |
Data sourced from Prasad et al., Archives of Biochemistry and Biophysics, 1986.
This data indicates that the studied microsomal trans-2-enoyl-CoA reductase has a much higher affinity for medium and long-chain substrates compared to short-chain substrates. While data for this compound (C28) is not available, it is expected that the TECR enzyme involved in VLCFA elongation would exhibit a high affinity for this substrate. It is also noteworthy that different isoforms of trans-2-enoyl-CoA reductase exist, with some showing a preference for shorter chain lengths. For example, a mitochondrial trans-2-enoyl-CoA reductase from Euglena gracilis preferentially reduces short-chain substrates.
Signaling Pathways and Experimental Workflows
Fatty Acid Elongation Cycle
The elongation of very-long-chain fatty acids is a four-step process that occurs in the endoplasmic reticulum. The cycle involves the sequential action of four enzymes.
Peroxisomal β-Oxidation Pathway
The initial breakdown of very-long-chain fatty acids like octacosanoic acid (C28) occurs in the peroxisomes. This pathway shortens the fatty acid chain, and the resulting shorter chains are then transported to the mitochondria for complete oxidation.
Experimental Protocols
In Vitro Fatty Acid Elongation Assay
This protocol is designed to measure the elongation of a fatty acyl-CoA substrate by microsomal preparations, which contain the necessary enzymes for the elongation cycle.
1. Materials:
-
Microsomal protein fraction (e.g., from rat liver or cultured cells)
-
Fatty acyl-CoA substrates (e.g., trans-2-hexadecenoyl-CoA, and for exploratory studies, this compound)
-
Malonyl-CoA (can be radiolabeled, e.g., [14C]malonyl-CoA, for tracking incorporation)
-
NADPH
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system
2. Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NADPH, and the fatty acyl-CoA substrate. Due to the poor solubility of very-long-chain acyl-CoAs, it may be necessary to dissolve this compound in a small amount of an organic solvent like DMSO before adding it to the reaction mixture and to include a detergent like Triton X-100 in the buffer. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid enzyme denaturation.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the microsomal protein and malonyl-CoA.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an excess of cold acetonitrile.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant for the elongated fatty acyl-CoA product using LC-MS/MS. If a radiolabeled substrate is used, the product can be quantified by scintillation counting after separation by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
trans-2-Enoyl-CoA Reductase Activity Assay
This spectrophotometric assay measures the activity of trans-2-enoyl-CoA reductase by monitoring the consumption of NADPH.
1. Materials:
-
Purified or partially purified trans-2-enoyl-CoA reductase (TECR)
-
trans-2-enoyl-CoA substrates of various chain lengths (e.g., crotonyl-CoA, trans-2-hexadecenoyl-CoA, this compound)
-
NADPH
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA)
-
Spectrophotometer capable of reading at 340 nm
2. Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the reaction buffer and the trans-2-enoyl-CoA substrate. As mentioned previously, special care must be taken to ensure the solubility of long-chain substrates.
-
Add NADPH to the cuvette and mix.
-
Initiate the reaction by adding the enzyme solution.
-
Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
-
The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADPH (6.22 mM-1cm-1).
-
To determine the Km and Vmax for each substrate, the assay is repeated with varying concentrations of the trans-2-enoyl-CoA substrate.
Conclusion
This compound, as a very-long-chain fatty acyl-CoA, is a substrate for a specialized set of enzymes located in the endoplasmic reticulum for its synthesis and in peroxisomes for its initial breakdown. While direct comparative kinetic data for this compound is scarce, the available data for other trans-2-enoyl-CoAs with varying chain lengths reveal that the substrate specificity of the involved enzymes is a key determinant of the metabolic fate of these molecules. The microsomal trans-2-enoyl-CoA reductase involved in fatty acid elongation shows a preference for longer acyl chains, suggesting a high affinity for substrates like this compound. Future research focusing on the kinetic characterization of TECR and peroxisomal β-oxidation enzymes with a range of very-long-chain trans-2-enoyl-CoA substrates will be crucial for a more complete understanding of VLCFA metabolism and its role in health and disease.
References
- 1. Beta oxidation - Wikipedia [en.wikipedia.org]
- 2. iris.unito.it [iris.unito.it]
- 3. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of ELOVL1 in very long‐chain fatty acid homeostasis and X‐linked adrenoleukodystrophy | EMBO Molecular Medicine [link.springer.com]
- 5. The role of ELOVL1 in very long-chain fatty acid homeostasis and X-linked adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Enoyl-CoA Hydratase Substrate Specificity for trans-2-Octacosenoyl-CoA
A detailed examination of the enzymatic hydration of the very-long-chain fatty acid intermediate, trans-2-Octacosenoyl-CoA, reveals the primary role of peroxisomal bifunctional enzymes. This guide compares the substrate specificity of these enzymes with other enoyl-CoA hydratases and provides insights into the experimental methodologies required for such investigations.
For researchers and professionals in drug development, understanding the metabolic pathways of very-long-chain fatty acids (VLCFAs) is crucial. The hydration of trans-2-enoyl-CoA esters is a critical step in the β-oxidation of these molecules. Here, we provide a comparative guide on the substrate specificity of enoyl-CoA hydratases, with a focus on the C28 substrate, this compound.
Peroxisomal Bifunctional Enzymes: The Key Players in VLCFA Metabolism
The breakdown of VLCFAs, fatty acids with 22 or more carbons, occurs predominantly within peroxisomes. The key enzymes responsible for the hydration of trans-2-enoyl-CoA intermediates in this organelle are the peroxisomal bifunctional enzymes (PBEs). There are two main types of PBEs in mammals, each with distinct substrate specificities:
-
L-bifunctional protein (EHHADH): This enzyme exhibits hydratase activity towards straight-chain enoyl-CoAs.
-
D-bifunctional protein (HSD17B4): This enzyme is active with both straight-chain and branched-chain enoyl-CoAs.[1][2]
Comparison with Other Enoyl-CoA Hydratases
Mitochondria also possess enoyl-CoA hydratases that are crucial for the β-oxidation of short, medium, and long-chain fatty acids. However, their substrate specificity is generally limited to fatty acyl-CoAs with chain lengths of up to 20 carbons. The mitochondrial trifunctional protein (MTP) contains a long-chain enoyl-CoA hydratase activity, but its efficiency is known to decrease with increasing chain length. Therefore, mitochondrial enzymes are not considered significant contributors to the metabolism of VLCFAs like octacosenoic acid.
Quantitative Data on Substrate Specificity
A direct quantitative comparison of the enzymatic activity of different enoyl-CoA hydratases with this compound is hampered by the lack of specific kinetic data in the published literature. However, we can infer the substrate preference from the known roles of these enzymes.
| Enzyme Class | Subcellular Location | General Substrate Preference | Activity with this compound (C28) |
| Peroxisomal Bifunctional Enzymes (EHHADH, HSD17B4) | Peroxisome | Very-long-chain enoyl-CoAs (>C20) | High (Inferred) |
| Mitochondrial Trifunctional Protein (MTP) | Mitochondria | Long-chain enoyl-CoAs (C12-C20) | Negligible (Inferred) |
| Short/Medium-Chain Enoyl-CoA Hydratases | Mitochondria | Short to medium-chain enoyl-CoAs (C4-C12) | None |
Table 1: Comparison of Enoyl-CoA Hydratase Substrate Specificity. The activity with this compound is inferred based on the established roles of these enzyme classes in fatty acid metabolism.
Experimental Protocols
Investigating the substrate specificity of enoyl-CoA hydratases for very-long-chain substrates like this compound presents significant technical challenges due to the poor water solubility of the substrate.
Synthesis of this compound
The synthesis of very-long-chain acyl-CoA esters is a critical first step. Chemo-enzymatic methods provide a viable route for producing these molecules.[5][6] One common approach involves the activation of the corresponding fatty acid to its acyl-CoA derivative.
Enoyl-CoA Hydratase Activity Assay
A continuous spectrophotometric assay is commonly used to measure enoyl-CoA hydratase activity. This assay monitors the decrease in absorbance at approximately 280 nm, which corresponds to the disappearance of the double bond in the trans-2-enoyl-CoA substrate as it is hydrated.
Protocol for Spectrophotometric Assay of Enoyl-CoA Hydratase with a Very-Long-Chain Substrate:
-
Reaction Mixture:
-
50 mM Tris-HCl buffer (pH 8.0)
-
50 µM NAD⁺
-
0.1% (w/v) Triton X-100 (or other suitable detergent to solubilize the substrate)
-
Purified peroxisomal bifunctional enzyme (EHHADH or HSD17B4)
-
-
Initiation: The reaction is initiated by the addition of this compound (solubilized in a suitable detergent).
-
Measurement: The decrease in absorbance at 280 nm is monitored over time at a constant temperature (e.g., 37°C).
-
Calculation: The rate of the reaction is calculated from the linear portion of the absorbance curve using the molar extinction coefficient of the enoyl-CoA substrate.
Note: Due to the insolubility of VLCFA-CoAs, the inclusion of a detergent like Triton X-100 is crucial for accurate measurement. The optimal detergent and its concentration may need to be determined empirically.
Signaling Pathways and Logical Relationships
The metabolism of this compound is an integral part of the peroxisomal β-oxidation pathway. The following diagrams illustrate the workflow for studying its enzymatic hydration and its place within the broader metabolic context.
References
- 1. jme.bioscientifica.com [jme.bioscientifica.com]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. Peroxisomal bifunctional enzyme deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peroxisomal straight-chain Acyl-CoA oxidase and D-bifunctional protein are essential for the retroconversion step in docosahexaenoic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Kinetic Analysis of trans-2-Octacosenoyl-CoA and Shorter-Chain Acyl-CoAs in Fatty Acid Elongation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic kinetics of trans-2-Octacosenoyl-CoA, a very-long-chain fatty acyl-CoA (VLCFA), with shorter-chain acyl-CoAs. The focus is on the key enzymes involved in the fatty acid elongation cycle, providing available experimental data and detailed methodologies to support further research and development in areas targeting lipid metabolism.
Introduction to Very-Long-Chain Fatty Acid Elongation
The synthesis of very-long-chain fatty acids (VLCFAs), those with 22 or more carbon atoms, is carried out by the fatty acid elongation system located in the endoplasmic reticulum. This process involves a cycle of four enzymatic reactions that sequentially add two-carbon units to a growing acyl-CoA chain. The key enzymes in this cycle are the Elongation of Very-Long-Chain Fatty Acids (ELOVL) proteins and the trans-2,3-enoyl-CoA reductase (TECR) . The substrate specificity of these enzymes is a critical determinant of the cellular profile of VLCFAs, which play crucial roles in various physiological processes, including membrane structure, cell signaling, and the formation of specialized lipids.[1][2]
Kinetic Comparison of Acyl-CoA Substrates
Data from in vitro assays using human ELOVL1 expressed in HEK 293T cells demonstrate a clear preference for very-long-chain acyl-CoA substrates. The enzyme exhibits the highest activity with C22:0-CoA and retains significant activity with C24:0-CoA and C26:0-CoA. In contrast, its activity towards shorter-chain substrates like C18:0-CoA is considerably lower.[3][4]
While specific kinetic constants for a comprehensive range of acyl-CoAs are not available, the relative activities strongly suggest that the enzymes involved in VLCFA elongation are specifically tuned to accommodate and process longer acyl chains. The kinetics of TECR, the final enzyme in the elongation cycle, are less characterized with respect to very-long-chain substrates. Studies on homologous enzymes from other organisms have often shown a preference for shorter to medium-chain trans-2-enoyl-CoAs, suggesting that the mammalian TECR involved in VLCFA elongation may have distinct substrate specificity.[5][6]
Table 1: Substrate Specificity of Human ELOVL1 Elongase
| Substrate (Acyl-CoA) | Carbon Chain Length | Relative Elongation Activity (%) |
| Stearoyl-CoA | C18:0 | < 20 |
| Arachidoyl-CoA | C20:0 | ~40 |
| Behenoyl-CoA | C22:0 | 100 |
| Lignoceroyl-CoA | C24:0 | ~80 |
| Cerotoyl-CoA | C26:0 | ~60 |
This data is an approximation based on published graphical representations of relative enzyme activity.[3]
Experimental Protocols
In Vitro ELOVL1 Elongase Activity Assay
This protocol is adapted from methodologies described for assaying the activity of ELOVL family enzymes.[3]
1. Enzyme Source:
-
Microsomal fractions are prepared from HEK 293T cells transiently overexpressing the human ELOVL1 protein with an epitope tag (e.g., FLAG).
-
Cells are harvested, homogenized in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4, 0.25 M sucrose, and protease inhibitors), and centrifuged to pellet nuclei and mitochondria.
-
The supernatant is then ultracentrifuged to pellet the microsomal fraction, which is resuspended in a storage buffer and stored at -80°C.
2. Substrate Preparation:
-
Acyl-CoA substrates of varying chain lengths are either commercially sourced or synthesized.
-
A radiolabeled donor for the two-carbon unit, [2-¹⁴C]malonyl-CoA, is used for detection.
3. Assay Reaction:
-
The reaction mixture (e.g., 100 µL final volume) contains:
-
100 mM potassium phosphate buffer (pH 6.5)
-
1 mM NADPH
-
20 µM of the acyl-CoA substrate
-
50 µM [2-¹⁴C]malonyl-CoA (specific activity of ~50 dpm/pmol)
-
Microsomal protein (e.g., 50 µg)
-
-
The reaction is initiated by the addition of the microsomal fraction and incubated at 37°C for a defined period (e.g., 30 minutes).
-
The reaction is stopped by the addition of a strong base (e.g., 2.5 M KOH) to hydrolyze the acyl-CoAs to free fatty acids.
4. Product Analysis:
-
The mixture is acidified (e.g., with 6 M HCl), and the fatty acids are extracted with an organic solvent (e.g., hexane).
-
The extracted fatty acids are separated by thin-layer chromatography (TLC) on a silica gel plate using a suitable solvent system (e.g., petroleum ether:diethyl ether:acetic acid, 70:30:1, v/v/v).
-
The radiolabeled, elongated fatty acid products are visualized and quantified using a bioimaging analyzer.
-
Enzyme activity is calculated based on the amount of radiolabeled product formed per unit time per amount of enzyme.
Signaling Pathways and Logical Relationships
Very-long-chain fatty acids are not only structural components of membranes but are also involved in cellular signaling. An accumulation of VLCFAs, as seen in certain metabolic disorders, can lead to cellular stress and activate specific signaling cascades. For instance, excess saturated VLCFAs can trigger pro-inflammatory responses through the c-Jun N-terminal kinase (JNK) pathway.[7][8]
Caption: VLCFA-induced pro-inflammatory signaling pathway.
The enzymatic preference for acyl-CoA substrates of different chain lengths is a key determinant in the biosynthesis of VLCFAs. The following diagram illustrates the substrate flow and enzyme specificity in the context of fatty acid elongation.
Caption: Substrate preference of the ELOVL1 elongase.
References
- 1. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic characterization of ELOVL1, a key enzyme in very long-chain fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Very long-chain fatty acid accumulation causes lipotoxic response via 5-lipoxygenase in cerebral adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A low-cost and open-source protocol to produce key enzymes for molecular detection assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Saturated very long-chain fatty acids regulate macrophage plasticity and invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Validating the Role of trans-2-Octacosenoyl-CoA in Very-Long-Chain Fatty Acid Elongation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic pathway involving trans-2-Octacsenoyl-CoA, a key intermediate in the synthesis of very-long-chain fatty acids (VLCFAs), particularly octacosanoic acid (C28:0). We will delve into the primary enzymatic players, compare their substrate specificities, and provide detailed experimental protocols for validating their activity. This information is crucial for understanding the biosynthesis of VLCFAs and for the development of therapeutic strategies targeting lipid metabolism.
The Central Role of trans-2-Octacosenoyl-CoA in VLCFA Elongation
The synthesis of VLCFAs occurs through a cyclical process in the endoplasmic reticulum known as the fatty acid elongation pathway. This pathway extends a fatty acyl-CoA molecule by two carbons in each cycle. This compound is the specific intermediate in the elongation cycle that leads to the formation of octacosanoyl-CoA (C28:0-CoA). The elongation cycle consists of four key reactions:
-
Condensation: An acyl-CoA primer is condensed with malonyl-CoA. This rate-limiting step is catalyzed by a family of enzymes called fatty acid elongases (ELOVLs).
-
Reduction: The resulting 3-ketoacyl-CoA is reduced to a 3-hydroxyacyl-CoA.
-
Dehydration: The 3-hydroxyacyl-CoA is dehydrated to form a trans-2-enoyl-CoA intermediate. In the case of C28:0 synthesis from a C26:0 primer, this intermediate is trans-2-Octacsenoyl-CoA.
-
Reduction: The trans-2-enoyl-CoA is reduced to a saturated acyl-CoA by the enzyme trans-2-enoyl-CoA reductase (TECR). This newly formed acyl-CoA can then serve as a primer for further elongation cycles.
Comparative Analysis of Key Enzymes
The specificity and efficiency of VLCFA synthesis are primarily determined by the ELOVL elongases and the trans-2-enoyl-CoA reductases.
ELOVL Fatty Acid Elongases
There are seven known ELOVL enzymes in mammals (ELOVL1-7), each with distinct substrate specificities in terms of acyl-CoA chain length and degree of saturation. For the synthesis of VLCFAs with chain lengths of C26 and longer, ELOVL4 is the key enzyme.[1][2]
| Enzyme | Primary Substrates | Product Chain Lengths | Relevance to this compound |
| ELOVL1 | Saturated and monounsaturated C18-C26 acyl-CoAs | Up to C28 | May contribute to the C26-CoA precursor pool. |
| ELOVL4 | Saturated and polyunsaturated ≥C24 acyl-CoAs[3] | C26-C38[2][4] | Directly responsible for the synthesis of the precursor to this compound.[5][6] |
| ELOVL6 | Saturated and monounsaturated C12-C16 acyl-CoAs | Up to C18 | Not directly involved in C28 synthesis. |
Trans-2-Enoyl-CoA Reductases (TECR)
The final step in each elongation cycle is the reduction of the trans-2-enoyl-CoA intermediate. In mammals, this reaction is primarily catalyzed by TECR, an enzyme located in the endoplasmic reticulum.[7][8] Studies have also identified other reductases with varying substrate and cofactor specificities.
| Enzyme | Substrate Preference (Chain Length) | Cofactor | Cellular Location | Relevance to this compound |
| TECR | Long-chain and very-long-chain | NADPH | Endoplasmic Reticulum | The primary enzyme responsible for the reduction of trans-2-Octacsenoyl-CoA.[9] |
| Mitochondrial trans-2-enoyl-CoA reductase | Short-chain (e.g., crotonyl-CoA, hexenoyl-CoA)[10] | NADH or NADPH | Mitochondria | Part of a minor fatty acid elongation pathway in eukaryotes.[11] |
While specific kinetic data for TECR with trans-2-Octacsenoyl-CoA is limited, studies on shorter-chain substrates provide insights into the enzyme's function. For instance, a purified NADPH-specific trans-2-enoyl-CoA reductase from rat liver microsomes showed the following Km values for various substrates[12]:
| Substrate | Km (µM) |
| Crotonyl-CoA (C4) | 20 |
| trans-2-Hexenoyl-CoA (C6) | 0.5 |
| trans-2-Hexadecenoyl-CoA (C16) | 1.0 |
These values suggest a high affinity of the microsomal reductase for longer-chain substrates.
Alternative Metabolic Pathways
While the microsomal fatty acid elongation pathway is the primary route for VLCFA synthesis, a minor alternative pathway exists in the mitochondria.[11] This mitochondrial system is generally involved in the elongation of shorter-chain fatty acids and is not considered a major contributor to the synthesis of C28 fatty acids in most eukaryotic cells.
Experimental Protocols
Validating the role of trans-2-Octacsenoyl-CoA and the enzymes involved in its metabolism requires robust experimental assays. Below are detailed protocols for key experiments.
In Vitro Fatty Acid Elongation Assay
This assay measures the overall elongation activity in a microsomal preparation by quantifying the incorporation of a radiolabeled precursor into fatty acids.
Materials:
-
Microsomal fraction isolated from cells or tissue of interest
-
Acyl-CoA primers (e.g., C26:0-CoA)
-
[2-14C]Malonyl-CoA
-
NADPH
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NADPH, and the acyl-CoA primer.
-
Add the microsomal protein to the reaction mixture and pre-incubate at 37°C.
-
Initiate the reaction by adding [2-14C]Malonyl-CoA.
-
Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding a strong base (e.g., 2.5 M KOH in 50% ethanol) to saponify the fatty acids.
-
Acidify the mixture with a strong acid (e.g., 6 M HCl) to protonate the fatty acids.
-
Extract the fatty acids with an organic solvent (e.g., hexane).
-
Measure the radioactivity in the organic phase using a scintillation counter.
-
Calculate the specific activity as nmol of malonyl-CoA incorporated per mg of microsomal protein per minute.
Trans-2-Enoyl-CoA Reductase Activity Assay
This spectrophotometric assay directly measures the activity of TECR by monitoring the oxidation of NADPH.
Materials:
-
Purified or microsomal TECR
-
trans-2-enoyl-CoA substrate (e.g., trans-2-Octacsenoyl-CoA or a suitable analog like crotonyl-CoA)
-
NADPH
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 6.2)[13]
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing the reaction buffer and the trans-2-enoyl-CoA substrate.
-
Add the enzyme preparation (purified TECR or microsomes).
-
Initiate the reaction by adding NADPH.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH (ε = 6.22 mM-1 cm-1).[13]
-
Calculate the enzyme activity based on the rate of NADPH oxidation.
Visualizing the Metabolic Landscape
Diagrams are essential for understanding the complex relationships in metabolic pathways and experimental designs.
Caption: Microsomal fatty acid elongation pathway for C28:0 synthesis.
Caption: Workflow for validating VLCFA elongation and TECR activity.
Caption: Comparison of fatty acid elongation pathways and key enzymes.
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. Hetero-oligomeric interactions of an ELOVL4 mutant protein: implications in the molecular mechanism of Stargardt-3 macular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Incomplete Elongation of Ultra-long-chain Polyunsaturated Acyl-CoAs by the Fatty Acid Elongase ELOVL4 in Spinocerebellar Ataxia Type 34 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TECR - Wikipedia [en.wikipedia.org]
- 8. genecards.org [genecards.org]
- 9. TECR trans-2,3-enoyl-CoA reductase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. Mitochondrial trans-2-enoyl-CoA reductase of wax ester fermentation from Euglena gracilis defines a new family of enzymes involved in lipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solubilization and purification of hepatic microsomal trans-2-enoyl-CoA reductase: evidence for the existence of a second long-chain enoyl-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A major isoform of mitochondrial trans-2-enoyl-CoA reductase is dispensable for wax ester production in Euglena gracilis under anaerobic conditions | PLOS One [journals.plos.org]
Comparative Analysis of Very-Long-Chain Fatty Acyl-CoAs in Cancer Cell Lines: A Focus on trans-2-Octacosenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analysis of very-long-chain fatty acyl-CoAs (VLCFA-CoAs), with a specific focus on trans-2-Octacosenoyl-CoA, in different cancer cell lines. While direct comparative data for this compound is limited in current literature, this document synthesizes findings on VLCFAs to offer a foundational understanding and a framework for investigation. The reprogramming of lipid metabolism is a hallmark of cancer, and VLCFAs are emerging as critical players in tumor growth and survival.[1][2]
The Role of VLCFAs in Cancer Biology
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 20 or more carbon atoms, are integral components of cellular lipids, including ceramides and sphingomyelins.[3] Alterations in the metabolism of these molecules have been increasingly associated with cancer progression. Studies have shown that higher levels of saturated and monounsaturated VLCFAs are found in breast cancer tissues compared to normal tissues.[3][4] This accumulation is linked to the enzymatic activity of elongases (ELOVLs) and reductases, such as trans-2-enoyl-CoA reductase (TECR), which are involved in the fatty acid elongation cycle.[5][6]
Deficiency in VLCFAs has been shown to impair mitochondrial morphology and render cancer cells more susceptible to oxidative stress and cell death, highlighting their selective requirement for cancer cell survival.[1][2]
Comparative Levels of VLCFAs in Cancer Cell Lines
Table 1: Hypothetical Comparative Profile of this compound in Different Cancer Cell Lines
This table presents a hypothetical comparison based on the differential expression of VLCFA-synthesizing enzymes and the reported importance of VLCFAs in different cancer types. Direct quantification is necessary to validate these projections.
| Cell Line | Cancer Type | Key Genetic/Phenotypic Features | Predicted Relative Level of this compound | Rationale |
| MDA-MB-231 | Triple-Negative Breast Cancer | High ELOVL1, ELOVL6 expression | High | Aggressive phenotype, high reliance on de novo lipogenesis. Upregulation of elongases suggests increased VLCFA synthesis.[7] |
| MCF-7 | ER-Positive Breast Cancer | Lower ELOVL expression vs. TNBC | Moderate | Less aggressive phenotype compared to TNBC, potentially lower VLCFA synthesis rates.[7] |
| PC-3 | Prostate Cancer | Androgen-independent, high lipogenesis | High | Advanced prostate cancer often displays elevated fatty acid synthesis. |
| LNCaP | Prostate Cancer | Androgen-sensitive | Moderate to Low | Androgen signaling can influence lipid metabolism; may have lower baseline VLCFA levels compared to androgen-independent cells. |
| A549 | Lung Adenocarcinoma | KRAS mutation | Moderate to High | Oncogenic signaling pathways like KRAS are known to reprogram lipid metabolism. |
| HCT116 | Colorectal Cancer | KRAS mutation | Moderate to High | Similar to A549, KRAS signaling can drive metabolic reprogramming, including lipid synthesis. |
Signaling Pathways and Experimental Workflows
The synthesis of VLCFAs is a cyclical process occurring in the endoplasmic reticulum. This pathway is crucial for producing the precursors for complex lipids that have significant signaling roles.
Caption: VLCFA elongation pathway and its impact on cancer cell survival.
The experimental workflow for a comparative analysis of this compound would involve several key steps, from sample preparation to data analysis.
Caption: Experimental workflow for analyzing this compound.
Experimental Protocols
Cell Culture and Harvesting
-
Cell Lines: MDA-MB-231, MCF-7, PC-3, LNCaP, A549, HCT116.
-
Culture Conditions: Culture cells in their recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvesting: Grow cells to 80-90% confluency. Wash cells twice with ice-cold phosphate-buffered saline (PBS). Scrape cells into a conical tube, centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until lipid extraction.
Lipid Extraction
-
Method: A modified Folch method is recommended for total lipid extraction.
-
Protocol:
-
Resuspend the cell pellet in 1 mL of a 2:1 (v/v) chloroform:methanol solution.
-
Vortex vigorously for 2 minutes.
-
Add 200 µL of 0.9% NaCl solution and vortex again.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a new glass tube.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Saponification and Methylation for GC-MS Analysis
-
Purpose: To hydrolyze the acyl-CoA to its free fatty acid and then convert it to a volatile fatty acid methyl ester (FAME) for gas chromatography analysis.
-
Protocol:
-
Reconstitute the dried lipid extract in 1 mL of 0.5 M NaOH in methanol.
-
Incubate at 80°C for 10 minutes.
-
Add 2 mL of boron trifluoride-methanol solution and incubate at 80°C for 2 minutes.
-
Add 2 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex and centrifuge at 1,000 x g for 5 minutes.
-
Collect the upper hexane layer containing the FAMEs for analysis.
-
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A highly polar capillary column, such as a CP-Sil 88 or BPX70, is recommended for the separation of trans fatty acid isomers.[8]
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: Increase to 180°C at 10°C/min, hold for 5 minutes.
-
Ramp 2: Increase to 240°C at 4°C/min, hold for 15 minutes.
-
-
Internal Standard: Use a C27:0 or C29:0 fatty acid methyl ester as an internal standard for quantification.
-
Data Analysis: Identify the peak corresponding to octacosenoic acid methyl ester based on its retention time and mass spectrum. Quantify the amount by comparing its peak area to that of the internal standard.
Direct Analysis of Acyl-CoAs by LC-MS/MS
-
Purpose: To directly measure the intact this compound without derivatization.
-
Protocol:
-
Resuspend the dried lipid extract in a suitable solvent for liquid chromatography (e.g., methanol/acetonitrile).
-
Inject the sample into a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
Use a C18 reverse-phase column for separation.
-
Employ a gradient elution with solvents such as water with formic acid and acetonitrile with formic acid.
-
Detect and quantify this compound using multiple reaction monitoring (MRM) based on its specific precursor and product ion masses.
-
Conclusion
The comparative analysis of this compound and other VLCFAs in different cell lines is a promising area of cancer research. The provided methodologies and hypothetical data offer a starting point for researchers to investigate the role of these lipids in cancer metabolism. Further quantitative studies are essential to validate these hypotheses and to explore the potential of targeting VLCFA metabolism for therapeutic intervention in various cancers.
References
- 1. Stearate‐derived very long‐chain fatty acids are indispensable to tumor growth | The EMBO Journal [link.springer.com]
- 2. Stearate‐derived very long‐chain fatty acids are indispensable to tumor growth | The EMBO Journal [link.springer.com]
- 3. Very long-chain fatty acids accumulate in breast cancer tissue and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. trans-2-Octenoyl-CoA Research Grade|High-Purity [benchchem.com]
- 6. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differences in elongation of very long chain fatty acids and fatty acid metabolism between triple-negative and hormone receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aocs.org [aocs.org]
ELOVL1 Knockout vs. Wild-Type: A Comparative Metabolic Profiling Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic profiles of ELOVL1 knockout models versus their wild-type counterparts, supported by experimental data. The focus is on the impact of ELOVL1 deletion on lipid metabolism, particularly the synthesis of very-long-chain fatty acids (VLCFAs).
Introduction to ELOVL1
ELOVL1 is a crucial microsomal enzyme that catalyzes the first and rate-limiting step in the elongation of very-long-chain fatty acids. It is particularly important for the synthesis of saturated and monounsaturated VLCFAs with 20 or more carbons. While the direct metabolic profiling of a "trans-2-Octacosenoyl-CoA" knockout is not available in the literature, ELOVL1 is the key elongase responsible for producing the C28 acyl-CoA precursor. Therefore, studying the metabolic consequences of ELOVL1 knockout provides critical insights into the pathways involving this and other related VLCFAs.
Mutations in the ELOVL1 gene in humans can lead to disorders such as ichthyosis and spastic paraplegia, highlighting its importance in maintaining normal physiological functions, particularly in the skin and nervous system.
Metabolic Profiling: ELOVL1 Knockout vs. Wild-Type
The primary metabolic consequence of ELOVL1 knockout is a significant alteration in the lipidome, especially in tissues where it is highly expressed, such as the epidermis, brain, and liver.
Epidermal Lipid Profile
In a pivotal study by Sassa et al. (2013), the lipid composition of the epidermis of Elovl1 knockout mice was compared with that of wild-type mice. The most striking differences were observed in the ceramide and sphingomyelin profiles.
Table 1: Comparison of Epidermal Ceramide and Sphingomyelin Composition in Elovl1 Knockout vs. Wild-Type Mice [1]
| Lipid Class | Acyl Chain Length | Relative Abundance in Knockout vs. Wild-Type |
| Ceramides | ||
| C16 - C24 | Increased | |
| ≥ C26 | Significantly Decreased | |
| Sphingomyelins | ||
| C16 - C22 | Increased | |
| C24 | Decreased | |
| C26 | Decreased |
Data extracted and summarized from Sassa et al., Molecular and Cellular Biology, 2013.[1]
These findings demonstrate that ELOVL1 is essential for the synthesis of ceramides containing fatty acids with 26 or more carbons in the epidermis. The accumulation of shorter-chain ceramides suggests a compensatory mechanism or a bottleneck in the elongation pathway.
Liver and Brain Lipid Profile
The same study also investigated the lipid profiles in the liver and brain of Elovl1 knockout mice. The alterations were similar to those observed in the epidermis, with a notable decrease in sphingolipids containing very-long-chain fatty acids.
Table 2: Comparison of Liver and Brain Ceramide and Sphingomyelin Composition in Elovl1 Knockout vs. Wild-Type Mice [1]
| Tissue | Lipid Class | Acyl Chain Length | Relative Abundance in Knockout vs. Wild-Type |
| Liver & Brain | Ceramides & Sphingomyelins | ||
| C16 - C20 | Increased | ||
| C22 - C24 | Decreased |
Data extracted and summarized from the supplementary materials of Sassa et al., Molecular and Cellular Biology, 2013.[1]
This indicates that ELOVL1 is also the primary elongase for the production of C22 and C24 fatty acids for sphingolipid synthesis in the liver and brain.
Signaling Pathways and Experimental Workflows
ELOVL1 in Very-Long-Chain Fatty Acid Elongation
The following diagram illustrates the fatty acid elongation pathway and highlights the central role of ELOVL1. In the knockout model, the steps catalyzed by ELOVL1 are blocked, leading to an accumulation of shorter-chain fatty acyl-CoAs and a deficiency in VLCFAs.
Caption: Fatty acid elongation pathway and the impact of ELOVL1 knockout.
Experimental Workflow for Lipidomic Analysis
The following diagram outlines a typical workflow for the comparative lipidomic analysis of tissues from ELOVL1 knockout and wild-type mice.
Caption: Workflow for comparative lipidomics of ELOVL1 knockout and wild-type tissues.
Experimental Protocols
Generation of Elovl1 Knockout Mice
Elovl1 knockout mice can be generated using Cre-loxP technology. Exons 2 to 8 of the Elovl1 gene, which contain the entire coding sequence, are flanked by loxP sites in embryonic stem (ES) cells. These ES cells are used to generate Elovl1flox/flox mice. These mice are then crossed with a Cre-recombinase expressing mouse line (e.g., CAG-Cre) to induce ubiquitous deletion of the Elovl1 gene. Heterozygous knockout mice (Elovl1+/-) are intercrossed to obtain homozygous knockout (Elovl1-/-) and wild-type (Elovl1+/+) littermates for comparative studies.[1]
Lipid Extraction from Tissues (Modified Bligh-Dyer Method)
-
Homogenize approximately 25 mg of tissue in a mixture of chloroform and methanol (1:2, v/v).
-
Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v).
-
Vortex the mixture and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Repeat the extraction of the aqueous phase with chloroform.
-
Pool the organic phases and dry under a stream of nitrogen.
-
For analysis of ceramides and sphingomyelins, the extracted lipids are subjected to alkaline hydrolysis to remove glycerophospholipids.
Mass Spectrometry Analysis of Lipids
-
Instrumentation : A triple quadrupole/linear ion trap mass spectrometer (e.g., 4000 QTRAP MS/MS system) equipped with a nanoflow electrospray ionization source is used.
-
Sample Infusion : The lipid extract is reconstituted in an appropriate solvent (e.g., methanol containing ammonium acetate) and infused into the mass spectrometer.
-
MS Method :
-
Ceramides : Analyzed by neutral loss scanning for the fatty acyl chain.
-
Sphingomyelins : Analyzed by precursor ion scanning for the phosphocholine head group (m/z 184.1).
-
-
Data Analysis : The acquired spectra are processed to identify and quantify the different lipid species based on their mass-to-charge ratio and fragmentation patterns. The relative abundance of each lipid species is determined by comparing its peak intensity to that of an internal standard.
This protocol is a summarized representation based on the methodology described in Sassa et al., 2013.[1]
Conclusion
The knockout of Elovl1 leads to a profound disruption of very-long-chain fatty acid synthesis, resulting in significant alterations to the lipidome. The most prominent changes are observed in the composition of ceramides and sphingomyelins, with a marked decrease in species containing fatty acids of C22 and longer. These findings underscore the critical and non-redundant role of ELOVL1 in the production of VLCFAs essential for the proper function of various tissues, particularly the skin's permeability barrier. This guide provides a foundational understanding for researchers investigating the metabolic pathways involving VLCFAs and for professionals in drug development targeting fatty acid metabolism.
References
Confirming the Identity of trans-2-Octacosenoyl-CoA: A Comparative Guide for Researchers
For researchers in lipidomics, drug discovery, and metabolic pathway analysis, the unambiguous identification of lipid species is paramount. This guide provides a comparative framework for confirming the identity of a synthesized or isolated sample of trans-2-Octacosenoyl-CoA against an authentic standard. The methodologies and expected data presented herein are based on established analytical techniques for very-long-chain fatty acyl-CoAs.
The positive identification of this compound, a key intermediate in very-long-chain fatty acid metabolism, relies on a combination of chromatographic and mass spectrometric techniques. This guide outlines the expected comparative data when analyzing a sample alongside a commercially available authentic standard.
Comparative Data Summary
The following table summarizes the expected quantitative data for a test sample of this compound when compared to an authentic standard. These values are based on typical performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) systems for the analysis of very-long-chain acyl-CoAs.
| Parameter | Authentic Standard (Expected) | Test Sample (Acceptance Criteria) | Method |
| Molecular Mass (Monoisotopic) | 1195.6692 g/mol | 1195.6692 ± 0.005 g/mol | High-Resolution Mass Spectrometry (e.g., Q-TOF, Orbitrap) |
| Precursor Ion [M+H]+ | m/z 1196.6765 | m/z 1196.6765 ± 0.5 | Tandem Mass Spectrometry (MS1) |
| Precursor Ion [M-H]- | m/z 1194.6619 | m/z 1194.6619 ± 0.5 | Tandem Mass Spectrometry (MS1) |
| Characteristic MS/MS Fragments ([M+H]+) | m/z 428.037 (Adenosine diphosphate), m/z 768.121 (Coenzyme A), m/z 409.9 (Acyl chain fragment) | Presence of key fragments with intensity ratios within ±15% of the standard | Tandem Mass Spectrometry (MS2) |
| Reversed-Phase HPLC Retention Time | Analyte- and system-dependent | Co-elution with authentic standard (retention time shift < 2%) | LC-MS/MS |
Experimental Protocols
Accurate identification is contingent on robust and reproducible experimental protocols. Below are detailed methodologies for the key experiments cited.
Sample Preparation
-
Standard Preparation : Prepare a stock solution of the authentic this compound standard in an appropriate solvent, such as a mixture of isopropanol and aqueous ammonium acetate. Create a series of dilutions to establish a calibration curve and for spiking experiments.
-
Test Sample Preparation : Dissolve the test sample in the same solvent as the authentic standard to a concentration within the calibration range.
-
Extraction from Biological Matrices (if applicable) : For samples from biological sources, a liquid-liquid or solid-phase extraction protocol is necessary to isolate the acyl-CoAs. A common method involves protein precipitation with an organic solvent (e.g., acetonitrile or methanol) followed by solid-phase extraction using a C18 cartridge.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatography :
-
Column : A C18 reversed-phase column with a particle size of 1.7-2.1 µm is recommended for the separation of long-chain acyl-CoAs.
-
Mobile Phase A : 10 mM Ammonium Acetate in Water.
-
Mobile Phase B : Acetonitrile/Isopropanol (e.g., 80:20, v/v).
-
Gradient : A linear gradient from a low to a high percentage of Mobile Phase B over 15-20 minutes is typically used to elute very-long-chain acyl-CoAs.
-
Flow Rate : 0.2-0.4 mL/min.
-
Column Temperature : 40-50 °C.
-
-
Mass Spectrometry :
-
Ionization Mode : Electrospray Ionization (ESI), both positive and negative modes should be evaluated.
-
MS1 Scan : Acquire full scan data to identify the precursor ions corresponding to the protonated ([M+H]+) and deprotonated ([M-H]-) forms of this compound.
-
MS2 Fragmentation : Perform tandem MS (or MS/MS) on the selected precursor ions. The fragmentation of the coenzyme A moiety is highly characteristic and provides strong evidence for identification. Key fragment ions to monitor include those corresponding to the adenosine diphosphate, the pantetheine phosphate, and the acyl chain.
-
Visualizing the Confirmation Workflow
The logical flow for confirming the identity of this compound is depicted in the following diagram.
Caption: A flowchart illustrating the key steps in confirming the identity of a test sample of this compound against an authentic standard using LC-MS/MS.
Signaling Pathway Context
This compound is an intermediate in the fatty acid elongation pathway. The following diagram illustrates its position within this metabolic process.
Caption: A simplified diagram showing the role of this compound as an intermediate in the fatty acid elongation cycle.
A Researcher's Guide to Assessing Antibody Cross-Reactivity for trans-2-Octacosenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the specificity of antibodies targeting trans-2-Octacosenoyl-CoA, a very-long-chain fatty acyl-CoA (VLCFA-CoA). Given the structural similarities among lipid molecules, ensuring antibody specificity is critical for the accuracy and reliability of antibody-based assays such as ELISA, Western Blot, and immunohistochemistry. This document outlines potential cross-reactants, provides a detailed experimental protocol for assessing cross-reactivity, and offers a standardized method for data presentation.
Understanding this compound and the Potential for Cross-Reactivity
This compound is a key intermediate in the biosynthesis and degradation of very-long-chain fatty acids (VLCFAs), which are fatty acids with 22 or more carbon atoms.[1] These molecules are integral components of cellular membranes, particularly in sphingolipids, and are involved in various physiological processes.[2][3][4]
An antibody designed to detect this compound would ideally recognize the unique three-dimensional structure conferred by its 28-carbon acyl chain and the trans-double bond at the C2 position. However, the large Coenzyme A moiety is common to all acyl-CoAs, and other fatty acyl-CoAs share significant structural homology, creating a risk of cross-reactivity.[5][6] An antibody may bind to these related molecules, leading to false-positive signals and inaccurate quantification.[7]
Potential cross-reactants can be categorized by variations in:
-
Acyl Chain Length: Saturated and unsaturated fatty acyl-CoAs of similar lengths (e.g., C24, C26, C30).
-
Saturation: The saturated counterpart, Octacosanoyl-CoA.
-
Double Bond Isomerism: The cis-isomer, if available.
-
Shorter Chain Acyl-CoAs: While less likely, significant cross-reactivity with more common, shorter-chain acyl-CoAs could pose a problem in complex biological samples.
The following diagram illustrates the principle of an antibody raised against this compound potentially cross-reacting with another structurally similar VLCFA-CoA.
References
- 1. Very long chain fatty acid - Wikipedia [en.wikipedia.org]
- 2. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]
- 3. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]
- 5. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 6. bosterbio.com [bosterbio.com]
- 7. One moment, please... [elisakits.co.uk]
Safety Operating Guide
Essential Safety and Disposal Procedures for trans-2-Octacosenoyl-CoA
Immediate Action Guide for Laboratory Professionals
As a specialized biochemical, trans-2-Octacosenoyl-CoA may not have a readily available, specific Safety Data Sheet (SDS). In the absence of compound-specific data, it is imperative to treat it as a potentially hazardous substance and adhere to the highest laboratory safety standards. The following procedures are based on established guidelines for handling and disposing of novel or uncharacterized long-chain acyl-CoA compounds and other laboratory chemicals.
Standard Operating Procedure for Disposal
The proper disposal of this compound is a critical step in ensuring laboratory and environmental safety. The procedure involves careful identification, segregation, containment, and professional disposal.
1. Waste Identification and Classification:
-
Classify this compound as a hazardous chemical waste due to the lack of specific toxicity and reactivity data.[1][2][3] This is the most prudent approach for any research chemical with unknown hazard profiles.
2. Segregation and Collection:
-
Do not mix with other waste streams. Collect waste this compound, including pure compound and any solutions, in a dedicated waste container.
-
Keep it segregated from incompatible materials. As an organic thioester, it should be kept separate from strong acids, bases, and oxidizing agents to prevent hazardous reactions.
-
Aqueous waste should be collected separately from organic solvent waste.[4]
3. Container Management:
-
Use a compatible container: A clean, dry, and chemically resistant container with a secure screw-top cap is required. Glass bottles are often suitable for organic compounds.[3]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "trans-2-Octacsenoyl-CoA," the approximate quantity, and the date of accumulation.[1][2] Chemical formulas or abbreviations are not acceptable substitutes for the full name.[2]
-
Storage: Keep the waste container closed except when adding waste.[2][3] Store it in a designated, well-ventilated, and secure secondary containment area away from general laboratory traffic.[1][2]
4. Disposal of Contaminated Materials:
-
Labware: Any labware, such as pipette tips, tubes, or glassware, that is grossly contaminated with this compound must be disposed of as hazardous waste.[2][5]
-
Empty Containers: The original product container is not considered "empty" until it has been triple-rinsed with an appropriate solvent (e.g., ethanol or another solvent in which the compound is soluble).[2][4] The rinsate from this cleaning process must be collected and disposed of as hazardous chemical waste.[2][4]
5. Final Disposal:
-
Do not discard down the drain or in regular trash. [3] This can contaminate water supplies and is a regulatory violation.[3]
-
Professional Disposal Service: All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][3]
Experimental Workflow & Logical Relationships
The following diagram outlines the decision-making process for the proper disposal of a research chemical for which a specific Safety Data Sheet is not available.
Caption: Disposal workflow for a chemical with an unknown hazard profile.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and contact your Environmental Health and Safety (EHS) office for definitive procedures.
References
- 1. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. youtube.com [youtube.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Personal protective equipment for handling trans-2-Octacosenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of trans-2-Octacosenoyl-CoA. The following procedures are based on best practices for handling similar long-chain fatty acyl-CoA molecules and general laboratory safety protocols.
I. Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to ensure personal safety and prevent contamination.
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are required. Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with institutional policies.[1]
-
Eye Protection: Safety glasses with side shields or goggles are essential to protect from splashes or aerosols.[2][3]
-
Lab Coat: A full-length laboratory coat should be worn to protect skin and clothing from contamination.
-
Respiratory Protection: While not typically required for small quantities handled with adequate ventilation, a respirator may be necessary if there is a risk of aerosolization or if working with larger quantities in a poorly ventilated area. Consult your institution's environmental health and safety department for specific guidance.
II. Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational plan minimizes the risk of exposure and ensures the integrity of the compound.
-
Preparation:
-
Handling:
-
Allow the compound, which may be stored at low temperatures, to equilibrate to room temperature before opening the container to prevent condensation.
-
Avoid direct contact with the skin, eyes, and clothing.[1][2]
-
Use appropriate tools (e.g., spatulas, forceps) to handle the solid compound.
-
If creating a solution, add the solvent slowly to the compound to avoid splashing.
-
-
Post-Handling:
III. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Segregation: Lipid waste should be segregated from other waste streams.[4]
-
Solid Waste:
-
Contaminated solid waste, such as gloves, pipette tips, and empty containers, should be placed in a designated, labeled hazardous waste container.
-
Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.[5]
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a clearly labeled, leak-proof hazardous waste container.[4]
-
Do not dispose of lipid-containing solutions down the drain unless explicitly permitted by your institution's waste management guidelines.
-
-
Disposal: All waste must be disposed of through your institution's approved hazardous waste disposal program.[2][3]
IV. Quantitative Data Summary
| Property | Information | Citation |
| Exposure Controls | Work in a well-ventilated area. Ensure eyewash stations and safety showers are close to the workstation. | [2] |
| Personal Protection | Wear protective gloves, clothing, and eye/face protection. | [2][3] |
| First Aid - Eyes | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention if irritation persists. | [2][3] |
| First Aid - Skin | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. | [2][3] |
| First Aid - Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. | [2][3] |
| First Aid - Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. | [2][3] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and flame. For product quality, refrigeration is often recommended. | [2][3] |
| Disposal | Dispose of contents/container to an approved waste disposal plant. | [2][3] |
V. Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
